(3-Furan-2-yl-propyl)-methyl-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(furan-2-yl)-N-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-9-6-2-4-8-5-3-7-10-8/h3,5,7,9H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIUEIPANNQGFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCC1=CC=CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60378191 | |
| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17369-80-1 | |
| Record name | (3-Furan-2-yl-propyl)-methyl-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60378191 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (3-Furan-2-yl-propyl)-methyl-amine
Disclaimer: The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" is ambiguous and corresponds to several possible structures. Furthermore, there is a notable scarcity of published experimental data for this specific compound and its close isomers. This guide synthesizes information on the most plausible structure, N-methyl-3-(furan-2-yl)propan-1-amine , based on data from structurally related compounds and computational predictions. All experimental protocols and biological activities described herein are representative of this class of molecules and should be considered as a starting point for further research.
Chemical Identity and Structure
The user-provided name lacks specific locants, leading to ambiguity. Based on systematic nomenclature, the most direct interpretation is N-methyl-3-(furan-2-yl)propan-1-amine . However, searches reveal data for several related isomers. The key identifiers for these plausible structures are summarized below to aid in clarifying the compound of interest.
| Identifier | N-methyl-3-(furan-2-yl)propan-1-amine | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | 3-Furan-2-yl-1-methyl-propylamine |
| Synonym | This compound | N,α-Dimethyl-2-furanpropanamine | 4-(Furan-2-yl)butan-2-amine |
| Molecular Formula | C₈H₁₃NO | C₉H₁₅NO | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol | 153.22 g/mol [1] | 139.2 g/mol |
| CAS Number | Not available | 1593-37-9[1] | 768-57-0 |
| Canonical SMILES | CNCCC1=CC=CO1 | CC(CCC1=CC=CO1)NC | CC(N)CCC1=CC=CO1 |
This guide will focus on N-methyl-3-(furan-2-yl)propan-1-amine as the primary subject.
Physicochemical Properties
Due to the absence of experimental data, the following table summarizes predicted physicochemical properties for N-methyl-3-(furan-2-yl)propan-1-amine . These values are derived from computational models and provide estimates for guiding experimental design.
| Property | Predicted Value | Notes and Reference |
| Molecular Formula | C₈H₁₃NO | - |
| Molecular Weight | 139.19 g/mol | - |
| logP | 1.1 - 2.5 | A measure of lipophilicity. Values are typical for small amine-containing heterocycles.[2][3] |
| pKa (Conjugate Acid) | 9.0 - 11.0 | The secondary amine group is basic. The predicted pKa is for the protonated amine.[4] |
| Boiling Point | ~180 - 220 °C | Estimated based on structurally similar secondary amines, which exhibit hydrogen bonding.[5][6] |
| Aqueous Solubility | Soluble to Miscible | The presence of a basic amine and the potential for hydrogen bonding suggests good solubility in water, which is enhanced in acidic conditions through salt formation.[7][8] |
| Topological Polar Surface Area (TPSA) | 25.2 Ų | Calculated for similar structures, indicating moderate cell permeability.[2] |
Synthesis and Experimental Protocols
This two-step, one-pot procedure involves the initial formation of an imine by reacting 3-(furan-2-yl)propanal with methylamine, followed by the in-situ reduction of the imine to the target secondary amine.
Caption: General workflow for synthesis via reductive amination.
Objective: To synthesize N-methyl-3-(furan-2-yl)propan-1-amine from 3-(furan-2-yl)propanal.
Materials:
-
3-(furan-2-yl)propanal (1.0 eq)
-
Methylamine (1.1 eq, e.g., as a 40% solution in water or 2.0 M solution in THF)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium borohydride (NaBH₄) (1.5 eq)
-
Dichloromethane (DCM) or Methanol (solvent)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Deionized Water
-
Hydrochloric Acid (1 M)
-
Sodium Hydroxide (1 M)
-
Ethyl Acetate
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add 3-(furan-2-yl)propanal dissolved in the chosen solvent (e.g., DCM).
-
Imine Formation: Add methylamine solution dropwise to the stirred solution at room temperature. Stir the mixture for 1-2 hours to allow for the formation of the imine intermediate.
-
Reduction: If using NaBH(OAc)₃, add it portion-wise to the reaction mixture. If using NaBH₄ in methanol, cool the reaction to 0 °C before slow, portion-wise addition. Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting aldehyde is consumed.
-
Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. If DCM was used, separate the organic layer. Extract the aqueous layer with DCM (3x). Combine the organic extracts and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by acid-base extraction. Dissolve the residue in ethyl acetate and extract with 1 M HCl. Wash the acidic aqueous layer with ethyl acetate to remove neutral impurities. Basify the aqueous layer to pH >10 with 1 M NaOH and extract the product with ethyl acetate (3x). Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the purified amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Potential Biological Activity and Signaling Pathways
While no specific biological data exists for N-methyl-3-(furan-2-yl)propan-1-amine, the furan scaffold is a privileged structure in medicinal chemistry, present in numerous FDA-approved drugs.[9][10][11] Furan derivatives are known to exhibit a wide range of pharmacological activities.[12]
Known Activities of Furan-Containing Compounds:
-
Antimicrobial: The furan ring is a core component of nitrofuran antibiotics (e.g., Nitrofurantoin), which act by generating reactive intermediates that damage bacterial DNA.[10] Other furan derivatives have shown broad-spectrum activity against various bacteria and fungi.[9][13][14]
-
Anti-inflammatory: Certain furan derivatives function as inhibitors of inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes.[9]
-
Anticancer: Furan-containing molecules have been investigated as anticancer agents, with mechanisms including apoptosis induction and inhibition of key enzymes in cancer cell proliferation.[9]
-
Cardiovascular and CNS Effects: The furan moiety is found in drugs targeting cardiovascular diseases and central nervous system disorders, acting on receptors and ion channels.[9]
Given the prevalence of anti-inflammatory activity among furan derivatives, a compound like N-methyl-3-(furan-2-yl)propan-1-amine could potentially modulate inflammatory signaling cascades, such as the NF-κB pathway, which is a central regulator of inflammation.
Caption: Potential inhibition of the NF-κB signaling pathway.
This diagram illustrates a plausible mechanism where the furan derivative could inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of the pro-inflammatory transcription factor NF-κB to the nucleus. This would lead to a downstream reduction in the expression of inflammatory mediators.
Conclusion
This compound, likely corresponding to N-methyl-3-(furan-2-yl)propan-1-amine, is a compound with limited available data. However, based on the well-established importance of the furan scaffold in drug discovery, it represents an interesting candidate for further investigation. The predicted physicochemical properties suggest it is a drug-like molecule. The synthetic route via reductive amination is a feasible and scalable approach for its preparation. Future research should focus on the experimental validation of its properties and a systematic evaluation of its biological activities, particularly in the areas of antimicrobial and anti-inflammatory applications where furan derivatives have historically shown significant promise.
References
- 1. scbt.com [scbt.com]
- 2. N-[(furan-2-yl)methyl]aniline | C11H11NO | CID 57541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cmst.eu [cmst.eu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. benchchem.com [benchchem.com]
- 11. biojournals.us [biojournals.us]
- 12. Pharmacological activity of furan derivatives [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Overview of (3-Furan-2-yl-propyl)-methyl-amine (CAS 17369-80-1): A Compound Awaiting Scientific Exploration
For the attention of: Researchers, scientists, and drug development professionals.
This technical whitepaper addresses the chemical compound (3-Furan-2-yl-propyl)-methyl-amine, assigned the Chemical Abstracts Service (CAS) number 17369-80-1. Despite its commercial availability for research purposes, a comprehensive review of scientific literature and patent databases reveals a significant lack of in-depth technical data for this specific molecule. This document summarizes the available information and highlights the current knowledge gap, positioning this compound as an open area for future scientific investigation.
Chemical Identity and Physicochemical Properties
This compound is a secondary amine featuring a furan ring connected to a methyl-aminated propyl chain. While detailed, experimentally verified data is scarce, basic physicochemical properties have been collated from chemical supplier databases.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 17369-80-1 | Chemical Supplier Catalogs |
| Molecular Formula | C₈H₁₃NO | Chemical Supplier Catalogs |
| Molecular Weight | 139.19 g/mol | Chemical Supplier Catalogs |
| IUPAC Name | N-methyl-3-(furan-2-yl)propan-1-amine |
Note: The data presented in this table is based on information from commercial suppliers and has not been independently verified through published experimental studies.
It is crucial to distinguish this compound (CAS 17369-80-1) from the structurally different compound, 3-propylidenephthalide, which is assigned the similar CAS number 17369-59-4. Initial searches often lead to confusion between these two distinct chemical entities.
Synthesis and Experimental Protocols
A thorough search of scientific literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. However, general synthetic strategies for analogous furan-containing amines can be postulated based on established organic chemistry principles.
A plausible synthetic route could involve the reductive amination of 3-(furan-2-yl)propanal with methylamine. This common method for amine synthesis is depicted in the logical workflow diagram below.
Caption: Postulated synthetic workflow for this compound.
It must be explicitly stated that this represents a theoretical pathway, and no published experimental validation, including reaction conditions, yields, or purification methods for this specific compound, has been found.
Biological Activity and Signaling Pathways
Currently, there are no published studies detailing the biological activity, pharmacological profile, or mechanism of action of this compound. The furan moiety is a well-known structural motif in a wide array of biologically active compounds and pharmaceuticals, exhibiting diverse activities including antimicrobial, anti-inflammatory, and central nervous system effects. The incorporation of a furan ring is often a strategic choice in drug design to modulate properties such as metabolic stability and receptor binding affinity.
The logical relationship for investigating the potential biological activity of this compound would follow a standard drug discovery cascade.
Caption: A general workflow for the biological investigation of a novel compound.
Given the structural similarity of the title compound to other neuroactive amines, initial investigations could focus on its potential interaction with neurotransmitter receptors or transporters. However, without any experimental data, any such considerations remain purely speculative.
Conclusion and Future Directions
This compound (CAS 17369-80-1) represents a chemical entity with a notable absence of characterization in the public scientific domain. While its basic chemical identity is established, there is a clear opportunity for original research in several key areas:
-
Chemical Synthesis and Characterization: Development and publication of a robust and reproducible synthetic protocol, along with comprehensive analytical characterization (NMR, IR, MS, etc.).
-
Pharmacological Profiling: Initial screening to identify any potential biological targets and therapeutic areas of interest.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of related analogs to understand the contribution of the furan ring and the N-methylpropylamine side chain to any observed biological activity.
This compound serves as a blank slate for researchers in medicinal chemistry and drug discovery, offering the potential for novel findings in these fields.
An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic characterization of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. The furan moiety is a prevalent scaffold in medicinal chemistry, known for a wide range of biological activities. This document collates available data and predictive analyses to serve as a foundational resource for researchers engaged in the study and application of furan-containing compounds. All quantitative data is summarized in structured tables, and a plausible synthetic pathway is detailed with an accompanying experimental protocol.
Molecular Structure and Properties
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine, with the CAS number 1593-37-9, possesses a molecular structure characterized by a furan ring linked to a secondary amine via a butyl chain with a methyl substituent on the carbon adjacent to the nitrogen. The IUPAC name for this compound is N,α-dimethyl-2-furanethanamine.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₅NO | [1][2] |
| Molecular Weight | 153.22 g/mol | [1][2] |
| CAS Number | 1593-37-9 | [1][2] |
Synthesis
A prevalent and efficient method for the synthesis of secondary amines such as (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is reductive amination. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is subsequently reduced to the desired secondary amine.
A plausible synthetic route starts from 4-(furan-2-yl)butan-2-one and methylamine. The reaction can be carried out in a one-pot procedure using a suitable reducing agent.
References
Synthesis of (3-Furan-2-yl-propyl)-methyl-amine.
An In-depth Technical Guide to the Synthesis of (3-Furan-2-yl-propyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The primary synthetic route detailed is the reductive amination of 3-(furan-2-yl)propanal with methylamine, a reliable and selective method for the preparation of secondary amines. This document includes detailed experimental protocols, a summary of quantitative data, and logical workflow diagrams to facilitate the successful synthesis and purification of the target compound.
Introduction
Furan-containing compounds are of significant interest in the pharmaceutical industry due to their presence in numerous biologically active molecules. The title compound, this compound, serves as a key intermediate for the synthesis of various pharmaceutical candidates. Its structural motif, featuring a furan ring connected to a secondary amine via a propyl linker, allows for diverse functionalization and derivatization. This guide focuses on a robust and scalable synthetic strategy to obtain this compound in high purity.
Synthetic Pathways
Two principal synthetic strategies were considered for the synthesis of this compound:
-
Route A: Reductive Amination: This approach involves the reaction of 3-(furan-2-yl)propanal with methylamine to form an intermediate imine, which is subsequently reduced in situ to the desired secondary amine. This method is generally preferred due to its high selectivity and milder reaction conditions.
-
Route B: Alkylating Amination: This route would involve the reaction of a 2-(3-halopropyl)furan with methylamine. However, this method is prone to over-alkylation, leading to the formation of tertiary amines and quaternary ammonium salts as significant byproducts, complicating purification and reducing the yield of the target secondary amine.
Given the advantages of selectivity and product purity, this guide will focus exclusively on the reductive amination pathway (Route A).
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the starting material, 3-(furan-2-yl)propanal, and its subsequent conversion to this compound via reductive amination.
Synthesis of 3-(Furan-2-yl)propanal
A common method for the synthesis of 3-(furan-2-yl)propanal involves the hydroformylation of 2-vinylfuran or the reduction of derivatives of 3-(furan-2-yl)propenoic acid. An alternative, accessible method starts from the readily available furfural.
Protocol: Synthesis of 3-(Furan-2-yl)propenal and subsequent reduction
-
Step 1: Knoevenagel-Doebner Condensation of Furan-2-carbaldehyde. To a solution of furan-2-carbaldehyde and malonic acid in pyridine, a catalytic amount of piperidine is added. The mixture is heated to induce condensation and subsequent decarboxylation to yield 3-(furan-2-yl)propenoic acid.
-
Step 2: Reduction to 3-(Furan-2-yl)propanol. The propenoic acid is then reduced to the corresponding saturated alcohol. This can be achieved using a variety of reducing agents, such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.
-
Step 3: Oxidation to 3-(Furan-2-yl)propanal. The resulting 3-(furan-2-yl)propanol is oxidized to the desired aldehyde using a mild oxidizing agent like pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Synthesis of this compound via Reductive Amination
This procedure is adapted from general protocols for the reductive amination of aliphatic aldehydes using sodium triacetoxyborohydride, a mild and selective reducing agent.[1][2]
Materials:
-
3-(Furan-2-yl)propanal
-
Methylamine (solution in THF or as hydrochloride salt)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (optional, as a catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate for extraction
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-(furan-2-yl)propanal (1.0 eq) in 1,2-dichloroethane (DCE), add a solution of methylamine (1.2 eq) at room temperature.
-
Stir the mixture for 1-2 hours to facilitate the formation of the intermediate imine.
-
In a separate flask, prepare a slurry of sodium triacetoxyborohydride (1.5 eq) in DCE.
-
Slowly add the reducing agent slurry to the reaction mixture. If the starting aldehyde is unreactive, a catalytic amount of acetic acid can be added.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 3-12 hours.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthetic pathway. Yields are estimated based on similar reactions reported in the literature.
| Reaction Step | Starting Material | Reagents | Product | Typical Yield (%) |
| 1 | Furan-2-carbaldehyde | Malonic acid, Piperidine, Pyridine | 3-(Furan-2-yl)propenoic acid | 80-90 |
| 2 | 3-(Furan-2-yl)propenoic acid | LiAlH₄, Ether | 3-(Furan-2-yl)propanol | 85-95 |
| 3 | 3-(Furan-2-yl)propanol | PCC, DCM | 3-(Furan-2-yl)propanal | 70-85 |
| 4 | 3-(Furan-2-yl)propanal | Methylamine, NaBH(OAc)₃, DCE | This compound | 70-85 |
Visualizations
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from furan-2-carbaldehyde to the final product.
Caption: Synthetic pathway for this compound.
Reductive Amination Mechanism
The diagram below outlines the key steps in the reductive amination process.
References
An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the chemical properties and a plausible synthetic route for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. Due to ambiguity in chemical nomenclature, this document focuses on the compound identified by CAS Number 1593-37-9. This guide includes key physicochemical data, a detailed, representative experimental protocol for its synthesis via reductive amination, and a workflow diagram illustrating the synthetic pathway.
Compound Identification and Properties
The chemical name "(3-Furan-2-yl-propyl)-methyl-amine" can be interpreted in several ways. Based on commercially available data, this guide focuses on the compound most accurately named (3-Furan-2-yl-1-methyl-propyl)-methyl-amine . This compound is a secondary amine featuring a furan ring connected to a substituted butylamine backbone.
All relevant quantitative data for this compound and its logical precursor are summarized in the table below for clarity and ease of comparison.
Table 1: Physicochemical Data
| Property | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine | 4-(Furan-2-yl)butan-2-one (Precursor) |
| Synonyms | N,α-Dimethyl-2-furanpropanamine | Furfurylacetone, 4-(2-Furyl)-2-butanone |
| CAS Number | 1593-37-9 | 699-17-2 |
| Molecular Formula | C₉H₁₅NO | C₈H₁₀O₂ |
| Molecular Weight | 153.22 g/mol [1][2][3] | 138.16 g/mol [4][5] |
| Predicted Density | 0.935 ± 0.06 g/cm³[1] | 1.04 g/cm³ (at 20°C)[4] |
| Boiling Point | Not available | 203°C[4] |
| Melting Point | Not available | 86-87°C[4] |
| Appearance | Not available | Colorless solid[4] |
Proposed Synthesis and Experimental Protocol
A specific, peer-reviewed synthesis for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine (CAS 1593-37-9) is not extensively documented in readily available literature. However, a highly plausible and standard synthetic route is the reductive amination of the corresponding ketone, 4-(Furan-2-yl)butan-2-one, with methylamine.
This reaction proceeds in two main steps:
-
Imine Formation: The ketone carbonyl group reacts with methylamine to form a Schiff base or imine intermediate. This is typically an equilibrium-driven process favored by the removal of water.
-
Reduction: The intermediate imine is then reduced to the target secondary amine. This can be achieved using various reducing agents, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation.
The overall synthetic workflow is depicted in the diagram below.
Caption: Proposed synthesis via reductive amination.
Detailed Experimental Protocol (Representative)
Disclaimer: This protocol is a representative example based on standard organic chemistry procedures and has not been optimized for this specific transformation. Appropriate safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Objective: To synthesize (3-Furan-2-yl-1-methyl-propyl)-methyl-amine from 4-(Furan-2-yl)butan-2-one.
Materials:
-
4-(Furan-2-yl)butan-2-one (1.0 eq)
-
Methylamine (e.g., 40% solution in H₂O or 2.0 M solution in THF, 1.5 - 2.0 eq)
-
Methanol (or another suitable protic solvent)
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Glacial Acetic Acid (to adjust pH)
-
Dichloromethane (DCM) or Ethyl Acetate (for extraction)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, condenser (if heating), addition funnel, separatory funnel.
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-(Furan-2-yl)butan-2-one (1.0 eq) and dissolve it in methanol (approx. 0.2-0.5 M concentration). Cool the solution to 0°C in an ice bath.
-
Imine Formation: Slowly add the methylamine solution (1.5 eq) to the stirred solution of the ketone. After the addition is complete, add a few drops of glacial acetic acid to catalyze the reaction, adjusting the pH to approximately 5-6. Allow the reaction mixture to stir at room temperature for 1-2 hours to facilitate imine formation. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting ketone.
-
Reduction: Once imine formation is deemed sufficient, cool the reaction mixture back down to 0°C. In a separate beaker, dissolve sodium borohydride (1.5 eq) in a small amount of cold methanol. Add the NaBH₄ solution portion-wise to the reaction mixture, ensuring the temperature does not rise significantly. Caution: Hydrogen gas evolution may occur.
-
Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (or until reaction completion is confirmed by TLC/GC-MS).
-
Workup:
-
Carefully quench the reaction by slowly adding water or 1 M HCl at 0°C to decompose any excess NaBH₄.
-
Adjust the pH of the solution to >9 with a base (e.g., 1 M NaOH) to ensure the product is in its free-base form.
-
Reduce the volume of the solvent under reduced pressure (rotary evaporation) to remove most of the methanol.
-
Transfer the remaining aqueous mixture to a separatory funnel and extract the product with an organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
-
Purification:
-
Combine the organic extracts and wash them with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Logical Relationships and Pathways
The relationship between the precursor and the final product is a straightforward chemical transformation. The logical flow involves the conversion of a ketone functional group into a secondary amine, which fundamentally alters the molecule's chemical reactivity and potential biological activity.
Caption: Functional group transformation pathway.
References
A Technical Guide to the Spectroscopic Data of (3-Furan-2-yl-propyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Furan-2-yl-propyl)-methyl-amine is a secondary amine containing a furan moiety. Understanding its spectroscopic properties is crucial for its identification, characterization, and quality control in research and development. This guide provides an in-depth overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with detailed experimental protocols.
Predicted Spectroscopic Data
The chemical structure of this compound is as follows:
Based on this structure, we can predict the key spectroscopic features.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the protons on the furan ring, the propyl chain, and the methyl group.
Table 1: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H5' (furan) | ~7.3 | m | 1H |
| H4' (furan) | ~6.3 | m | 1H |
| H3' (furan) | ~6.0 | m | 1H |
| -CH₂- (alpha to furan) | ~2.7 | t | 2H |
| -CH₂- (beta to furan) | ~1.8 | m | 2H |
| -CH₂- (alpha to N) | ~2.6 | t | 2H |
| N-CH₃ | ~2.4 | s | 3H |
| N-H | Variable, broad | s | 1H |
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2' (furan) | ~155 |
| C5' (furan) | ~141 |
| C3' (furan) | ~110 |
| C4' (furan) | ~105 |
| -CH₂- (alpha to furan) | ~28 |
| -CH₂- (beta to furan) | ~30 |
| -CH₂- (alpha to N) | ~50 |
| N-CH₃ | ~36 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
Table 3: Predicted IR Absorption Bands
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H | Stretch | 3350 - 3310 | Weak-Medium |
| C-H (furan) | Stretch | ~3100 | Medium |
| C-H (aliphatic) | Stretch | 2950 - 2850 | Medium-Strong |
| C=C (furan ring) | Stretch | ~1600, ~1500 | Medium |
| N-H | Bend | 1650 - 1580 | Medium |
| C-N | Stretch | 1250 - 1020 | Medium |
| C-O-C (furan) | Stretch | ~1015 | Strong |
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The presence of a nitrogen atom will result in an odd nominal molecular weight.
Table 4: Predicted Mass Spectrometry Data
| Parameter | Predicted Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| [M]+• (Molecular Ion) | m/z 139 |
| Key Fragment Ions | m/z 81 (furan-CH₂⁺), m/z 44 (CH₂=NH-CH₃⁺) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy Protocol
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[1]
-
For quantitative analysis, a known amount of an internal standard (e.g., tetramethylsilane, TMS) can be added.
-
Transfer the solution into a clean, dry 5 mm NMR tube.[1]
Instrumentation and Data Acquisition:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher).[2]
-
Insert the NMR tube into the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
For ¹H NMR, acquire the spectrum using a standard single-pulse sequence. Typically, 8-16 scans are sufficient.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled single-pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
ATR-FTIR Spectroscopy Protocol
Sample Preparation:
-
Ensure the ATR crystal of the FTIR spectrometer is clean.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal.
Instrumentation and Data Acquisition:
-
Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans to improve the signal-to-noise ratio.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify the characteristic absorption bands and compare them with known correlation tables.
Mass Spectrometry Protocol
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).[3]
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL.[3]
-
If necessary, filter the solution to remove any particulate matter.
Instrumentation and Data Acquisition:
-
Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Introduce the sample into the mass spectrometer, either via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺• for EI or [M+H]⁺ for ESI).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. The presence of an odd molecular weight can indicate the presence of a nitrogen atom.[4]
Visualization of Experimental Workflow
The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
References
An In-depth Technical Guide to the Purity and Characterization of (3-Furan-2-yl-propyl)-methyl-amine
Disclaimer: Publicly available scientific literature lacks specific experimental data for the synthesis, purification, and characterization of (3-Furan-2-yl-propyl)-methyl-amine. This guide is constructed based on established principles of organic chemistry and analytical techniques commonly applied to analogous secondary amines. The experimental protocols and data presented herein are illustrative and should be adapted and validated for specific laboratory conditions.
Introduction
This compound is a secondary amine featuring a furan moiety linked to a methylamino group by a propyl chain. As with many novel chemical entities, rigorous characterization and purity assessment are critical for its application in research and development, particularly in the pharmaceutical and life sciences sectors. This document provides a comprehensive overview of the methodologies for determining the purity and elucidating the structure of this compound.
Hypothetical Synthesis Pathway
A plausible synthetic route to obtain this compound is via a two-step process involving the formation of a primary amine followed by methylation.
Caption: Hypothetical two-step synthesis of this compound.
Purification
Following synthesis, the crude product will likely contain unreacted starting materials, by-products, and residual solvents. A multi-step purification process is necessary to isolate the target compound with high purity.
Proposed Purification Workflow
Caption: Proposed multi-step purification workflow for the target compound.
Characterization and Purity Assessment
A combination of chromatographic and spectroscopic techniques should be employed to confirm the identity and determine the purity of the synthesized compound.
Chromatographic Methods
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for assessing the purity of amine compounds.[1][2]
GC is well-suited for the analysis of volatile amines. Due to the basic nature of amines, which can lead to peak tailing, a deactivated column is recommended.[3]
Experimental Protocol:
-
Instrument: Gas chromatograph with a flame ionization detector (FID).
-
Column: A capillary column suitable for amine analysis (e.g., a deactivated, polar column).
-
Carrier Gas: Helium or Nitrogen.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 300 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
-
Injection Volume: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., methanol).
-
Data Analysis: Purity is determined by the area percentage of the main peak.
HPLC is a versatile technique for non-volatile or thermally labile compounds. Reversed-phase chromatography is commonly used for the separation of amines.[2] Due to the lack of a strong chromophore in the target molecule, derivatization or the use of a universal detector like a charged aerosol detector (CAD) or an evaporative light scattering detector (ELSD) may be necessary. Alternatively, detection at low UV wavelengths (e.g., 210-220 nm) might be possible.
Experimental Protocol:
-
Instrument: HPLC system with a UV detector or other suitable detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL of a 1 mg/mL solution in the mobile phase.
-
Data Analysis: Purity is calculated from the peak area percentage.
Spectroscopic Methods
Spectroscopic techniques are essential for the structural elucidation and confirmation of the target compound.
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.3 | m | 1H | H-5 (furan) |
| ~6.3 | m | 1H | H-4 (furan) |
| ~6.0 | m | 1H | H-3 (furan) |
| ~2.7 | t | 2H | -CH₂-CH₂-N |
| ~2.5 | t | 2H | Furan-CH₂- |
| ~2.4 | s | 3H | N-CH₃ |
| ~1.8 | quint | 2H | -CH₂-CH₂-CH₂- |
| ~1.5 | br s | 1H | N-H |
Expected ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (ppm) | Assignment |
| ~155 | C-2 (furan) |
| ~141 | C-5 (furan) |
| ~110 | C-4 (furan) |
| ~105 | C-3 (furan) |
| ~50 | -CH₂-N |
| ~36 | N-CH₃ |
| ~30 | -CH₂-CH₂-CH₂- |
| ~28 | Furan-CH₂- |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Analysis Mode: Full scan.
-
Expected Molecular Ion (M⁺): m/z = 153.22 (for C₉H₁₅NO).
-
Expected Fragmentation: Alpha-cleavage adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines, leading to the formation of stable iminium ions.
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration |
| ~3300 (weak, broad) | N-H stretch (secondary amine) |
| 3100-3000 | C-H stretch (furan) |
| 2950-2800 | C-H stretch (aliphatic) |
| ~1500, ~1450 | C=C stretch (furan ring) |
| 1250-1020 | C-N stretch (aliphatic amine)[4] |
| ~1010 | C-O-C stretch (furan) |
Summary of Purity and Characterization Data
The following table summarizes the expected analytical data for this compound.
| Analytical Technique | Parameter | Expected Value |
| GC-FID | Purity | > 98% (area %) |
| Retention Time | Dependent on column and conditions | |
| HPLC-UV | Purity | > 98% (area %) |
| Retention Time | Dependent on column and conditions | |
| ¹H NMR | Chemical Shifts | Consistent with proposed structure |
| ¹³C NMR | Number of Signals | 8 (due to symmetry in the furan ring) |
| MS (EI) | Molecular Ion (M⁺) | m/z = 153 |
| IR | Key Absorptions | N-H stretch (~3300 cm⁻¹), C-N stretch (~1100 cm⁻¹) |
Logical Workflow for Characterization
Caption: Logical workflow for the comprehensive characterization of the target compound.
Conclusion
The purity and structural integrity of this compound can be reliably established through a combination of chromatographic and spectroscopic methods. While specific literature data for this exact molecule is scarce, the application of standard, well-established analytical protocols for secondary amines provides a robust framework for its comprehensive characterization. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and scientists engaged in the synthesis and analysis of novel furan-containing compounds.
References
The Furan Scaffold: A Versatile Player in Biological Activity
A Technical Guide for Researchers and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, stands as a privileged scaffold in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates in the development of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of furan derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes key quantitative data, details experimental methodologies, and visualizes associated signaling pathways to serve as a comprehensive resource for researchers in the field.
Anticancer Activity of Furan Derivatives
Furan-containing compounds have emerged as a significant class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Data: In Vitro Cytotoxicity
The cytotoxic potential of various furan derivatives has been extensively evaluated against numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values from several key studies are summarized in the tables below, providing a comparative look at their efficacy.
Table 1: Cytotoxicity of Furan Derivatives against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Benzo[b]furan derivative 26 | MCF-7 (Breast) | 0.057 | [1] |
| Benzo[b]furan derivative 36 | MCF-7 (Breast) | 0.051 | [1] |
| Pyridine carbohydrazide 4 | MCF-7 (Breast) | 4.06 | [2] |
| N-phenyl triazinone 7 | MCF-7 (Breast) | 2.96 | [2] |
| Furo[2,3-d]pyrimidine 4c | A549 (Lung) | 14.5 | [3] |
| Furo[2,3-d]pyrimidine 7b | A549 (Lung) | 6.66 | [3] |
| Furo[2,3-d]pyrimidine 7c | A549 (Lung) | 10.1 | [3] |
| Furan-pyridinone 4c | KYSE70 (Esophageal) | 0.888 µg/mL | [4] |
| Furan-pyridinone 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [4] |
| Bis-2(5H)-furanone 4e | C6 (Glioma) | 12.1 | [5] |
Signaling Pathways in Anticancer Activity
Several furan derivatives exert their anticancer effects by targeting key signaling pathways that are often dysregulated in cancer. The PI3K/Akt/mTOR and MAPK pathways are notable examples.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers. Certain benzo[b]furan derivatives have been shown to inhibit this pathway, leading to apoptosis in cancer cells.[1]
The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Natural furan derivatives have been observed to modulate this pathway.[6]
Experimental Protocols: Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.[2]
-
Compound Treatment: Treat the cells with various concentrations of the furan derivative and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the culture medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control cells. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is then determined from the dose-response curve.
Antimicrobial Activity of Furan Derivatives
Furan derivatives have a long history of use as antimicrobial agents, with nitrofurantoin being a well-known example for treating urinary tract infections.[7] Their activity extends to a wide range of Gram-positive and Gram-negative bacteria, as well as some fungi.
Quantitative Data: Antimicrobial Susceptibility
The antimicrobial efficacy of furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Table 2: Antimicrobial Activity of Furan Derivatives (MICs)
| Compound/Derivative Class | Test Organism | MIC (µg/mL) | Reference |
| 3-Aryl-3-(furan-2-yl)propanoic acid derivative | Escherichia coli | 64 | |
| Furan-derived chalcone 2a | Staphylococcus aureus | 256 | [8] |
| Furan-derived chalcone 2b | Staphylococcus aureus | 256 | [8] |
| Furan-derived chalcone 2c | Staphylococcus aureus | 256 | [8] |
| Furan-derived chalcone 2a | Escherichia coli | 512 | [8] |
| Furan-derived chalcone 2c | Escherichia coli | 1024 | [8] |
| 8-geranyloxy psoralen | Staphylococcus epidermidis | 100 | [6] |
| Dibenzofuran bis(bibenzyl) | Candida albicans | 16-512 | [6] |
Experimental Protocols: Antimicrobial Activity
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the furan derivative in the broth medium.
-
Inoculation: Add the standardized bacterial or fungal suspension to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is identified as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Anti-inflammatory Activity of Furan Derivatives
Several furan derivatives have demonstrated significant anti-inflammatory properties, often by inhibiting key enzymes and mediators involved in the inflammatory cascade, such as cyclooxygenases (COX).[9]
Quantitative Data: Anti-inflammatory Activity
The anti-inflammatory potential of furan derivatives can be assessed through various in vitro and in vivo assays. The IC50 values for the inhibition of inflammatory mediators are presented below.
Table 3: Anti-inflammatory Activity of Furan Derivatives
| Compound/Derivative Class | Assay | IC50 (µM) | Reference |
| Benzofuran derivative 1 | NO production inhibition in RAW 264.7 cells | 17.3 | [10] |
| Benzofuran derivative 4 | NO production inhibition in RAW 264.7 cells | 16.5 | [10] |
| Furan hybrid molecule H1 | Inhibition of albumin denaturation | 114.31 µg/mL | [11] |
| Furan hybrid molecule H2 | Inhibition of albumin denaturation | 120.11 µg/mL | [11] |
Experimental Protocols: Anti-inflammatory Activity
This in vitro assay is a useful method for screening anti-inflammatory activity, as protein denaturation is a well-documented cause of inflammation.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing the furan derivative at various concentrations, a solution of egg albumin or bovine serum albumin, and a phosphate-buffered saline (PBS) solution (pH 6.4).
-
Incubation: Incubate the mixture at 37°C for 20 minutes.
-
Heat-induced Denaturation: Induce protein denaturation by heating the mixture at a high temperature (e.g., 51°C) for 20 minutes.
-
Absorbance Measurement: After cooling, measure the turbidity of the solution using a spectrophotometer at a wavelength of 660 nm.
-
Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the furan derivative. The IC50 value can then be determined.
The general workflow for screening the biological activity of newly synthesized furan derivatives involves a series of sequential steps from synthesis to in-depth biological evaluation.
Conclusion
Furan and its derivatives continue to be a fertile ground for the discovery of new biologically active compounds. The versatility of the furan scaffold allows for extensive chemical modifications, leading to a diverse array of molecules with potent anticancer, antimicrobial, and anti-inflammatory activities. The data and protocols presented in this guide underscore the significant therapeutic potential of this class of compounds and aim to facilitate further research and development in this exciting area of medicinal chemistry. The exploration of their mechanisms of action, particularly their interaction with key signaling pathways, will undoubtedly pave the way for the design of more selective and effective furan-based drugs.
References
- 1. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bis-2(5H)-furanone derivatives as new anticancer agents: Design, synthesis, biological evaluation, and mechanism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological activity of furan derivatives [wisdomlib.org]
- 8. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
The Furan Scaffold: A Versatile Nucleus with Diverse Pharmacological Potential
A Technical Guide for Researchers and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, has emerged as a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have led to the discovery and development of a wide array of furan-containing compounds with significant pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of furan derivatives, focusing on their anticancer, antimicrobial, and anti-inflammatory potential. It includes a summary of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways to facilitate further research and drug development in this promising area.
Anticancer Properties of Furan Compounds
Furan derivatives have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are often multifaceted, involving the modulation of critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.
Quantitative Anticancer Activity
The anticancer efficacy of furan derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values of representative furan-containing compounds against various cancer cell lines.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Furan-based carbohydrazide | Compound 4 | MCF-7 (Breast) | 4.06 | [1] |
| Furan-based triazinone | Compound 7 | MCF-7 (Breast) | 2.96 | [1] |
| Benzo[b]furan | Compound 26 | MCF-7 (Breast) | 0.057 | [2] |
| Benzo[b]furan | Compound 36 | MCF-7 (Breast) | 0.051 | [2] |
| Furan derivative | Compound 7b | A549 (Lung) | 6.66 | [3] |
| Furan derivative | Compound 7c | A549 (Lung) | 10.1 | [3] |
| Furopyrimidine | Compound 4c | A549 (Lung) | 14.5 | [3] |
| Furan-pyridinone | Compound 4c | KYSE70 (Esophageal) | 0.655 µg/mL (48h) | [4] |
| Furan-pyridinone | Compound 4c | KYSE150 (Esophageal) | 0.655 µg/mL (48h) | [4] |
Mechanism of Action: Inhibition of PI3K/Akt/mTOR Signaling Pathway
A significant mechanism underlying the anticancer activity of some furan derivatives is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway.[2] This pathway is a crucial regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers. Certain benzo[b]furan derivatives have been shown to effectively inhibit this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[2]
References
- 1. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safety and Handling of (3-Furan-2-yl-propyl)-methyl-amine and Related Compounds
Introduction
(3-Furan-2-yl-propyl)-methyl-amine belongs to the class of furan-containing alkylamines. While this specific molecule is not extensively characterized in terms of its safety profile, its structural motifs—a furan ring and a secondary amine—suggest potential hazards that require careful consideration. Furan and its derivatives are known for potential hepatotoxicity, and alkylamines can be corrosive and irritating.[1][2] This guide aims to provide a comprehensive overview of the potential risks, safe handling procedures, and emergency protocols based on available data for analogous compounds.
Physicochemical Properties of Structurally Related Compounds
Quantitative data for the target compound is unavailable. The following table summarizes the physicochemical properties of a structurally similar compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, and other related molecules to provide an estimate of expected properties.
| Property | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine[3][4] | --INVALID-LINK-- [3-(methylamino)propyl]amine[5] | 3-(Furan-2-yl)propan-1-amine[6] | Methylamine[7] |
| CAS Number | 1593-37-9 | 1248515-47-0 | 29938-41-8 | 74-89-5 |
| Molecular Formula | C₉H₁₅NO | C₁₀H₁₈N₂O | C₇H₁₁NO | CH₅N |
| Molecular Weight | 153.22 g/mol | 182.27 g/mol | 125.17 g/mol | 31.06 g/mol |
| Appearance | Not specified | Liquid | Not specified | Colorless gas |
| Boiling Point | Not specified | Not specified | Not specified | 20.3°F (-6.5°C) |
| Flash Point | Not specified | Not specified | Not specified | Not specified |
| Solubility | Not specified | Not specified | Not specified | Soluble in water |
Toxicological Profile of Furan and Alkylamine Derivatives
The primary toxicological concern with furan-containing compounds is their potential for metabolic activation into reactive intermediates that can lead to cellular damage, particularly in the liver.[1][8] Alkylamines are often corrosive and can cause irritation to the skin, eyes, and respiratory tract.[9][10]
3.1 Furan Toxicity
Furan itself is classified as a possible human carcinogen (Group 2B) by the International Agency for Research on Cancer (IARC).[11] Its toxicity is primarily mediated by its metabolic activation in the liver by cytochrome P450 enzymes to a reactive metabolite, cis-2-butene-1,4-dial.[12] This metabolite can bind to cellular macromolecules, leading to cytotoxicity and genotoxicity.[11] Chronic exposure to furan has been shown to cause hepatocellular tumors in animal models.[13]
3.2 Alkylamine Toxicity
Alkylamines are known to be irritants and can be corrosive depending on their structure and concentration.[9] Inhalation of methylamine, for example, can cause irritation of the nose and throat, while direct contact can cause skin and eye burns.[14][15]
The following table summarizes available toxicity data for related compounds.
| Compound | Hazard Classifications | Hazard Statements |
| Methylamine Solution | Flammable liquids, Category 2; Acute toxicity (Oral), Category 4; Acute toxicity (Inhalation), Category 3; Skin corrosion, Sub-category 1B; Serious eye damage, Category 1[15] | H225: Highly flammable liquid and vapour. H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled. H335: May cause respiratory irritation.[15] |
| 3-(Furan-2-yl)propan-1-amine | Serious eye damage/eye irritation, Category 1[6] | H318: Causes serious eye damage.[6] |
Experimental Protocols and Safe Handling
Given the potential hazards, stringent safety protocols must be followed when handling this compound and related compounds.
4.1 Personal Protective Equipment (PPE)
A comprehensive assessment of PPE is crucial. The following are minimum recommendations:
-
Eye and Face Protection: Chemical safety goggles and a face shield are essential to protect against splashes.[16][17]
-
Skin Protection: A flame-retardant, chemical-resistant lab coat and gloves are required. Nitrile or neoprene gloves are generally recommended for handling amines, but the specific glove type should be chosen based on permeation and breakthrough time data.[16][18]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of inhalation exposure, a respirator with an appropriate cartridge for organic vapors and amines should be used.[17]
4.2 Engineering Controls
-
All work with this compound should be performed in a well-ventilated laboratory, inside a chemical fume hood.[17]
-
Eyewash stations and safety showers must be readily accessible.[16]
-
Use of spark-proof tools and equipment is recommended due to the potential flammability of related compounds.[16]
4.3 Storage and Handling
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][19]
-
Keep containers tightly closed and properly labeled.[14]
-
Avoid contact with incompatible materials such as strong oxidizing agents and acids.[17]
-
Grounding and bonding of containers and receiving equipment are necessary to prevent static discharge.[15][16]
4.4 Spill and Emergency Procedures
-
Spill: In case of a spill, evacuate the area immediately. Remove all sources of ignition. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the absorbed material in a sealed container for proper disposal.[20]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water spray can be used to cool containers.[17]
-
First Aid:
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[14]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[17]
-
Visualizations
5.1 Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a research setting.
Caption: Safe handling workflow for furan-alkyl-amine compounds.
5.2 Potential Metabolic Activation of the Furan Moiety
This diagram illustrates the generally accepted pathway for the metabolic activation of furan that leads to toxicity.
Caption: Potential metabolic activation pathway of the furan moiety.
Conclusion
While specific safety data for this compound is lacking, the known hazards of its constituent functional groups—furan and alkylamine—warrant a cautious and well-informed approach to its handling. The potential for hepatotoxicity from the furan moiety and the corrosive nature of the amine group necessitate the use of robust engineering controls, appropriate personal protective equipment, and strict adherence to safe laboratory practices. Researchers and drug development professionals must exercise due diligence and consult a variety of safety resources before working with this and other novel chemical entities.
References
- 1. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicity of Furan - ChemistryViews [chemistryviews.org]
- 3. scbt.com [scbt.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. americanelements.com [americanelements.com]
- 6. 3-(Furan-2-yl)propan-1-amine | C7H11NO | CID 179114 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. METHYLAMINE | Occupational Safety and Health Administration [osha.gov]
- 8. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alkylamines: Hazard and Safety A Detail Guide by CloudSDS [cloudsds.com]
- 10. What are the precautions for using alkylamines?-Zhonghai Chemical_wholly-owned company of China Shipping Group [gzzhchem.com]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Furan - Wikipedia [en.wikipedia.org]
- 14. airgas.com [airgas.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. fishersci.co.uk [fishersci.co.uk]
- 17. fishersci.com [fishersci.com]
- 18. alkylamines.com [alkylamines.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. alkylamines.com [alkylamines.com]
(3-Furan-2-yl-propyl)-methyl-amine suppliers and purchasing
An In-depth Technical Guide to (3-Furan-2-yl-1-methyl-propyl)-methyl-amine: Sourcing, Synthesis, and Analysis
Disclaimer: The compound "(3-Furan-2-yl-propyl)-methyl-amine" as initially requested is not a readily available catalog chemical. This guide focuses on the structurally similar and commercially available compound, (3-Furan-2-yl-1-methyl-propyl)-methyl-amine , identified by the CAS number 1593-37-9 . It is presumed that this is the compound of interest for research purposes.
This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, including its chemical properties, commercial suppliers, proposed synthesis, and analytical methodologies.
Chemical Profile and Properties
(3-Furan-2-yl-1-methyl-propyl)-methyl-amine is a specialty chemical, likely used in proteomics research and as a building block in organic synthesis.[1] Its key properties are summarized in the table below.
| Property | Value |
| CAS Number | 1593-37-9 |
| Molecular Formula | C₉H₁₅NO |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | N,alpha-dimethyl-2-furanethanamine |
| Synonyms | (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, N-[3-(2-furyl)-1-methylpropyl]-N-methylamine |
Suppliers and Purchasing
A variety of chemical suppliers offer (3-Furan-2-yl-1-methyl-propyl)-methyl-amine, typically for research and development purposes.[1][2] Most suppliers indicate that the product is for research use only and not for diagnostic or therapeutic applications.[1]
| Supplier | Purity | Available Quantities | Notes |
| Santa Cruz Biotechnology | Varies by lot | Inquire | Specialty product for proteomics research.[1] |
| AK Scientific, Inc. | Min. 95% | Inquire | Stocked and shipped from California, USA. Not for individual sale.[2] |
| Alfa Chemistry | Inquire | Custom sizes available | Catalog number ACM1593379.[3] |
| BOC Sciences | Inquire | Inquire | Listed as a useful research chemical. |
| Atomax Chemicals Co., Ltd. | Inquire | Inquire | Listed among their chemical offerings. |
| Biosynth | Inquire | 2.5 g | Also offers a related compound, 3-Furan-2-yl-1-methyl-propylamine (CAS 768-57-0).[4] |
Experimental Protocols
While specific, detailed experimental protocols for the synthesis and analysis of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine are not extensively published, a plausible synthetic route and a general analytical method are presented below based on established chemical principles.
Proposed Synthesis: Reductive Amination
A common and effective method for the synthesis of secondary amines like (3-Furan-2-yl-1-methyl-propyl)-methyl-amine is the reductive amination of a ketone precursor. This process involves the reaction of a ketone with a primary amine to form an intermediate imine, which is then reduced to the desired amine.[5][6]
Reaction Scheme:
4-(Furan-2-yl)butan-2-one + Methylamine → [Intermediate Iminium Ion] → (3-Furan-2-yl-1-methyl-propyl)-methyl-amine
Materials:
-
4-(Furan-2-yl)butan-2-one
-
Methylamine (solution in a suitable solvent like THF or ethanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanobohydride (NaBH₃CN)[6]
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
Protocol:
-
To a solution of 4-(Furan-2-yl)butan-2-one (1 equivalent) in the chosen anhydrous solvent, add methylamine (1.1-1.5 equivalents).
-
If desired, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours.
-
Slowly add the reducing agent, sodium triacetoxyborohydride (1.2-1.5 equivalents), portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the pure (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.
Caption: Proposed synthesis workflow for (3-Furan-2-yl-1-methyl-propyl)-methyl-amine.
General Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly effective technique for the analysis of volatile and semi-volatile compounds like furan derivatives.[2][7]
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., a mid-polarity column).
Protocol Outline:
-
Sample Preparation: Dissolve a small, accurately weighed amount of the sample in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet.
-
Separation: Employ a suitable temperature program to separate the components of the sample on the capillary column. A typical program might start at a low temperature, ramp up to a higher temperature, and then hold to ensure all components elute.
-
Detection: The mass spectrometer will ionize the eluted compounds and separate the resulting ions based on their mass-to-charge ratio, providing a mass spectrum for each component.
-
Data Analysis: The identity of the compound can be confirmed by comparing its retention time and mass spectrum with that of a known standard. Purity can be estimated by the relative area of the chromatographic peak.
Biological Activity and Signaling Pathways
There is currently a lack of specific published research on the biological activity or the involvement in signaling pathways of (3-Furan-2-yl-1-methyl-propyl)-methyl-amine. However, the furan scaffold is present in a wide range of biologically active compounds with diverse therapeutic properties, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory activities.[8] The biological effects of furan-containing compounds are often attributed to the ability of the furan ring to interact with biological targets through various non-covalent interactions and its potential to be metabolized into reactive intermediates.[8] Further research would be required to determine if (3-Furan-2-yl-1-methyl-propyl)-methyl-amine exhibits any significant biological effects.
Supplier Selection Workflow
For researchers and drug development professionals, selecting the right supplier for a chemical is a critical step. The following diagram outlines a logical workflow for this process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. graphviz.readthedocs.io [graphviz.readthedocs.io]
- 5. organicreactions.org [organicreactions.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. ijabbr.com [ijabbr.com]
An In-depth Technical Guide to (3-Furan-2-yl-propyl)-methyl-amine
Abstract: This technical guide provides a comprehensive overview of the chemical compound (3-Furan-2-yl-propyl)-methyl-amine. While specific experimental data for this molecule is not extensively available in published literature, this document extrapolates information from closely related furan derivatives to present its likely physicochemical properties, a proposed synthetic route, and its potential biological significance. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry who are interested in the therapeutic potential of furan-containing compounds.
Introduction
Furan derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities.[1][2] The furan ring is a key structural motif in numerous natural products and synthetic molecules, exhibiting antibacterial, anti-inflammatory, antifungal, and antitumor properties.[1][3] The biological activity of furan derivatives can be significantly influenced by slight modifications in their substitution patterns.[2] This guide focuses on this compound, a molecule that combines the furan scaffold with a flexible propyl-methyl-amine side chain, a common feature in many biologically active compounds.
Physicochemical Properties
Based on the chemical structure of this compound, the following physicochemical properties have been calculated.
| Property | Value |
| IUPAC Name | N-methyl-3-(furan-2-yl)propan-1-amine |
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| Canonical SMILES | CNCCC1=CC=CO1 |
| CAS Number | Not available |
| Predicted LogP | 1.3 |
| Predicted pKa | 10.2 (basic) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Proposed Synthesis: Reductive Amination
A plausible and efficient method for the synthesis of this compound is through the reductive amination of 3-(furan-2-yl)propanal with methylamine. This two-step, one-pot reaction involves the formation of an intermediate imine, which is subsequently reduced to the target amine.
Caption: Proposed synthetic pathway for this compound via reductive amination.
Detailed Experimental Protocol
Materials:
-
3-(Furan-2-yl)propanal
-
Methylamine (40% solution in water or as hydrochloride salt)
-
Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (NaBH(OAc)3)
-
Methanol (or another suitable solvent like dichloromethane)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
-
Diethyl ether or Ethyl acetate for extraction
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-(furan-2-yl)propanal (1 equivalent) in methanol.
-
Imine Formation: Add methylamine (1.2 equivalents) to the solution. If using methylamine hydrochloride, add a non-nucleophilic base like triethylamine (1.2 equivalents) to liberate the free amine. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 equivalents) in small portions. Caution: Hydrogen gas evolution may occur.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of water. Adjust the pH to ~2 with dilute HCl. Wash the aqueous layer with diethyl ether to remove any unreacted aldehyde.
-
Basification and Extraction: Basify the aqueous layer to a pH of ~9-10 with a saturated sodium bicarbonate solution. Extract the product with ethyl acetate or diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude amine can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
Potential Biological and Pharmacological Significance
Antimicrobial Activity
Numerous furan derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. For instance, studies on 3-aryl-3-(furan-2-yl)propanoic acid derivatives have shown their effectiveness against various bacterial strains.[3][4] The structural similarity of this compound to these compounds suggests it could be a candidate for antimicrobial screening.
Anticancer Properties
The furan scaffold is present in several compounds investigated for their anticancer activity.[5] For example, certain furan-thiazole acrylonitrile derivatives have been evaluated for their cytotoxic effects on breast cancer cell lines.[6] The biological activity of these compounds is often linked to their ability to interact with specific enzymes or signaling pathways involved in cell proliferation.
Central Nervous System (CNS) Activity
The flexible amine side chain in this compound is a common feature in many CNS-active drugs. Furan derivatives have been explored for various CNS applications, including antidepressant and anxiolytic effects.[2] Physicochemical and pharmacological studies of furan imine derivatives have also indicated potential CNS depressant activities.[7]
Caption: Logical relationships between the structural features of the target molecule and its potential biological activities.
Future Directions
This compound represents an under-investigated molecule within the pharmacologically rich class of furan derivatives. Future research should focus on:
-
Definitive Synthesis and Characterization: A comprehensive synthesis, purification, and structural elucidation using modern analytical techniques (NMR, IR, Mass Spectrometry).
-
In Vitro Screening: Evaluation of its activity against a panel of bacterial and fungal strains, as well as various cancer cell lines.
-
Pharmacological Profiling: Investigation of its effects on the central nervous system and other biological targets.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to understand the contribution of the furan ring, the propyl linker, and the methylamino group to its biological activity.
Conclusion
This compound is a simple yet potentially valuable furan derivative for further investigation in drug discovery. Based on the well-documented and diverse biological activities of related compounds, it holds promise as a scaffold for the development of new therapeutic agents. This guide provides a foundational framework for researchers to begin exploring the synthesis and potential applications of this molecule.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 3. ijabbr.com [ijabbr.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
Methodological & Application
Analytical Methods for the Detection of Furan Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Furan and its derivatives are heterocyclic organic compounds that can form in a variety of thermally processed foods and are also utilized in the synthesis of pharmaceutical compounds. Due to their potential carcinogenicity, as classified by the International Agency for Research on Cancer (IARC), sensitive and accurate analytical methods for their detection and quantification are crucial for food safety, quality control, and in the pharmaceutical industry. This document provides detailed application notes and protocols for the most prevalent analytical techniques used for furan detection.
Headspace-Gas Chromatography-Mass Spectrometry (HS-GC-MS)
HS-GC-MS is a robust and widely adopted method for the analysis of volatile organic compounds like furan in complex matrices. This technique involves heating the sample in a sealed vial to allow volatile analytes to partition into the headspace gas, which is then injected into the GC-MS system for separation and detection.
Application Note
This method is particularly suitable for the routine analysis of furan in a wide range of food matrices, including coffee, baby food, and fruit juices.[1][2] It offers good sensitivity and reproducibility. The use of a deuterated internal standard, such as d4-furan, is highly recommended to ensure accurate quantification by correcting for matrix effects and variations in sample preparation.[3][4]
Quantitative Data Summary
| Analyte | Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Furan | Coffee | Static HS-GC-MS | - | - | - | [1] |
| Furan | Food | Static HS-GC-MS | Varies | Varies | - | [2] |
| Furan | Coffee | HS-GC-MS | 0.3 | 0.8 | 92-102 | [5] |
| Furan | Baby Food | HS-GC-MS | - | - | - | [6] |
| Furan | Brewed Coffee | HS-GC-MS | - | - | - | [4] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented as ranges where specific values were not provided.
Experimental Protocol: Static HS-GC-MS for Furan in Coffee.[1]
-
Sample Preparation:
-
Weigh 5 grams of the coffee sample into a headspace vial.
-
Crimp cap the vial securely.
-
For standard additions, fortify separate vials with known amounts of furan and a fixed amount of d4-furan internal standard.[3]
-
-
Headspace Analysis:
-
GC-MS Conditions:
-
GC Column: Restek Rtx®-VMS, 20 m x 0.18 mm ID, 1.0 µm film thickness.[1]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]
-
Oven Program: 35°C (hold for 4 min), then ramp at 16°C/min to 80°C, then at 30°C/min to 230°C (hold for 3 min).[1]
-
Inlet Temperature: 220°C with a split ratio of 80:1.[1]
-
MS Conditions:
-
Experimental Workflow
HS-GC-MS Workflow for Furan Analysis.
Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
HS-SPME is a solvent-free sample preparation technique that utilizes a coated fiber to extract and concentrate analytes from the headspace of a sample. This method generally offers higher sensitivity compared to static headspace analysis.[7][8]
Application Note
HS-SPME-GC-MS is highly effective for the trace-level detection of furan and its derivatives in various food commodities, including baby formula and coffee.[7][9] The choice of SPME fiber coating is critical for optimal extraction efficiency; Carboxen/Polydimethylsiloxane (CAR/PDMS) fibers are commonly recommended for volatile compounds like furan.[9] The SPME Arrow, with its larger surface area and sorbent volume, can provide even greater sensitivity.[7][9]
Quantitative Data Summary
| Analyte | Matrix | Method | LOD (ng/g) | LOQ (ng/g) | Recovery (%) | Reference |
| Furan | Baby Formula | HS-SPME Arrow-GC-MS | - | 5 (spiked) | - | [7] |
| Furan & Derivatives | Commercial Foods | HS-SPME Arrow-GC-MS/MS | 0.001 - 1.071 | 0.003 - 3.571 | 76-117 | [9][10] |
| Furan | Coffee | HS-SPME-GC-MS | 0.02 | 0.06 | 87.76 - 104.85 | [11] |
| Furan | Various Foods | HS-SPME-GC-MS | ≤ 0.02 | ≤ 0.06 | 77.81 - 111.47 | [8] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented as ranges where specific values were not provided.
Experimental Protocol: HS-SPME-GC-MS for Furan in Baby Formula.[7]
-
Sample Preparation:
-
Weigh 0.5 g of baby formula into a headspace vial.
-
Add 10 mL of a 30% NaCl solution.
-
Add 50 µL of the internal standard solution (e.g., d4-furan).
-
Seal the vial.
-
-
HS-SPME Extraction:
-
Incubation: 10 minutes at 50°C with agitation (250 rpm).
-
Extraction: Expose the SPME fiber (e.g., CAR/PDMS) to the headspace for 10 minutes.
-
-
GC-MS Analysis:
-
Desorption: Insert the fiber into the GC inlet at 280°C for 1 minute for thermal desorption.[7]
-
GC Column: Rxi-624Sil MS, 30 m, 0.25 mm ID, 1.40 µm.[7]
-
Injection Mode: Split (e.g., 1:10).[7]
-
Oven Program: Start at 35°C (hold for 5 min), ramp to 100°C at 5°C/min, then to 240°C at 20°C/min (hold for 5 min).[12]
-
MS Detection: Utilize Selected Ion Monitoring (SIM) mode for enhanced sensitivity.[12]
-
Experimental Workflow
HS-SPME-GC-MS Workflow for Furan Analysis.
High-Performance Liquid Chromatography (HPLC)
While GC-MS is ideal for volatile furan compounds, High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or UV detector is suitable for the analysis of less volatile furan derivatives, such as those containing hydroxyl or carboxyl groups.[12][13]
Application Note
This method is particularly useful for analyzing furanic compounds in matrices like transformer oil, where it can be used to assess the degradation of insulation paper.[14][15] It is also applicable to food matrices for specific non-volatile furan derivatives. Sample preparation typically involves a liquid-liquid or solid-phase extraction to isolate the analytes of interest.
Quantitative Data Summary
| Analyte | Matrix | Method | LOD (µg/L) | LOQ (µg/L) | Recovery (%) | Reference |
| 5 Furanic Compounds | Transformer Oil | HPLC-DAD | 50 (for lowest level) | 50 (for lowest level) | 80-120 | [14] |
| Furan Derivatives | - | HPLC-UV | Moderate (µg/L to mg/L range) | Moderate (µg/L to mg/L range) | - | [13] |
LOD: Limit of Detection, LOQ: Limit of Quantification. Data presented as ranges where specific values were not provided.
Experimental Protocol: HPLC-DAD for Furanic Compounds in Transformer Oil.[15]
-
Sample Preparation (Liquid-Liquid Extraction):
-
Take 4 mL of the transformer oil sample.
-
Add 1 mL of acetonitrile.
-
Vortex the mixture for 3 minutes.
-
Centrifuge at 5,000 x g for 5 minutes at 25°C.
-
Collect the upper acetonitrile layer containing the furanic compounds.
-
-
HPLC-DAD Analysis:
-
HPLC System: A system equipped with a Diode Array Detector.[14]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[12]
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Injection Volume: An appropriate aliquot of the extracted sample.
-
Detection: Monitor the absorbance at the characteristic wavelengths for the furan derivatives of interest.
-
Experimental Workflow
HPLC-DAD Workflow for Furanic Compound Analysis.
Conclusion
The selection of an appropriate analytical method for furan detection depends on the specific furan compounds of interest, the sample matrix, and the required sensitivity. For volatile furans, HS-GC-MS and HS-SPME-GC-MS are the methods of choice, with the latter generally providing lower detection limits. For less volatile derivatives, HPLC-based methods are more suitable. Proper method validation, including the use of internal standards and certified reference materials, is essential for obtaining accurate and reliable results.
References
- 1. gcms.cz [gcms.cz]
- 2. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 3. fda.gov [fda.gov]
- 4. roczniki.pzh.gov.pl [roczniki.pzh.gov.pl]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analysis of furan and monosaccharides in various coffee beans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. shimadzu.com [shimadzu.com]
- 15. Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Furan Amines
This document provides detailed application notes and experimental protocols for the analysis of furan amines using High-Performance Liquid Chromatography (HPLC). These methods are designed for researchers, scientists, and professionals involved in drug development and chemical analysis.
Application Note 1: Chiral Separation of Furan-Based Amino Alcohols
Chiral furan amines, particularly furan-based amino alcohols, are crucial in asymmetric synthesis.[1] Their enantiomeric purity is a critical parameter, often determined by chiral HPLC. This application note details a method for the chiral separation of such compounds.
Quantitative Data
| Parameter | Description | Reference |
| Column | Chiralcel OD (250 x 4.6 mm) | [2] |
| Mobile Phase | 4% 2-propanol in hexane (isocratic) | [2] |
| Flow Rate | 0.5 mL/min | [2] |
| Detection | UV at 250 nm | [2] |
| Injection Volume | 10 µL | [2] |
| Temperature | Not Specified |
Experimental Protocol
1. Sample Preparation:
-
Dissolve the furan amine sample in the mobile phase (4% 2-propanol in hexane).
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. HPLC System Preparation:
-
Equilibrate the Chiralcel OD column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.
3. Injection and Analysis:
-
Inject 10 µL of the prepared sample into the HPLC system.
-
Run the analysis for 50 minutes under isocratic conditions.[2]
-
Monitor the elution of enantiomers at 250 nm.
4. Data Analysis:
-
Determine the retention times for each enantiomer.
-
Calculate the enantiomeric excess (ee%) using the peak areas of the two enantiomers.
Experimental Workflow
Application Note 2: Purity Analysis of Aminofurans by Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a versatile technique for determining the purity of aminofuran compounds.[3] This method is suitable for non-polar to moderately polar aminofurans.
Quantitative Data
| Parameter | Description | Reference |
| Column | C18 (Octadecyl Silane), 1.7 - 5 µm particle size | [3] |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% TFA | [2] |
| Gradient | 5% to 95% Acetonitrile over 14 minutes | [2] |
| Flow Rate | 1.0 mL/min | [2][3] |
| Detection | UV at 210 nm or 254 nm | [2][3] |
| Injection Volume | 10 µL | [3] |
| Temperature | 30 °C | [2][3] |
Experimental Protocol
1. Sample Preparation:
-
Accurately weigh and dissolve the aminofuran sample in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 1 mg/mL.[3]
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
2. HPLC System and Conditions:
-
Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B).
-
Set the column temperature to 30 °C.[2]
3. Injection and Analysis:
-
Inject 10 µL of the prepared sample.[3]
-
Run the gradient elution from 5% to 95% of mobile phase B over 14 minutes.[2]
4. Data Analysis:
-
Identify the main peak corresponding to the aminofuran.
-
Calculate the purity by determining the percentage area of the main peak relative to the total area of all peaks.
Experimental Workflow
Application Note 3: Simultaneous Determination of Furan Derivatives in Complex Matrices
This method is optimized for the simultaneous determination of several furan derivatives, which may include amino-functionalized furans, in complex matrices like coffee.[4] It utilizes a C8 column and a gradient elution.
Quantitative Data
| Parameter | Description | Reference |
| Column | Zorbax Eclipse XBD-C8 (150 x 4.6 mm, 5 µm) | [4] |
| Mobile Phase | A: 0.1% Acetic Acid in Water B: Methanol | [4] |
| Gradient | 0-2.5 min: 0% B 2.5-10 min: 16% B 10-10.5 min: 100% B 10.5-15 min: 100% B | [4] |
| Flow Rate | 0.5 mL/min | [4] |
| Detection | Diode Array Detector (DAD) | [4] |
| Injection Volume | 2 µL | [4] |
| Temperature | 25 °C | [4] |
Experimental Protocol
1. Sample Preparation (for solid samples like coffee grounds):
-
Weigh 50 mg of the ground sample into a centrifugation tube.[4]
-
Add 1 mL of water.[4]
-
Extract using heat-assisted shaking (e.g., 10 min at 60°C).[4]
-
Centrifuge the sample (e.g., 15 min at 14,000 rpm).[4]
-
Collect the supernatant for HPLC analysis. No further pre-treatment is typically needed.[4]
2. HPLC System and Conditions:
-
Equilibrate the C8 column with 100% mobile phase A.
-
Set the column temperature to 25 °C.[4]
3. Injection and Analysis:
-
Inject 2 µL of the sample extract.[4]
-
Run the gradient program as described in the table above.
-
Monitor the separation using a DAD to allow for peak identification and purity assessment based on UV-Vis spectra.
4. Data Analysis:
-
Identify and quantify the target furan amines by comparing retention times and UV spectra with those of authentic standards.
Experimental Workflow
References
Application Notes and Protocols for the NMR Analysis of Furan Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Furan is a five-membered aromatic heterocycle that is a core structural motif in a vast number of natural products, pharmaceuticals, and functional materials. The precise characterization of furan derivatives is critical for structure elucidation, reaction monitoring, and quality control in academic and industrial research, particularly in drug development. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for obtaining detailed structural information at the atomic level. These application notes provide a comprehensive overview of the key NMR parameters for furan derivatives and detailed protocols for acquiring and interpreting high-quality NMR data.
Fundamental Principles of NMR for Furan Derivatives
The furan ring consists of four carbon atoms and one oxygen atom. The protons and carbons are numbered starting from the heteroatom, as shown below.
Figure 1: Numbering of the furan ring system.
¹H NMR Spectroscopy: The proton NMR spectrum of furan derivatives is characterized by signals from the α-protons (H-2 and H-5) and the β-protons (H-3 and H-4).
-
Chemical Shifts (δ): The α-protons are adjacent to the electronegative oxygen atom and are therefore deshielded, appearing at a lower field (higher ppm) compared to the β-protons. For unsubstituted furan in CDCl₃, the α-protons resonate around 7.4 ppm, while the β-protons are found near 6.4 ppm.
-
Substituent Effects: The electronic nature of substituents significantly influences the chemical shifts. Electron-withdrawing groups (EWGs) deshield the ring protons, shifting their signals downfield, whereas electron-donating groups (EDGs) cause an upfield shift.
-
Coupling Constants (J): Spin-spin coupling between the ring protons provides valuable connectivity information. Unlike benzene derivatives, the three-bond coupling (³J) and four-bond coupling (⁴J) in furans can be of similar magnitude, requiring careful analysis.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon framework.
-
Chemical Shifts (δ): Similar to the protons, the α-carbons (C-2 and C-5) are deshielded relative to the β-carbons (C-3 and C-4) due to the proximity of the oxygen atom. In unsubstituted furan, the α-carbons appear around 142.8 ppm and the β-carbons at approximately 109.8 ppm.[1]
-
Substituent Effects: Substituents have a predictable influence on the carbon chemical shifts, which can be estimated using empirical methods based on substituent chemical shift (SCS) increments.[1]
Quantitative NMR Data for Furan Derivatives
The following tables summarize typical NMR data for furan and its derivatives. Note that chemical shifts are solvent-dependent.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for Substituted Furans in CDCl₃
| Substituent Position | H-2 | H-3 | H-4 | H-5 | Reference |
| Unsubstituted | 7.44 | 6.38 | 6.38 | 7.44 | |
| 2-Methyl | - | 6.21 | 6.21 | 7.27 | [2] |
| 3-Methyl | 7.20 | - | 6.15 | 7.30 | [3] |
| 2-Formyl (Furfural) | - | 7.25 | 6.60 | 7.70 | [4] |
| 3-Acetyl | 8.05 | - | 6.75 | 7.50 | [3] |
| 3-Nitro | 8.20 | - | 6.80 | 7.65 | [3] |
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Furans in CDCl₃
| Substituent Position | C-2 | C-3 | C-4 | C-5 | Reference |
| Unsubstituted | 142.8 | 109.8 | 109.8 | 142.8 | [1][5] |
| 2-Methyl | 151.7 | 106.3 | 110.1 | 141.0 | |
| 3-Methyl | 140.0 | 119.5 | 110.0 | 143.0 | [3] |
| 3-Acetyl | 144.5 | 125.5 | 109.2 | 148.0 | [3] |
| 3-Carboxylic Acid | 145.2 | 118.9 | 110.1 | 148.5 | [3] |
| 3-Nitro | 146.5 | 135.0 | 108.5 | 149.0 | [3] |
Table 3: Typical ¹H-¹H Coupling Constants (J, Hz) in the Furan Ring
| Coupling | Typical Range (Hz) | Reference |
| J(2,3) / J(4,5) | 1.7 - 3.5 | [6] |
| J(3,4) | 3.0 - 3.8 | [6] |
| J(2,4) / J(3,5) | 0.7 - 1.8 | [6] |
| J(2,5) | 1.3 - 2.0 | [6] |
Experimental Protocols
A well-prepared sample and correctly chosen experimental parameters are essential for acquiring high-quality NMR spectra.
-
Analyte Quantity:
-
Solvent Selection:
-
Procedure:
-
Weigh the desired amount of the furan derivative into a clean, dry vial.[3]
-
Add the deuterated solvent using a clean pipette.[3]
-
Gently swirl or vortex the vial to ensure the sample is fully dissolved.[3]
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove particulate matter.[3]
-
Cap the NMR tube to prevent solvent evaporation and contamination.[3]
-
These experiments are fundamental for initial structural characterization. A modern NMR spectrometer with a field strength of 300 MHz or higher is recommended.[3]
¹H NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30 on Bruker instruments).[3]
-
Spectral Width (SW): 12-16 ppm.[3]
-
Number of Scans (NS): 8-16 scans.[3]
-
Relaxation Delay (D1): 1-2 seconds.[3]
-
Acquisition Time (AQ): 2-4 seconds.[3]
¹³C NMR Acquisition Parameters (Typical):
-
Pulse Program: Standard proton-decoupled single-pulse experiment (e.g., zgpg30 on Bruker instruments).[3]
-
Spectral Width (SW): 200-240 ppm.[3]
-
Number of Scans (NS): 128 to 1024 scans, depending on concentration.[3]
-
Relaxation Delay (D1): 2 seconds.[3]
2D NMR experiments are invaluable for the unambiguous assignment of proton and carbon signals, especially in complex molecules.
A. COSY (Correlation Spectroscopy): Reveals ¹H-¹H J-coupling correlations.
-
Purpose: To identify protons that are coupled to each other, typically through 2-4 bonds.
-
Pulse Program: Standard gradient-selected COSY (e.g., cosygpqf on Bruker).[3]
-
Spectral Widths (F1 and F2): Set to encompass all proton signals (e.g., 0-12 ppm).[3]
-
Number of Scans (NS) per increment: 2-8.[3]
-
Interpretation: Cross-peaks indicate coupling between the protons at the corresponding chemical shifts on the F1 and F2 axes.[3]
B. HSQC (Heteronuclear Single Quantum Coherence): Shows one-bond ¹H-¹³C correlations.
-
Purpose: To identify which proton is directly attached to which carbon.[4][7]
-
Pulse Program: Standard gradient-selected, edited HSQC (e.g., hsqcedetgpsisp2 on Bruker) to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
Spectral Widths: F2 (¹H) should cover all proton signals; F1 (¹³C) should cover all carbon signals (e.g., 0-160 ppm for many furan derivatives).
-
Number of Scans (NS) per increment: 4-16.
-
Interpretation: Each cross-peak represents a direct C-H bond.[8]
C. HMBC (Heteronuclear Multiple Bond Correlation): Shows long-range ¹H-¹³C correlations.
-
Purpose: To connect molecular fragments across non-protonated (quaternary) carbons by showing correlations between protons and carbons separated by 2-4 bonds.[7][9]
-
Pulse Program: Standard gradient-selected HMBC (e.g., hmbcgplpndqf on Bruker).
-
Spectral Widths: Similar to HSQC.
-
Number of Scans (NS) per increment: 8-64, as this is a less sensitive experiment.
-
Long-Range Coupling Delay: Optimized for a J-coupling of ~8 Hz to observe typical 2- and 3-bond correlations.[9]
-
Interpretation: Cross-peaks connect protons to carbons over multiple bonds, allowing the assembly of the complete carbon skeleton.[10]
D. NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals ¹H-¹H spatial proximity.
-
Purpose: To identify protons that are close to each other in space (< 5 Å), regardless of whether they are J-coupled. This is crucial for determining stereochemistry and conformation.[11][12]
-
Pulse Program: Standard gradient-selected NOESY (e.g., noesygpph on Bruker).
-
Spectral Widths (F1 and F2): Set to encompass all proton signals.
-
Number of Scans (NS) per increment: 16 or more.[3]
-
Mixing Time (D8): This is a critical parameter. For small molecules like furan derivatives, typical values range from 0.3 to 0.8 seconds.[3]
-
Interpretation: Cross-peaks indicate that two protons are spatially close. For small molecules, NOE cross-peaks have the opposite phase to the diagonal peaks.[13]
Visualized Workflows
The following diagrams illustrate the logical flow of NMR analysis for the structural characterization of furan derivatives.
Caption: General workflow for NMR-based structure elucidation.
Caption: Logical relationships in 2D NMR for structure elucidation.
References
- 1. acdlabs.com [acdlabs.com]
- 2. researchgate.net [researchgate.net]
- 3. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 4. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 13. University of Ottawa NMR Facility Blog: NOESY: Small Molecules vs Large Molecules [u-of-o-nmr-facility.blogspot.com]
Application Notes and Protocols for In Vitro Assays Involving (3-Furan-2-yl-propyl)-methyl-amine
A comprehensive search of scientific literature and databases has revealed no specific in vitro assays, quantitative pharmacological data, or detailed experimental protocols for the compound (3-Furan-2-yl-propyl)-methyl-amine.
While the furan moiety is a common scaffold in medicinal chemistry with a wide range of documented biological activities, including antimicrobial and anticancer properties, research specifically detailing the in vitro pharmacological profile of this compound is not publicly available at this time.
The search for information on this specific compound did not yield any publications describing its mechanism of action, signal transduction pathways, or providing quantitative data such as IC50, EC50, or Ki values from in vitro assays. Consequently, the generation of detailed application notes, experimental protocols, and data summary tables as requested is not feasible.
For researchers interested in the potential biological activities of this compound, it would be necessary to conduct initial screening assays to identify potential biological targets. Below is a generalized workflow that could be adapted for the preliminary in vitro evaluation of this compound.
General Workflow for Preliminary In Vitro Compound Evaluation
This workflow outlines a logical progression for the initial characterization of a novel compound's in vitro activity.
Caption: A generalized workflow for the initial in vitro evaluation of a novel chemical compound.
Further research and publication in peer-reviewed journals are required to establish the in vitro pharmacological profile of this compound. Researchers are encouraged to report their findings to contribute to the body of scientific knowledge.
Application Notes and Protocols for Cell-based Assays Utilizing Furan-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting cell-based assays with furan-containing compounds. The furan scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] This document outlines key assays to evaluate the efficacy and mechanism of action of these compounds.
I. Overview of Biological Activities and Applications
Furan-containing compounds are a versatile class of heterocyclic molecules that have garnered significant interest in drug discovery.[4] Their biological activities are closely tied to the nature and position of substituents on the furan ring.[5] Common applications in cell-based assays include:
-
Anticancer Activity: Many furan derivatives have demonstrated potent antiproliferative effects against various cancer cell lines.[1][6] The primary mechanisms often involve the induction of apoptosis and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.[7][8][9]
-
Anti-inflammatory Activity: Furan derivatives have been investigated for their ability to modulate inflammatory responses.[4][10] Assays often involve measuring the inhibition of inflammatory mediators or enzymes in cells stimulated with inflammatory agents.[1]
-
Antimicrobial Activity: The furan nucleus is a component of several antimicrobial agents.[3] Cell-based assays are used to determine the minimum inhibitory concentration (MIC) against various bacterial and fungal strains.[5][11]
II. Quantitative Data Summary
The following tables summarize the cytotoxic and enzyme inhibitory activities of representative furan-containing compounds from various studies.
Table 1: Cytotoxic Activity of Furan Derivatives Against Cancer Cell Lines [8][11]
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Furan-based derivative 4 | MCF-7 (Breast) | MTT Assay | 4.06 | [7] |
| Furan-based derivative 7 | MCF-7 (Breast) | MTT Assay | 2.96 | [7] |
| Furan-based derivative 4 | MCF-10A (Normal Breast) | MTT Assay | 29.76 | [7] |
| Furan-based derivative 7 | MCF-10A (Normal Breast) | MTT Assay | 22.12 | [7] |
| Furan-fused chalcone 8 | HL-60 (Leukemia) | MTT Assay | 17.2 | [5] |
| Furan-fused chalcone 6a | HL-60 (Leukemia) | MTT Assay | 20.9 | [5] |
| Furopyrimidine derivative 7b | A549 (Lung) | MTT Assay | 6.66 | [6] |
| Furopyrimidine derivative 7b | HT-29 (Colon) | MTT Assay | 8.51 | [6] |
| Furopyrimidine derivative 7b | HepG2 (Liver) | MTT Assay | 7.28 | [6] |
| Furan pyridine derivative 4c | KYSE70 (Esophageal) | MTT Assay | 0.655 µg/mL (48h) | [12] |
Table 2: VEGFR-2 Inhibitory Activity of Furan- and Furopyrimidine-Based Derivatives [6]
| Compound | VEGFR-2 IC50 (nM) |
| Sorafenib (Reference) | 41.1 |
| 4c | 57.1 |
| 7b | 42.5 |
| 7c | 52.5 |
III. Experimental Protocols
Detailed methodologies for key cell-based assays are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This colorimetric assay is widely used to assess cell metabolic activity, which serves as an indicator of cell viability.[11][13]
Materials:
-
96-well cell culture plates
-
Appropriate cell culture medium
-
Cancer cell line of interest
-
Furan-containing test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5][11]
-
Solubilization solution (e.g., DMSO or acidified isopropanol)[5][11]
-
Microplate reader[8]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7][8][9]
-
Compound Treatment: Prepare serial dilutions of the furan-containing compounds in culture medium. The final DMSO concentration should typically not exceed 0.5% to avoid solvent toxicity.[14] Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (medium with DMSO) and positive control (a known cytotoxic agent) wells.[14] Incubate for a specified period (e.g., 24, 48, or 72 hours).[11]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5][9][11] During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[13][14]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5][7] Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure complete dissolution.[13]
-
Absorbance Measurement: Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.[8]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can then be determined.[11]
Protocol 2: Annexin V/PI Staining for Apoptosis
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well cell culture plates
-
Cell line of interest
-
Furan-containing test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of the furan-containing compound for the specified time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. Centrifuge the cell suspension and discard the supernatant.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour of staining. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Protocol 3: Luciferase Reporter Assay for Gene Promoter Activity
This assay is used to study the effect of compounds on the transcriptional activity of a specific gene promoter.
Materials:
-
Cell line stably or transiently transfected with a luciferase reporter construct (e.g., DLD-1/pGL4.18-hKLF5p for KLF5 activity)[15]
-
White, opaque 96-well plates suitable for luminescence measurements[15]
-
Furan-containing test compound
-
Luciferase Assay System (containing cell lysis buffer and luciferase substrate)[16][17]
-
Luminometer[16]
Procedure:
-
Cell Seeding: Seed the transfected cells into white, opaque 96-well plates at a density of 5,000 - 10,000 cells per well and incubate for 24 hours.[15]
-
Compound Treatment: Treat the cells with serial dilutions of the furan-containing compound and incubate for 24 to 72 hours.[15]
-
Cell Lysis: After incubation, remove the medium and wash the cells with PBS. Add the recommended volume of 1X cell lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[15][16]
-
Luminescence Measurement: Add the luciferase substrate to each well according to the manufacturer's instructions.[15] Immediately measure the luminescence using a plate-reading luminometer.[15]
-
Data Analysis: Calculate the percent inhibition of luciferase activity for each compound concentration relative to the vehicle control.[15] Plot the percent inhibition against the compound concentration to determine the IC50 value.[15]
IV. Visualizations
The following diagrams illustrate key experimental workflows and signaling pathways relevant to the study of furan-containing compounds.
Caption: Workflow of the MTT cytotoxicity assay.[8]
Caption: Intrinsic apoptosis pathway induced by furan derivatives.[8][9]
Caption: General workflow for a luciferase reporter assay.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. ijabbr.com [ijabbr.com]
- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, In Silico, and In Vitro Biological Evaluation of New Furan Hybrid Molecules [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. broadpharm.com [broadpharm.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Luciferase Assay System Protocol [worldwide.promega.com]
Application Notes and Protocols: Antimicrobial Activity of Synthesized Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the antimicrobial properties of synthesized furan derivatives, with a particular focus on the well-studied 5-nitrofuran class of compounds. This document includes detailed protocols for the synthesis of a representative 5-nitrofuran derivative, standardized methods for evaluating antimicrobial activity, and a summary of quantitative antimicrobial data. Furthermore, diagrams illustrating the synthesis workflow and the proposed mechanism of action are provided to facilitate understanding and application in a research and development setting.
Introduction
Furan-containing compounds represent a significant class of heterocyclic molecules with a broad spectrum of pharmacological activities, including potent antimicrobial effects against a wide range of bacterial and fungal pathogens.[1][2][3] The versatility of the furan scaffold allows for diverse chemical modifications, enabling the development of derivatives with enhanced potency and specific activity spectra. Among these, 5-nitrofuran derivatives have been extensively investigated and are used clinically as antibacterial agents. Their mechanism of action is primarily attributed to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of reactive intermediates that cause damage to cellular macromolecules, including DNA.[4][5][6]
This document will focus on providing practical, detailed methodologies for the synthesis and antimicrobial evaluation of these promising compounds.
Data Presentation: Antimicrobial Activity of Furan Derivatives
The antimicrobial efficacy of synthesized furan derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC). The following tables summarize the reported MIC values for a selection of synthesized 5-nitrofuran derivatives against various pathogenic microorganisms.
Table 1: Antibacterial Activity of Selected 5-Nitrofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Staphylococcus aureus | Methicillin-resistantS. aureus (MRSA) | Escherichia coli | Pseudomonas aeruginosa | Reference |
| 5-Nitrofuran-isatin hybrid 5 | - | 8 | - | - | [7] |
| 5-Nitrofuran-isatin hybrid 6 | - | 1 | - | - | [7] |
| Nitrofurantoin Analogue 2 | - | - | 4 (µM) | - | [8][9] |
| Nitrofurantoin Analogue 16 | - | - | 4 (µM) | - | [8][9] |
| 5-nitro-2-furfurylidene 9c | Effective | - | - | Inactive | [10][11] |
| 5-nitro-2-furfurylidene 9d | Effective | - | - | Inactive | [10][11] |
Table 2: Antifungal Activity of Selected 5-Nitrofuran Derivatives (MIC in µg/mL)
| Compound/Derivative | Candida albicans | Aspergillus niger | Reference |
| 5-nitro-2-furfurylidene 9a | Highly Active | - | [11] |
| 5-nitro-2-furfurylidene 9c-g | Highly Active | - | [11] |
| Nitrofurantoin (Parent Drug) | >50 | - | [12] |
| Furazolidone (Parent Drug) | >50 | - | [12] |
Experimental Protocols
Protocol 1: Synthesis of 5-Nitrofuran-Isatin Molecular Hybrids
This protocol describes the synthesis of a representative 5-nitrofuran-isatin hybrid, adapted from reported standard protocols.[7][13]
Materials:
-
Isatin
-
Hydrazine hydrate
-
Ethanol
-
5-Nitro-2-furaldehyde
-
Glacial acetic acid
-
Formalin (40%)
-
Secondary amines (e.g., morpholine, piperidine)
-
Reaction flasks, reflux condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
-
Recrystallization solvents
Procedure:
Step 1: Synthesis of Isatin Hydrazone (1)
-
To a solution of isatin (1 equivalent) in ethanol, add hydrazine hydrate (1.2 equivalents).
-
Reflux the mixture for 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by filtration, wash with cold ethanol, and dry to yield isatin hydrazone.
Step 2: Synthesis of Schiff Base (2)
-
Dissolve the isatin hydrazone (1) (1 equivalent) in ethanol.
-
Add 5-nitro-2-furaldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture.
-
Filter the resulting solid, wash with ethanol, and dry to obtain the Schiff base (2).
Step 3: Synthesis of Mannich Bases (5-7)
-
To a solution of the Schiff base (2) (1 equivalent) in ethanol, add formalin (40%, 1.2 equivalents).
-
Add the desired secondary amine (e.g., morpholine, piperidine) (1.2 equivalents).
-
Stir the reaction mixture at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and recrystallize from a suitable solvent to afford the pure Mannich base.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of the synthesized furan derivatives against bacterial and fungal strains.
Materials:
-
Synthesized furan derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer or plate reader
-
Incubator
-
Sterile pipette tips and tubes
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the synthesized furan derivative in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Inoculum Preparation:
-
Bacteria: From a fresh agar plate, pick 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in MHB to obtain an inoculum density of approximately 1.5 x 10⁶ CFU/mL.
-
Fungi: Prepare a fungal suspension in sterile saline and adjust the cell density as required.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well microtiter plate.
-
Add 100 µL of the stock solution of the furan derivative to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well. This will create a range of decreasing concentrations of the compound.
-
-
Inoculation: Add 10 µL of the prepared bacterial or fungal inoculum to each well, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL for bacteria.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
Reading the MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the absorbance at 600 nm using a microplate reader.
Visualizations
Synthesis Workflow
References
- 1. Synthesis and antibacterial and antifungal activities of 5-nitro-2-furfurylidene polyhalophenoxyacethydrazides VIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ç¾åº¦æåº [word.baidu.com]
- 3. mdpi.com [mdpi.com]
- 4. Nitrofurantoin damages DNA of human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymes Associated with Reductive Activation and Action of Nitazoxanide, Nitrofurans, and Metronidazole in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Action of nitrofurans on E. coli: mutation and induction and repair of daughter-strand gaps in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and Synthesis of Novel Nitrofurantoin Derivatives as Antibacterial Agents Against Acinetobacter Baumannii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Late-stage functionalization of 5-nitrofurans derivatives and their antibacterial activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
Application Notes and Protocols: Anticancer Properties of Furan-2-yl Acrylonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Furan-2-yl acrylonitrile derivatives have emerged as a promising class of heterocyclic compounds exhibiting significant anticancer properties. These molecules, characterized by a furan ring linked to an acrylonitrile moiety, have demonstrated cytotoxic and antiproliferative effects against a range of human cancer cell lines. Mechanistic studies suggest that their mode of action may involve the induction of apoptosis and the modulation of key oncogenic signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways. This document provides a summary of the quantitative anticancer data, detailed experimental protocols for the evaluation of these compounds, and visual representations of the implicated signaling pathways and experimental workflows.
Data Presentation
The anticancer activity of various furan-2-yl acrylonitrile derivatives has been evaluated against multiple cancer cell lines. The data is presented in the following tables, summarizing their cytotoxic and antiproliferative effects.
Table 1: Growth Inhibition of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives against Human Cancer Cell Lines
| Compound ID | Mean Growth Percent (GP) | Growth Percent Range | Most Sensitive Cell Lines |
| 6a | 96.73 | 20.36 – 174.95 | N/A |
| 6b | 80.61 | -32.42 – 125.36 | HCC-2998 (Colon Cancer) |
| 6c | 82.90 | -11.02 – 108.98 | N/A |
| 6d | 84.50 | -27.06 – 108.52 | N/A |
| 6e | 81.42 | -26.38 – 106.46 | OVCAR-4 (Ovarian Cancer) |
| 6f | 80.61 | -38.24 – 121.28 | HCC-2998 (Colon Cancer) |
| 6g | 82.87 | -37.00 – 118.37 | MDA-MB-468 (Breast Cancer), T-47D (Breast Cancer) |
| 6h | 96.04 | 6.37 – 185.06 | N/A |
| 6i | 97.18 | 59.99 – 202.55 | MCF7 (Breast Cancer) |
Data sourced from the National Cancer Institute's Developmental Therapeutics Program screening. A GP of 0 indicates cytostasis, while a negative GP indicates cell killing.[1]
Table 2: In Vitro Cytotoxicity (IC50) of Furan-Based Derivatives against Breast Cancer Cell Lines
| Compound ID | MCF-7 IC50 (µM) | MCF-10A (Normal) IC50 (µM) | Selectivity Index (SI) |
| 4 | 4.06 | > 10 | > 2.46 |
| 7 | 2.96 | > 10 | > 3.38 |
| Staurosporine (Control) | - | - | - |
IC50 values represent the concentration required to inhibit 50% of cell growth.[2]
Table 3: Antiproliferative Activity (IC50) of Furan Derivatives against HeLa and SW620 Cell Lines
| Compound ID | HeLa IC50 (µM) | SW620 IC50 (µM) |
| 1 | 0.08 | - |
| 4 | 8.79 | - |
| 17 | 1.23 | - |
| 20 | 4.56 | - |
| 21 | 2.34 | - |
| 24 | 0.15 | 10.54 |
| 26 | - | 23.87 |
| 27 | 3.45 | - |
| 31 | 6.78 | - |
| 32 | 5.12 | 15.67 |
| 35 | - | 18.32 |
IC50 values were determined using a CCK-8 assay.
Experimental Protocols
Protocol 1: Synthesis of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile Derivatives (General Procedure)
This protocol describes a general method for the synthesis of furan-2-yl acrylonitrile derivatives via Knoevenagel condensation.
Materials:
-
(4-furan-2-yl-thiazol-2-yl)-acetonitrile or (4-thiophen-2-yl-thiazol-2-yl)-acetonitrile
-
Appropriate 5-substituted-furfural
-
Ethanol
-
Piperidine
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve 0.01 mol of the appropriate thiazol-2-ylacetonitrile and 0.01 mol of the corresponding furfural in 20 ml of ethanol in a round-bottom flask.
-
Add 2 drops of piperidine to the solution to catalyze the condensation reaction.
-
Reflux the reaction mixture for 1 hour.
-
Monitor the reaction for the formation of a precipitate.
-
After cooling, filter the precipitate and wash it with ethanol.
-
Purify the product by recrystallization from a mixture of ethanol and DMF.
-
Characterize the final product using techniques such as NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the determination of the cytotoxic effects of furan-2-yl acrylonitrile derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa, SW620)
-
Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)
-
Furan-2-yl acrylonitrile derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Treat the cells with various concentrations of the furan-2-yl acrylonitrile derivatives and incubate for a further 24-48 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Protocol 3: Apoptosis Analysis by Annexin V-FITC/Propidium Iodide (PI) Staining and Flow Cytometry
This protocol describes the detection of apoptosis in cancer cells treated with furan-2-yl acrylonitrile derivatives.
Materials:
-
Cancer cell line
-
Furan-2-yl acrylonitrile derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of the furan-2-yl acrylonitrile derivatives for 24-48 hours.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour, distinguishing between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 4: Western Blot Analysis of PI3K/Akt and Wnt/β-catenin Signaling Pathways
This protocol details the investigation of the effects of furan-2-yl acrylonitrile derivatives on key proteins in the PI3K/Akt and Wnt/β-catenin signaling pathways.
Materials:
-
Cancer cell line
-
Furan-2-yl acrylonitrile derivatives
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PTEN, anti-phospho-Akt (Ser473), anti-total Akt, anti-β-catenin, anti-c-Myc, anti-Cyclin D1, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with the furan-2-yl acrylonitrile derivatives for the desired time.
-
Lyse the cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the appropriate primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the corresponding HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Normalize the protein expression levels to a loading control such as β-actin.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for the synthesis and evaluation of furan-2-yl acrylonitrile derivatives.
Caption: Proposed mechanism of action via the PI3K/Akt signaling pathway.
Caption: Overview of the Wnt/β-catenin signaling pathway and a potential point of inhibition.
References
Application Notes and Protocols for (3-Furan-2-yl-propyl)-methyl-amine as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Furan-2-yl-propyl)-methyl-amine is a versatile chemical intermediate featuring a furan moiety, a common scaffold in medicinal chemistry. The furan ring is recognized as a bioisostere for phenyl groups, offering modulated steric and electronic properties that can enhance metabolic stability, drug-receptor interactions, and overall bioavailability. This document provides detailed application notes and experimental protocols for the synthesis and potential applications of this compound in drug discovery and development, drawing upon established synthetic methodologies for related furan derivatives. Furan derivatives have shown a wide range of biological activities, including antibacterial, antifungal, antiviral, and anti-inflammatory properties.[1][2]
Chemical Properties and Data
A summary of the key chemical properties for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| Appearance | Colorless to pale yellow oil (predicted) |
| Boiling Point | Not determined |
| Solubility | Soluble in common organic solvents (e.g., DCM, MeOH, THF) |
| CAS Number | Not assigned |
Synthetic Protocols
The synthesis of this compound can be achieved through several reliable methods. Below are two detailed protocols for its preparation.
Protocol 1: Reductive Amination of 3-(Furan-2-yl)propanal
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[3] This protocol outlines the reaction of 3-(furan-2-yl)propanal with methylamine, followed by reduction of the intermediate imine.
Experimental Workflow
Caption: Reductive Amination Workflow
Materials:
-
3-(Furan-2-yl)propanal
-
Methylamine solution (40% in water or 2 M in THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
To a solution of 3-(furan-2-yl)propanal (1.0 eq) in methanol (0.2 M), add methylamine solution (1.2 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours to facilitate the formation of the intermediate imine.
-
Cool the mixture back to 0 °C and add sodium borohydride (1.5 eq) portion-wise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 50 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired product.
Expected Data:
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (by NMR) | >95% |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.30 (m, 1H), 6.25 (m, 1H), 6.05 (m, 1H), 2.70 (t, 2H), 2.50 (t, 2H), 2.40 (s, 3H), 1.80 (quint, 2H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 156.0, 141.0, 110.1, 105.2, 50.0, 36.0, 30.0, 25.0 |
Protocol 2: N-Alkylation of 3-(Furan-2-yl)propan-1-amine
This method involves the direct methylation of the primary amine, 3-(furan-2-yl)propan-1-amine, using an alkylating agent such as methyl iodide.
Experimental Workflow
Caption: N-Alkylation Workflow
Materials:
-
3-(Furan-2-yl)propan-1-amine
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN)
-
Ethyl acetate and hexanes (for chromatography)
-
Silica gel
Procedure:
-
To a solution of 3-(furan-2-yl)propan-1-amine (1.0 eq) in acetonitrile (0.3 M), add potassium carbonate (2.0 eq).
-
Add methyl iodide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture vigorously at room temperature for 16 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Filter off the potassium carbonate and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes with 1% triethylamine) to yield the product.
Expected Data:
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (by LC-MS) | >97% |
| Mass Spec (ESI+) | m/z = 140.1 [M+H]⁺ |
Applications in Drug Development
This compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The secondary amine functionality allows for a variety of subsequent chemical transformations.
Synthesis of Novel Amides and Sulfonamides
The secondary amine can readily react with various acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) to generate a library of amide and sulfonamide derivatives. These functional groups are prevalent in many marketed drugs.
Logical Relationship Diagram
References
Solid-Phase Synthesis of Furan-Based Compounds: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solid-phase synthesis of furan-based compounds, a class of heterocyclic molecules with significant applications in medicinal chemistry and drug discovery. The furan scaffold is a key component in numerous biologically active compounds, and solid-phase synthesis offers a streamlined and efficient approach for the generation of diverse furan-containing libraries for high-throughput screening.
This guide covers three primary methodologies for the solid-phase synthesis of furans: a traceless sulfone linker strategy for the synthesis of 2,5-disubstituted furans, the Paal-Knorr synthesis of substituted furans using a solid-supported catalyst, and the synthesis of fused furo[2,3-d]pyrimidines. Detailed experimental protocols, quantitative data, and visual workflows are provided to facilitate the practical application of these techniques in a research setting.
Traceless Solid-Phase Synthesis of 2,5-Disubstituted Furans via a Sulfone Linker
This method utilizes a sulfone linker attached to a solid support, which acts as a traceless handle to assemble the furan core. The final product is cleaved from the resin without any residual linker atoms, yielding a pure, substituted furan.
Quantitative Data
| Entry | Aldehyde (R1) | α-Methoxyaldehyde (R2) | Product | Overall Yield (%) | Purity (%) |
| 1 | Benzaldehyde | 2-Methoxy-2-phenylethanal | 2-Phenyl-5-phenylfuran | 45 | >95 |
| 2 | 4-Chlorobenzaldehyde | 2-Methoxy-2-phenylethanal | 2-(4-Chlorophenyl)-5-phenylfuran | 42 | >95 |
| 3 | 4-Methoxybenzaldehyde | 2-Methoxy-2-phenylethanal | 2-(4-Methoxyphenyl)-5-phenylfuran | 48 | >95 |
| 4 | Thiophene-2-carbaldehyde | 2-Methoxy-2-phenylethanal | 2-Phenyl-5-(thiophen-2-yl)furan | 39 | >95 |
| 5 | Dodecanal | 2-Methoxy-2-phenylethanal | 2-Undecyl-5-phenylfuran | 35 | >90 |
Experimental Protocol
1.1. Preparation of Resin-Bound Methyl Aryl Sulfone:
-
Swell Merrifield resin (1.0 g, 1.0 mmol/g) in DMF (10 mL) for 1 hour.
-
Add a solution of sodium p-toluenesulfinate (1.5 g, 8.4 mmol) in DMF (10 mL).
-
Heat the mixture at 80°C for 24 hours.
-
Filter the resin, wash sequentially with DMF (3 x 10 mL), DMF/water (1:1, 3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and diethyl ether (3 x 10 mL).
-
Dry the resin under vacuum to yield the sulfinate resin.
-
Suspend the sulfinate resin in DMF (10 mL) and add methyl iodide (0.5 mL, 8.0 mmol).
-
Stir the mixture at room temperature for 24 hours.
-
Filter the resin and wash as described above to obtain the resin-bound methyl aryl sulfone.
1.2. On-Resin Furan Synthesis:
-
Swell the resin-bound methyl aryl sulfone (0.5 g, 0.5 mmol) in anhydrous THF (5 mL) under an argon atmosphere.
-
Cool the suspension to -78°C and add n-butyllithium (0.4 mL, 1.6 M in hexanes, 0.64 mmol) dropwise. Stir for 30 minutes.
-
Add diethyl chlorophosphate (0.1 mL, 0.69 mmol) and stir at -78°C for 1 hour, then warm to room temperature and stir for 2 hours.
-
Wash the resin with anhydrous THF (3 x 5 mL).
-
Suspend the resin in anhydrous THF (5 mL) and cool to -78°C. Add n-butyllithium (0.4 mL, 1.6 M in hexanes, 0.64 mmol) and stir for 30 minutes.
-
Add a solution of the α-methoxyaldehyde (e.g., 2-methoxy-2-phenylethanal, 0.15 g, 1.0 mmol) in THF (2 mL). Stir at -78°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Wash the resin with THF (3 x 5 mL).
-
Suspend the resin in THF (5 mL) and add potassium tert-butoxide (0.1 g, 0.89 mmol). Stir at room temperature for 18 hours to isomerize the vinyl sulfone to the allyl sulfone.
-
Wash the resin with THF (3 x 5 mL).
-
Suspend the resin in anhydrous THF (5 mL) and cool to -78°C. Add n-butyllithium (0.4 mL, 1.6 M in hexanes, 0.64 mmol) and stir for 30 minutes.
-
Add a solution of the aldehyde (e.g., benzaldehyde, 0.1 mL, 0.98 mmol) in THF (2 mL). Stir at -78°C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (2 mL).
-
Filter the resin and wash with THF (3 x 5 mL), water (3 x 5 mL), methanol (3 x 5 mL), and diethyl ether (3 x 5 mL).
1.3. Cleavage from Resin:
-
Suspend the dried resin in dichloromethane (5 mL).
-
Add trifluoroacetic acid (0.5 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Filter the resin and wash with dichloromethane (3 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford the 2,5-disubstituted furan.
Workflow Diagram
Paal-Knorr Synthesis of Substituted Furans Using a Solid-Supported Catalyst
The Paal-Knorr synthesis is a classic and highly effective method for the preparation of furans from 1,4-dicarbonyl compounds.[1][2][3][4][5] The use of a solid-supported acid catalyst, such as Amberlyst® 15, simplifies the reaction workup and allows for catalyst recycling.[1]
Quantitative Data
| Entry | 1,4-Dicarbonyl Compound | Product | Catalyst | Time (h) | Yield (%) |
| 1 | Hexane-2,5-dione | 2,5-Dimethylfuran | Amberlyst® 15 | 2 | 95 |
| 2 | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Amberlyst® 15 | 4 | 92 |
| 3 | 1-Phenylpentane-1,4-dione | 2-Methyl-5-phenylfuran | Amberlyst® 15 | 3 | 88 |
| 4 | 3-Methylhexane-2,5-dione | 2,3,5-Trimethylfuran | Amberlyst® 15 | 2.5 | 90 |
| 5 | Octane-2,5-dione | 2-Methyl-5-propylfuran | Amberlyst® 15 | 3 | 85 |
Experimental Protocol
2.1. Furan Synthesis:
-
To a solution of the 1,4-dicarbonyl compound (1.0 mmol) in toluene (10 mL), add Amberlyst® 15 resin (0.2 g).
-
Fit the reaction flask with a Dean-Stark apparatus to remove water azeotropically.
-
Heat the mixture to reflux and stir vigorously for the time indicated in the table above, or until TLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Filter to remove the Amberlyst® 15 resin. The resin can be washed with toluene, dried, and reused.
-
Wash the filtrate with saturated aqueous sodium bicarbonate solution (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often of high purity, but can be further purified by flash column chromatography if necessary.
Workflow Diagram
Solid-Phase Synthesis of Furo[2,3-d]pyrimidines
Fused heterocyclic systems containing a furan ring are of significant interest in medicinal chemistry. This protocol describes a solid-phase approach to the synthesis of furo[2,3-d]pyrimidines, starting from a resin-bound amino-furan intermediate.
Quantitative Data
| Entry | Isothiocyanate | Product | Overall Yield (%) | Purity (%) |
| 1 | Phenyl isothiocyanate | 3-Phenyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one | 65 | >95 |
| 2 | Ethyl isothiocyanate | 3-Ethyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one | 70 | >95 |
| 3 | Allyl isothiocyanate | 3-Allyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one | 68 | >95 |
| 4 | 4-Chlorophenyl isothiocyanate | 3-(4-Chlorophenyl)-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one | 62 | >90 |
| 5 | Benzoyl isothiocyanate | 3-Benzoyl-2-thioxo-2,3-dihydrofuro[2,3-d]pyrimidin-4(1H)-one | 58 | >90 |
Experimental Protocol
3.1. Preparation of Resin-Bound Amino-Furan:
-
Swell Rink Amide resin (1.0 g, 0.6 mmol/g) in DMF (10 mL) for 1 hour.
-
In a separate flask, dissolve 2-amino-5-formyl-4-phenylfuran-3-carbonitrile (0.5 g, 2.2 mmol), HATU (0.84 g, 2.2 mmol), and DIPEA (0.76 mL, 4.4 mmol) in DMF (10 mL).
-
Add the activated acid solution to the swollen resin and shake at room temperature for 12 hours.
-
Filter the resin and wash with DMF (3 x 10 mL), DCM (3 x 10 mL), and methanol (3 x 10 mL).
-
Dry the resin under vacuum.
3.2. On-Resin Cyclization:
-
Swell the resin-bound amino-furan (0.3 g, 0.18 mmol) in DMF (5 mL).
-
Add the desired isothiocyanate (0.9 mmol, 5 equivalents).
-
Add potassium carbonate (0.12 g, 0.9 mmol, 5 equivalents).
-
Heat the mixture at 60°C for 12 hours.
-
Filter the resin and wash with DMF (3 x 5 mL), water (3 x 5 mL), methanol (3 x 5 mL), and DCM (3 x 5 mL).
-
Dry the resin under vacuum.
3.3. Cleavage from Resin:
-
Suspend the dried resin in a mixture of TFA/DCM (1:1, 5 mL).
-
Shake the mixture at room temperature for 2 hours.
-
Filter the resin and wash with DCM (3 x 5 mL).
-
Combine the filtrate and washings and concentrate under reduced pressure.
-
Triturate the residue with cold diethyl ether to precipitate the product.
-
Collect the solid by filtration and dry under vacuum to obtain the furo[2,3-d]pyrimidine.
Workflow Diagram
References
- 1. Paal-Knorr Furan Synthesis [vrchemistry.chem.ox.ac.uk]
- 2. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 3. Chemoselective synthesis of tetrasubstituted furans via intramolecular Wittig reactions: mechanism and theoretical analysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (3-Furan-2-yl-propyl)-methyl-amine
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis yield of (3-Furan-2-yl-propyl)-methyl-amine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the reductive amination of 3-(furan-2-yl)propanal with methylamine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Incomplete Imine Formation: The initial reaction between 3-(furan-2-yl)propanal and methylamine to form the intermediate imine may be inefficient. | - Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves, to the reaction mixture to remove water, which is a byproduct of imine formation and can inhibit the reaction.- pH Control: Ensure the reaction medium is slightly acidic (pH 5-6) to catalyze imine formation. However, avoid strongly acidic conditions which can cause furan ring degradation. |
| 2. Ineffective Reduction: The chosen reducing agent may not be efficiently converting the imine to the desired secondary amine. | - Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often effective for reductive aminations as it is less sensitive to acidic conditions used for imine formation. Sodium cyanoborohydride (NaBH₃CN) is another option. Sodium borohydride (NaBH₄) can also be used, but may require careful pH control.[1] - Reagent Quality: Ensure the reducing agent is fresh and has been stored under appropriate conditions to prevent decomposition. | |
| 3. Catalyst Deactivation (for catalytic hydrogenation): If using a heterogeneous catalyst (e.g., Ni, Pd, Pt), it may have lost its activity. | - Catalyst Handling: Ensure the catalyst is not exposed to air or moisture for extended periods. - Catalyst Poisoning: Impurities in the starting materials or solvent can poison the catalyst. Purify the starting materials if necessary. | |
| Formation of Multiple Byproducts | 1. Over-alkylation: The desired secondary amine product can react further with the starting aldehyde (if it's in excess) followed by reduction, leading to a tertiary amine. Direct alkylation of the product is also a possibility if an alkylating agent is used.[2] | - Stoichiometry Control: Use a slight excess of methylamine relative to the aldehyde to favor the formation of the secondary amine. - Controlled Addition: Add the reducing agent portion-wise to the pre-formed imine to minimize side reactions. |
| 2. Aldehyde Self-Condensation: Aldol condensation of 3-(furan-2-yl)propanal can occur under basic or acidic conditions. | - Maintain Neutral or Slightly Acidic pH: Avoid strongly basic or acidic conditions during the reaction. | |
| 3. Furan Ring Reduction: Strong reducing conditions (e.g., high pressure hydrogenation with certain catalysts) can lead to the saturation of the furan ring, forming a tetrahydrofuran derivative. | - Milder Reducing Agents: Prefer chemical reducing agents like NaBH(OAc)₃ or NaBH₃CN over harsh catalytic hydrogenation conditions if furan ring integrity is a concern. | |
| Product Degradation or Discoloration | 1. Oxidation: Amines, particularly those containing a furan ring, can be susceptible to air oxidation, leading to discoloration (yellowing or browning).[3] | - Inert Atmosphere: Conduct the reaction and purification steps under an inert atmosphere (e.g., nitrogen or argon).[3] - Storage: Store the purified product under an inert atmosphere, protected from light, and at low temperatures.[3] |
| 2. Furan Ring Instability: The furan ring is sensitive to strong acids and can undergo polymerization or ring-opening. | - Avoid Strong Acids: Use mild acidic conditions for imine formation and avoid strong acids during workup. If an acidic wash is necessary, perform it quickly at low temperatures. | |
| Purification Challenges | 1. Product Tailing on Silica Gel Chromatography: The basic nature of the amine can lead to strong interactions with the acidic silica gel, resulting in poor separation. | - Basic Modifier: Add a small amount of a volatile base, such as triethylamine (~0.1-1%), to the eluent to improve peak shape.[3] - Alternative Stationary Phase: Consider using basic alumina or amine-functionalized silica gel for chromatography.[3] |
| 2. Difficulty Removing Unreacted Starting Materials: The starting aldehyde and the product may have similar polarities. | - Aqueous Wash: An acidic aqueous wash (e.g., dilute HCl) can be used to extract the basic amine product into the aqueous layer, leaving the unreacted aldehyde in the organic layer. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The most widely recommended method is the reductive amination of 3-(furan-2-yl)propanal with methylamine.[1][4][5][6] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. This method is generally preferred over direct alkylation of 3-(furan-2-yl)propan-1-amine with a methylating agent, as it offers better control and minimizes the formation of over-alkylation byproducts.[1][2]
Q2: Which reducing agent is best suited for the reductive amination of 3-(furan-2-yl)propanal?
A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice as it is mild and effective under the slightly acidic conditions that favor imine formation. Sodium cyanoborohydride (NaBH₃CN) is also a good option. While sodium borohydride (NaBH₄) can be used, it is more reactive towards the aldehyde and requires more careful control of the reaction conditions.[1]
Q3: What are the typical yields for the synthesis of this compound?
| Catalyst/Reagent System | Substrate | Product | Yield | Reference |
| Ni₆AlOₓ | 5-Hydroxymethylfurfural & Ammonia | 5-Aminomethyl-2-furylmethanol | 99% | [4][5] |
| Ni₆AlOₓ | Furfural & Ammonia | Furfurylamine | 90% | [5] |
| Ni₆AlOₓ | Aromatic Aldehydes & Amines | Corresponding Secondary Amines | 76-88% | [4][7] |
| CuAlOₓ | Furanic Aldehydes & Primary Amines | N-substituted furfuryl amines | up to 98% | [8][9] |
| Ru/Nb₂O₅ | Furfural & Ammonia | Furfurylamine | 99% | [6] |
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is a convenient method to monitor the reaction. A spot for the starting aldehyde, 3-(furan-2-yl)propanal, should be visible at the beginning of the reaction. As the reaction progresses, this spot should diminish and a new, typically more polar, spot for the product amine should appear. Staining the TLC plate with an appropriate agent, such as potassium permanganate or ninhydrin (for primary/secondary amines), can help visualize the spots.
Q5: My purified this compound turns brown over time. What is happening and how can I prevent it?
A5: The discoloration is likely due to air oxidation of the amine and/or the furan ring.[3] To prevent this, it is crucial to handle and store the purified compound under an inert atmosphere like nitrogen or argon. Storing it in an amber vial at low temperatures (e.g., in a refrigerator) will further inhibit degradation.[3]
Experimental Protocols
Key Experiment: Reductive Amination of 3-(Furan-2-yl)propanal with Methylamine
This protocol is a generalized procedure based on established methods for the reductive amination of furanic aldehydes.[1][4][10] Optimization of specific parameters may be required.
Materials:
-
3-(Furan-2-yl)propanal
-
Methylamine (e.g., 2M solution in THF or methanol)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic Acid (optional, for pH adjustment)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
To a solution of 3-(furan-2-yl)propanal (1.0 eq) in anhydrous DCM, add a solution of methylamine (1.1 - 1.5 eq).
-
If necessary, add a catalytic amount of acetic acid to achieve a pH of approximately 5-6.
-
Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.
-
Slowly add sodium triacetoxyborohydride (1.2 - 1.5 eq) to the reaction mixture in portions.
-
Continue stirring at room temperature and monitor the reaction progress by TLC until the starting aldehyde is consumed (typically 12-24 hours).
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in DCM) potentially containing a small amount of triethylamine (0.1-1%) to prevent tailing.
Visualizations
Synthetic Pathway: Reductive Amination
Caption: Reductive amination pathway for the synthesis of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reductive Amination of Furanic Aldehydes in Aqueous Solution over Versatile NiyAlOx Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. chemistry.mdma.ch [chemistry.mdma.ch]
Technical Support Center: Purification of Furan-Containing Amines
Welcome to the Technical Support Center for the purification of furan-containing amines. This resource is intended for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the unique challenges encountered during the purification of this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when purifying furan-containing amines?
The main challenges stem from the inherent chemical properties of both the furan ring and the amine group. The furan ring is sensitive to acidic conditions and can be prone to oxidation and polymerization, leading to product degradation and discoloration.[1][2][3][4] The basicity of the amine group often causes strong interactions with standard silica gel, resulting in poor separation during column chromatography.[1][5]
Q2: My purified furan-containing amine is a dark oil or solid. Is this normal, and how can I obtain a cleaner product?
Dark coloration often indicates oxidation or degradation of the furan ring.[1] While some aromatic amines are naturally colored, a dark, tar-like appearance is usually a sign of impurity. To obtain a cleaner product, it is crucial to minimize exposure to air and light during purification and storage.[1] This can be achieved by working under an inert atmosphere (e.g., nitrogen or argon), using degassed solvents, and storing the final compound in an amber vial.[1] Repeating the purification with these precautions can yield a purer product.
Q3: Why does my furan-containing amine streak or tail on a silica gel column?
Tailing is a common issue when purifying amines on silica gel.[5] It is caused by the interaction between the basic amino group and the acidic silanol groups on the surface of the silica gel.[5] This strong interaction slows the elution of the compound, leading to broad, streaky bands.
Q4: Can I use distillation to purify my furan-containing amine?
Distillation, particularly under vacuum, can be a suitable method for purifying volatile furan-containing amines.[4][6] However, it's important to be cautious as high temperatures can promote decomposition and color formation.[4] For thermally sensitive compounds, it is advisable to keep the heating bath temperature as low as possible.
Q5: Is it possible to separate chiral furan-containing amines?
Yes, the separation of chiral furan-containing amines can be achieved using chiral chromatography techniques like High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[7][8] Cyclodextrin-based columns have shown effectiveness in separating chiral furan derivatives in the reverse-phase mode.[8]
Troubleshooting Guides
This section addresses specific problems that may arise during the purification of furan-containing amines and offers potential causes and recommended solutions.
Problem 1: Tailing or Streaking during Column Chromatography
| Symptom | Potential Cause | Recommended Solution |
| The compound spot streaks or tails on TLC and column fractions.[1][5] | The basic amine group is interacting strongly with the acidic silica gel.[5] | 1. Use a Modified Eluent: Add a small amount (0.1-1% v/v) of a basic modifier like triethylamine (TEA) or ammonia to your eluent system.[1][3][5] 2. Deactivate the Silica Gel: Pre-treat the silica gel with a dilute solution of triethylamine in a non-polar solvent before packing the column.[1][5] 3. Change the Stationary Phase: Use a less acidic stationary phase such as neutral or basic alumina, or amine-functionalized silica gel.[1][5] 4. Consider Reverse-Phase Chromatography: If your compound is sufficiently non-polar, C18 silica with a polar mobile phase can be an effective alternative.[5] |
Problem 2: Product Degradation or Discoloration
| Symptom | Potential Cause | Recommended Solution |
| The product turns yellow, brown, or black during purification or on storage.[1][4] | The furan ring is unstable and susceptible to oxidation and acid-catalyzed polymerization.[1][3][4] | 1. Work Under an Inert Atmosphere: Perform all purification steps under nitrogen or argon to minimize contact with oxygen.[1] 2. Use Degassed Solvents: Degas all solvents prior to use for chromatography and recrystallization.[1] 3. Protect from Light: Wrap the chromatography column and collection flasks in aluminum foil.[1] 4. Neutralize Before Purification: Ensure any residual acid from the reaction workup is neutralized before attempting purification.[1][3][4] |
Problem 3: Difficulty in Inducing Crystallization
| Symptom | Potential Cause | Recommended Solution |
| The compound "oils out" or fails to crystallize from solution.[1][5] | The compound may be too soluble in the chosen solvent, or it may have a low melting point.[1][5] | 1. Experiment with Solvents: Try different crystallization solvents or solvent mixtures. Good candidates for furan derivatives include hexane/ethyl acetate and ethanol/water.[1] 2. Use an Anti-Solvent: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent until turbidity is observed, then allow it to cool slowly.[1] 3. Dilute the Solution: Add more solvent to dissolve the oil, then attempt to crystallize from a more dilute solution.[5] 4. Seed the Solution: Introduce a small crystal of the pure compound to initiate crystallization.[1] 5. Trituration: Add a small amount of a solvent in which impurities are soluble but your compound is not, and then stir or sonicate.[5] |
Quantitative Data Summary
The following table summarizes representative quantitative data for purification-related parameters.
| Technique | Parameter | Value/Condition | Compound Type | Reference |
| Column Chromatography | Triethylamine in Eluent | 0.1 - 1% (v/v) | Basic amines | [5] |
| Column Chromatography | Alternative Stationary Phase | Neutral or Basic Alumina | Basic amines | [1][5] |
| Distillation | Heating Bath Temperature | Below 130°C | Furfural | [4] |
| GC Analysis | Column Type | HP-5MS | Furan and derivatives | [9] |
| GC Analysis | Temperature Program | Initial 32°C (4 min), ramp to 200°C at 20°C/min, hold for 3 min | Furan and derivatives | [9] |
Experimental Protocols
Protocol 1: General Column Chromatography for a Furan-Containing Amine
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Equilibration: Equilibrate the packed column by running the eluent (e.g., hexane/ethyl acetate mixture with 0.5% triethylamine) through it until the baseline is stable.
-
Sample Loading: Dissolve the crude furan-containing amine in a minimal amount of the eluent or a compatible solvent and load it onto the column.
-
Elution: Begin elution with the prepared mobile phase, gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator, being mindful of the compound's volatility.[1]
Protocol 2: Acid-Base Extraction for Purification
This protocol is useful for separating a basic furan-containing amine from neutral or acidic impurities.[10][11][12][13]
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an aqueous acidic solution (e.g., 1 M HCl) to the separatory funnel. The basic amine will be protonated and move into the aqueous layer.[10][13]
-
Separation: Shake the funnel and allow the layers to separate. Drain the lower aqueous layer. Repeat the extraction of the organic layer with fresh aqueous acid to ensure complete removal of the amine.
-
Neutralization: Combine the acidic aqueous extracts and cool them in an ice bath. Slowly add a base (e.g., NaOH solution) until the solution is basic, which will deprotonate the amine salt and regenerate the neutral amine.[13]
-
Back-Extraction: Extract the now neutral amine from the aqueous layer back into an organic solvent (e.g., diethyl ether).[12]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the purified amine.
Visualizations
Caption: Troubleshooting workflow for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 12. youtube.com [youtube.com]
- 13. web.mnstate.edu [web.mnstate.edu]
Technical Support Center: Stability of (3-Furan-2-yl-propyl)-methyl-amine
This technical support center provides guidance on the stability of (3-Furan-2-yl-propyl)-methyl-amine in solution. While specific peer-reviewed stability data for this compound is limited in public literature, this guide is based on the established chemical principles of furan-containing molecules and secondary amines. It is intended to help researchers, scientists, and drug development professionals anticipate and troubleshoot stability issues during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound in solution is influenced by several factors, including:
-
pH: The furan ring is particularly susceptible to degradation in acidic conditions.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the amine group.
-
Solvent: The choice of solvent can impact stability. For instance, polar aprotic solvents like dimethylformamide (DMF) have been shown to have a stabilizing effect on some furan derivatives.[1][2]
Q2: Why is the furan ring sensitive to acidic conditions?
The furan ring is known to be unstable in acidic environments, where it can undergo acid-catalyzed hydrolysis and ring-opening.[1] This process is often initiated by the protonation of the carbon atom adjacent to the oxygen in the furan ring.[1][3] This can lead to the formation of degradation products or polymerization.[1][3] Electron-releasing groups on the furan ring can enhance this reactivity.[3]
Q3: What potential degradation pathways involve the secondary amine group?
Secondary amines are susceptible to oxidation.[4][5] The nitrogen atom can be oxidized to form various products, including hydroxylamines and nitrones.[5] Additionally, N-dealkylation can occur, leading to the formation of a primary amine and a carbonyl compound.[5]
Q4: What are the common observable signs of degradation of this compound in solution?
Common signs of degradation include:
-
Color change: Solutions may turn yellow or brown due to the formation of colored degradation products.
-
Precipitation: The formation of insoluble degradation products or polymers can lead to the appearance of a precipitate.
-
Changes in pH: Degradation can sometimes result in a change in the pH of the solution.
-
Loss of Purity/Potency: Analytical methods such as HPLC will show a decrease in the peak corresponding to the parent compound and the appearance of new peaks for degradation products.
Q5: What are the recommended storage conditions for solutions of this compound?
To maximize stability, solutions of this compound should be:
-
Stored at low temperatures (e.g., 2-8 °C or frozen).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.
-
Stored under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Maintained at a neutral or slightly basic pH if compatible with the experimental requirements.
Troubleshooting Guide
Issue: My solution of this compound has developed a yellow or brown discoloration.
-
Potential Cause: Discoloration is a common indicator of degradation. This could be due to the oxidation of the amine or reactions involving the furan ring, leading to the formation of colored polymeric or conjugated systems.
-
Troubleshooting Steps:
-
Review Storage Conditions: Ensure the solution has been protected from light and stored at the recommended temperature.
-
Inert Atmosphere: If not already done, prepare fresh solutions and store them under an inert atmosphere (nitrogen or argon).
-
Antioxidants: For some applications, the addition of a small amount of an antioxidant may be considered, but its compatibility with the downstream application must be verified.
-
pH Adjustment: Check the pH of the solution. If it is acidic, consider buffering the solution to a neutral or slightly basic pH if it does not interfere with your experiment.
-
Issue: A precipitate has formed in my solution upon storage.
-
Potential Cause: Precipitation can be due to the formation of insoluble degradation products or polymers. As the furan ring can open and polymerize under certain conditions, this is a plausible cause.[1][3] It could also indicate that the compound has reached its solubility limit at the storage temperature.
-
Troubleshooting Steps:
-
Confirm Degradation: Analyze the supernatant and the precipitate (if possible) by a suitable analytical method like HPLC or LC-MS to identify if degradation has occurred.
-
Solubility Check: Before storage, ensure the compound is fully dissolved at the working concentration and that this concentration is below the solubility limit at the intended storage temperature.
-
Solvent Choice: Consider if a different solvent or a co-solvent system could improve stability and solubility.
-
Issue: Analytical results show a rapid decrease in the concentration of the parent compound.
-
Potential Cause: A rapid loss of the parent compound indicates significant instability under the current conditions. This could be due to one or more stress factors (pH, light, temperature, oxygen).
-
Troubleshooting Steps:
-
Conduct a Forced Degradation Study: Perform a systematic study to identify the primary cause of instability. This involves exposing the compound to various stress conditions (see the experimental protocol below).
-
Stabilize the Solution: Based on the results of the forced degradation study, implement measures to mitigate the identified stress factor(s). For example, if the compound is acid-labile, use a buffered solution. If it is light-sensitive, work in a dark room or use light-protective containers.
-
Hypothetical Stability Data for this compound
The following table presents hypothetical data to illustrate how stability results could be summarized. Disclaimer: This data is for illustrative purposes only and is not based on experimental results for this compound.
| Stress Condition | Time (hours) | % Recovery of Parent Compound | Appearance of Solution | Number of Degradation Products |
| 0.1 M HCl (60 °C) | 24 | 45% | Dark Brown | 4 |
| 0.1 M NaOH (60 °C) | 24 | 85% | Light Yellow | 2 |
| 3% H₂O₂ (RT) | 24 | 70% | Yellow | 3 |
| Thermal (80 °C) | 24 | 92% | Colorless | 1 |
| Photolytic (UV light) | 24 | 88% | Pale Yellow | 2 |
| Control (RT, dark) | 24 | 99% | Colorless | 0 |
Experimental Protocols
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying the degradation pathways and the intrinsic stability of a drug substance.[6][7][8]
1. Objective: To investigate the intrinsic stability of this compound under various stress conditions, including hydrolysis, oxidation, heat, and light.
2. Materials:
-
This compound
-
Solvents (e.g., Methanol, Acetonitrile, Water)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
3. Stock Solution Preparation:
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 Methanol:Water).
4. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation: Place the stock solution in an oven at 80 °C.
-
Photolytic Degradation: Expose the stock solution to light in a photostability chamber according to ICH Q1B guidelines.[6]
-
Control Sample: Keep the stock solution at room temperature, protected from light.
5. Sampling and Analysis:
-
Withdraw aliquots from each stress condition at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acid and base hydrolysis samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method. The method should be able to separate the parent compound from all major degradation products.
-
Record the peak area of the parent compound and any degradation products.
6. Data Interpretation:
-
Calculate the percentage of the parent compound remaining at each time point.
-
Determine the number and relative amounts of degradation products formed under each stress condition.
-
This information will reveal the degradation pathways and the conditions to which the compound is most sensitive.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. ajpsonline.com [ajpsonline.com]
- 8. biopharminternational.com [biopharminternational.com]
Technical Support Center: GC-MS Analysis of Volatile Furan Compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their GC-MS analysis of volatile furan compounds.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of volatile furan compounds, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Analyte Signal
Question: I am not seeing any peaks for my furan analytes, or the signal is much lower than expected. What are the possible causes and how can I fix this?
Answer: Low or no analyte signal is a common issue that can stem from problems in sample preparation, the GC inlet, the column, or the mass spectrometer. A systematic approach is best for troubleshooting this problem.[1][2]
Potential Causes and Solutions:
-
Sample Preparation:
-
Analyte Loss: Furan and its derivatives are highly volatile.[3] Ensure samples and standards are stored in airtight containers at low temperatures (e.g., 4°C) to minimize loss.[4] Prepare working standards daily.[4]
-
Inefficient Extraction: For headspace analysis, ensure proper equilibration time and temperature.[5] For SPME, select the appropriate fiber coating (e.g., Carboxen/PDMS) and optimize extraction time and temperature.[3][6] The SPME Arrow is a robust option that can provide better results than traditional SPME fibers.[7]
-
-
GC System:
-
Leaks: Check for leaks in the injector, column fittings, and gas lines. An electronic leak detector is recommended.[1][2]
-
Incorrect Injection Parameters: For splitless injections, ensure the initial oven temperature is low enough to allow for solvent focusing. For split injections, a very high split ratio may be venting most of your sample.[1]
-
Column Issues: The column may be broken or installed incorrectly.[2] Ensure the column is installed at the correct depth in both the inlet and the detector.
-
-
Mass Spectrometer:
Issue 2: Poor Chromatographic Peak Shape
Question: My furan peaks are tailing, fronting, or splitting. What could be causing this and how do I improve the peak shape?
Answer: Poor peak shape can significantly impact the accuracy of your quantification.[4] The cause is often related to the GC inlet, column, or sample characteristics.
Potential Causes and Solutions:
-
Peak Tailing:
-
Active Sites: Active sites in the GC inlet liner or the front of the column can cause polar analytes to tail. Use a deactivated inlet liner and regularly replace it.[4] You can also trim the first few centimeters of the column.[2]
-
Contamination: A contaminated system can lead to peak tailing. Bake out the column and clean the injector.[1][2]
-
-
Peak Fronting:
-
Split Peaks:
Logical Diagram for Troubleshooting Peak Shape Problems
Caption: Logical diagram for troubleshooting peak shape problems.
Issue 3: Inaccurate Quantification and Matrix Effects
Question: My recovery of furan is highly variable and often outside the acceptable range (e.g., <70% or >120%). How can I address matrix effects?
Answer: Matrix effects are a significant challenge in furan analysis, especially in complex food matrices, and can lead to inaccurate quantification.[4][9]
Potential Causes and Solutions:
-
Matrix-Induced Enhancement or Suppression: Components of the sample matrix can co-elute with your analytes and either enhance or suppress their ionization in the MS source.
-
Internal Standards: The use of a stable isotope-labeled internal standard, such as furan-d4, is crucial to compensate for matrix effects and analyte loss during sample preparation.[4]
-
Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is similar to your samples. This helps to mimic the matrix effects seen in the actual samples.[9]
-
Standard Addition: For very complex matrices where a blank matrix is not available, the standard addition method is recommended.[9]
-
Troubleshooting Workflow for Inaccurate Quantification
Caption: Troubleshooting workflow for inaccurate quantification.
Data Presentation
Table 1: Typical Recovery Ranges for Furan Analysis in Different Food Matrices
| Matrix | Extraction Method | Recovery (%) |
| Fruit | SPME-GC-MS/MS | 86.1 - 113.9 |
| Juice | SPME-GC-MS/MS | 84.9 - 117.2 |
| Canned Oily Fish | SPME-GC-MS/MS | 75.9 - 114.6 |
| Coffee | SPME-GC-MS | 93 |
| Orange Juice | SPME-GC-MS | 87 |
Data sourced from multiple studies.[9][10]
Experimental Protocols
Protocol 1: Headspace-SPME-GC-MS Analysis of Furan in Food Samples
This protocol provides a general framework for the analysis of furan and its derivatives in food matrices.[6][11]
-
Sample Preparation:
-
Homogenize the sample.
-
Weigh 1-5 g of the sample into a 20 mL headspace vial.[6][11]
-
Add a saturated NaCl solution (e.g., 5 mL) to aid the partitioning of volatile compounds into the headspace.[6][11]
-
Add a known amount of internal standard (e.g., furan-d4).[4]
-
Immediately seal the vial with a PTFE-lined septum.
-
-
Headspace Extraction:
-
Place the vial in the autosampler tray.
-
Equilibrate the sample at a specific temperature (e.g., 35°C) for a set time (e.g., 15 minutes).[6][11] Be cautious with higher temperatures as they can lead to the formation of furan as an artifact.[3][12]
-
Expose the SPME fiber (e.g., Carboxen/PDMS) to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[6][11]
-
-
GC-MS Analysis:
-
Desorb the analytes from the SPME fiber in the heated GC inlet (e.g., 280°C).[6]
-
Separate the compounds on a suitable capillary column (e.g., HP-5MS).[6][11] A typical temperature program starts at a low temperature (e.g., 32°C for 4 min), then ramps up (e.g., to 200°C at 20°C/min).[6]
-
Detect the analytes using a mass spectrometer in either full scan or selected ion monitoring (SIM) mode for higher sensitivity.
-
Experimental Workflow for Furan Analysis
Caption: Experimental workflow for furan analysis.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the analysis of volatile furan compounds? A: The primary challenges include the high volatility of furan, which can lead to analyte loss during sample preparation, and the presence of complex sample matrices that can cause matrix effects, affecting the accuracy of quantification.[3][4]
Q2: Why is an internal standard, like furan-d4, so important in furan analysis? A: A deuterated internal standard such as furan-d4 is chemically and physically very similar to furan.[4] This means it will behave similarly during extraction and analysis, allowing it to compensate for analyte loss and variations in instrument response, which is crucial for accurate quantification.[4]
Q3: When should I use matrix-matched calibration versus the standard addition method? A: Matrix-matched calibration is suitable when you have access to a blank matrix that is very similar to your samples.[9] If a representative blank matrix is not available, or if your sample matrices are highly variable and complex, the standard addition method is the preferred approach to overcome matrix effects.[9]
Q4: Can the GC oven temperature during headspace equilibration affect the results? A: Yes, significantly. While higher temperatures can increase the concentration of furan in the headspace, they can also cause the thermal degradation of precursors in the sample, leading to the artificial formation of furan.[3][12] It is important to use a moderate temperature (e.g., 60°C) to minimize this artifact formation.[12]
Q5: What type of GC column is best for separating furan and its derivatives? A: A mid-polarity column like a HP-5MS is commonly used and has been shown to be effective in separating furan and a wide range of its derivatives, including isomers like 2-methylfuran and 3-methylfuran.[6][11] For highly volatile compounds, PLOT columns can also provide good peak shape.[13]
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. shimadzu.co.uk [shimadzu.co.uk]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. benchchem.com [benchchem.com]
- 5. Common Issues And Solutions in Headspace Sampling For Gas Chromatography - Blogs - News [alwsci.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Furans and Alkylfurans in Food Samples (Part 1): Choosing GC-MS Conditions and a Sample Preparation Technique [restek.com]
- 8. chromacademy.com [chromacademy.com]
- 9. benchchem.com [benchchem.com]
- 10. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of (3-Furan-2-yl-propyl)-methyl-amine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in minimizing byproduct formation during the synthesis of (3-Furan-2-yl-propyl)-methyl-amine.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the typical byproducts?
A1: The most common and direct method is the reductive amination of 3-(furan-2-yl)propanal with methylamine. Typical byproducts include the tertiary amine formed from over-alkylation of the desired secondary amine, as well as polymeric materials and ring-opened species resulting from the instability of the furan ring, especially under acidic conditions.[1]
Q2: My reaction mixture is turning dark brown or black, and a tar-like substance is forming. What is causing this?
A2: The formation of dark, polymeric substances is a frequent issue when working with furan derivatives. The furan ring is sensitive to acidic conditions and can undergo polymerization or decomposition.[1] This is often exacerbated by high temperatures or prolonged reaction times. Careful control of pH and temperature is crucial to minimize these side reactions.[1][2]
Q3: I am observing a significant amount of a tertiary amine byproduct in my reaction. How can I improve the selectivity for the desired secondary amine?
A3: The formation of a tertiary amine is a common side reaction in reductive amination. To suppress this, you can try forming the imine first by reacting 3-(furan-2-yl)propanal with methylamine before introducing the reducing agent. Using a large excess of the primary amine (methylamine) can also favor the formation of the secondary amine. Additionally, conducting the reaction under neutral or non-acidic conditions can help reduce the formation of the tertiary amine byproduct.
Q4: My yields are consistently low. What are the likely reasons?
A4: Low yields can stem from several factors, including incomplete reaction, formation of the byproducts mentioned above (polymers, tertiary amine), and decomposition of the product during workup and purification.[1] Optimizing reaction parameters such as temperature, reaction time, and the choice of reducing agent is key to improving yields.
Q5: What are the best practices for purifying this compound?
A5: Purification can be challenging due to the presence of closely related byproducts. Flash chromatography is a common method for purification.[3] Given that the product is an amine, it can be converted to a salt (e.g., hydrochloride) to facilitate purification by crystallization, which can also help in removing non-basic impurities.
Troubleshooting Guides
Issue 1: Excessive Polymerization and Tar Formation
Symptoms:
-
The reaction mixture darkens significantly (dark brown to black).
-
A viscous, insoluble tar-like substance precipitates.
-
Difficulty in isolating the desired product.
Potential Causes:
-
Excessive Acidity: The furan ring is unstable in the presence of strong acids.[1]
-
High Temperatures: Elevated temperatures can accelerate decomposition and polymerization.[2]
-
Prolonged Reaction Times: Extended reaction times increase the likelihood of byproduct formation.[2]
Troubleshooting Steps:
-
pH Control: Use a milder acidic catalyst or a buffer system to maintain a less acidic environment.
-
Temperature Management: Maintain a low and controlled reaction temperature.
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC or LC-MS and stop the reaction once the starting material is consumed.
-
Solvent Selection: Consider using a solvent system that may help stabilize the furan-containing molecules.
Issue 2: Formation of Tertiary Amine Byproduct
Symptoms:
-
LC-MS or NMR analysis shows a significant peak corresponding to the dialkylated product.
-
The isolated product is a mixture of secondary and tertiary amines.
Potential Causes:
-
The newly formed secondary amine is reacting with another molecule of the aldehyde.
-
Reaction conditions favor further alkylation.
Troubleshooting Steps:
-
Stepwise Procedure: First, form the imine by mixing the aldehyde and amine (without the reducing agent). Once imine formation is complete (as monitored by TLC or NMR), then add the reducing agent.
-
Control Stoichiometry: Use a significant excess of methylamine to outcompete the secondary amine for reaction with the aldehyde.
-
Neutral Conditions: Perform the reductive amination under non-acidic conditions to suppress the formation of the tertiary amine.
-
Choice of Reducing Agent: Use a milder or more selective reducing agent. Sodium triacetoxyborohydride (STAB) is often a good choice for reductive aminations as it is less likely to reduce the aldehyde before imine formation.[4]
Data Presentation
Table 1: Effect of Reaction Conditions on Product Distribution (Illustrative Data)
| Entry | Reducing Agent | Solvent | Additive (1 eq.) | Temperature (°C) | Time (h) | Yield of this compound (%) | Tertiary Amine Byproduct (%) |
| 1 | NaBH₄ | Methanol | Acetic Acid | 25 | 12 | 45 | 35 |
| 2 | NaBH(OAc)₃ | DCE | None | 25 | 6 | 75 | 10 |
| 3 | NaBH₃CN | Methanol | None | 0 | 24 | 60 | 20 |
| 4 | H₂/Pd-C | Ethanol | None | 25 | 8 | 80 | <5 |
DCE: 1,2-Dichloroethane
Experimental Protocols
Protocol 1: Stepwise Reductive Amination using Sodium Borohydride
-
Imine Formation: In a round-bottom flask, dissolve 3-(furan-2-yl)propanal (1.0 eq) in anhydrous methanol. Add a solution of methylamine (2.0 eq) in methanol dropwise at 0 °C. Stir the mixture at room temperature for 2-4 hours, monitoring the formation of the imine by TLC.
-
Reduction: Once imine formation is substantial, cool the reaction mixture back to 0 °C. Add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Workup: After the reaction is complete (as indicated by TLC), quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. Extract the aqueous residue with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
-
Reaction Setup: To a stirred solution of 3-(furan-2-yl)propanal (1.0 eq) in 1,2-dichloroethane (DCE), add methylamine (1.2 eq).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.
-
Reaction: Stir the mixture at room temperature for 6-12 hours, monitoring the progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCE. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for byproduct reduction.
References
Technical Support Center: Enhancing the Resolution of Furan Derivatives in HPLC
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the resolution of furan derivatives in High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: I'm experiencing poor resolution with overlapping peaks for my furan derivatives. What are the most common causes and how can I fix them?
Poor resolution in HPLC, where peaks are not well separated, is a common issue that can compromise quantification and identification.[1] The primary causes often involve the mobile phase, the column, or the sample itself.[2][3]
Common Causes & Solutions:
-
Incorrect Mobile Phase Composition: The polarity, pH, or buffer concentration of your mobile phase is critical for good separation.[2][3] An improperly optimized mobile phase can fail to differentiate between structurally similar furan derivatives.
-
Solution: Systematically adjust the solvent strength (the ratio of organic solvent to aqueous phase).[1] For reversed-phase HPLC, increasing the aqueous component can increase retention times and improve separation.[1] Also, ensure the mobile phase pH is controlled, especially for ionizable analytes.[4][5]
-
-
Column Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to broader peaks and reduced efficiency.[2][6]
-
Inappropriate Column Selection: The chosen column (in terms of stationary phase, particle size, or dimensions) may not be suitable for separating your specific furan derivatives.
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, asymmetric peaks and poor resolution.[2][9]
-
Solution: Reduce the injection volume or dilute the sample.[6]
-
Below is a troubleshooting workflow to address poor resolution systematically.
Q2: How can I optimize the mobile phase to better separate structurally similar furan derivatives?
Mobile phase optimization is one of the most powerful tools for improving resolution.[4][5] Key parameters to adjust include solvent type, solvent strength, pH, and the use of buffers.
Optimization Strategies:
-
Solvent Selection: Acetonitrile and methanol are the most common organic solvents for reversed-phase HPLC.[10] Water/acetonitrile mixtures are often a good starting point due to their low viscosity and UV transparency at lower wavelengths.[10] If resolution is poor with one, testing the other is a valuable step as they offer different selectivities.
-
Solvent Strength (Isocratic vs. Gradient Elution):
-
Isocratic Elution: The composition of the mobile phase remains constant. To improve separation, you can decrease the percentage of the organic solvent (the "strong" solvent), which will increase retention times and provide more opportunity for separation.[1]
-
Gradient Elution: The mobile phase composition changes during the run. This is highly effective for complex samples containing compounds with a wide range of polarities.[4] A shallower gradient (a slower increase in the organic solvent percentage) can significantly enhance the resolution of closely eluting peaks.[1]
-
-
pH Control and Buffers: For ionizable furan derivatives (like 2-furoic acid), the pH of the mobile phase is critical.[4][5] Adjusting the pH can change the ionization state of an analyte, which in turn alters its retention time.
-
Guideline: Use a buffer to maintain a stable pH.[10] A good starting point is to adjust the mobile phase pH to be at least one unit away from the analyte's pKa.[11]
-
Common Buffers: Phosphate and acetate buffers are frequently used. Ensure the buffer is soluble in the mobile phase mixture and does not interfere with detection.[10][11]
-
The diagram below illustrates the key factors involved in mobile phase optimization.
Q3: What type of HPLC column is best for furan derivative analysis?
The choice of column is fundamental to achieving good resolution. The stationary phase chemistry, particle size, and column dimensions all play a role.[7]
-
Stationary Phase: C18 (octadecyl-silica) columns are the most common choice for reversed-phase separation of furan derivatives and offer a good starting point.[12] They effectively retain and separate many common derivatives like 5-hydroxymethyl-2-furaldehyde (5-HMF), 2-furaldehyde, and 2-acetylfuran.[12][13] For specific applications, other stationary phases like C8 or those with different selectivities (e.g., phenyl-hexyl) might provide better resolution.
-
Particle Size: Columns with smaller particles (e.g., 1.8 µm, 3 µm) provide higher efficiency and better resolution than those with larger particles (e.g., 5 µm).[7] However, they also generate higher backpressure, which may require a UHPLC system.[7]
-
Column Dimensions:
-
Length: Longer columns (150 mm, 250 mm) provide more theoretical plates and thus better resolving power, but result in longer analysis times.[7][8]
-
Internal Diameter (ID): Columns with smaller IDs (e.g., 2.1 mm) are more sensitive and consume less solvent, but are also more susceptible to overloading.[7] A 4.6 mm ID is a standard choice for method development.[7]
-
Table 1: Comparison of HPLC Column Parameters for Resolution
| Parameter | To Increase Resolution | Trade-offs |
|---|---|---|
| Particle Size | Decrease (e.g., 5 µm → 3 µm) | Increases backpressure |
| Column Length | Increase (e.g., 150 mm → 250 mm) | Increases run time and backpressure |
| Stationary Phase | Change selectivity (e.g., C18 → Phenyl) | May change elution order, requires re-optimization |
Q4: Can adjusting the column temperature improve the separation of my furan derivatives?
Yes, temperature is an important parameter for optimizing HPLC separations.[14]
-
Effect on Viscosity: Increasing the column temperature (e.g., from 30°C to 40°C) decreases the viscosity of the mobile phase.[14] This leads to lower backpressure and can improve mass transfer, resulting in sharper peaks and better efficiency.[14]
-
Effect on Selectivity: Changing the temperature can also alter the selectivity of the separation, meaning it can change the relative retention of two compounds.[14] This can be particularly useful for resolving closely eluting or co-eluting peaks. A change of just 5-10°C can sometimes be enough to achieve baseline separation.
-
Considerations: When adjusting temperature, ensure that your furan derivatives are thermally stable and will not degrade at higher temperatures.[8] Most methods operate between 25°C and 40°C.[13] Always use a column oven for precise and consistent temperature control.[14]
Experimental Protocols
Protocol 1: General Method for Separation of 10 Furan Derivatives
This method was developed for the simultaneous separation and quantitation of 10 furan derivatives in apple cider and wine.[12]
-
Analytes: 5-hydroxymethyl-2-furaldehyde (5-HMFD), 4-hydroxy-2,5-dimethyl-3(2H)-furanone (4-HDMF), 2-furoic acid (2-FA), 2-furaldehyde (2-F), 3-furaldehyde (3-F), 2-acetylfuran (2-AF), 5-methyl-2-furaldehyde (5-MFD), methyl 2-furoate (MFT), 2-propionylfuran (2-PF), and ethyl 2-furoate (EFT).[12]
-
Column: C18 column.[12]
-
Detection: Diode Array Detector (DAD).[12]
-
Run Time: All compounds were satisfactorily separated in less than 30 minutes.[12]
-
Sample Preparation: Solid Phase Extraction (SPE) was used for sample cleanup and concentration.[12]
Protocol 2: Analysis of Furanic Compounds in Transformer Oil
This method follows ASTM D5837 for the quantitative analysis of five key furanic compounds.[13]
Table 2: HPLC Analytical Conditions for Furanic Compounds in Transformer Oil
| Parameter | Setting |
|---|---|
| Column | C18, 4.6 mm ID x 250 mm L, 5 µm |
| Mobile Phase | Acetonitrile : Water (Gradient) |
| Flow Rate | 1.2 mL/min |
| Oven Temperature | 40°C |
| Detector | Diode Array Detector (SPD-M20A) |
| Injection Volume | 5 µL |
| Total Run Time | 16 minutes |
Source: Shimadzu Application News No. AD-0213[13]
This method demonstrated good linearity (R² > 0.999) and repeatability (RSD% 0.6–5.7%) for the target compounds.[13] The limits of detection (LOD) and quantitation (LOQ) were sufficient for the application.[13]
References
- 1. mastelf.com [mastelf.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. chromatographytoday.com [chromatographytoday.com]
- 4. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. columnfinder.perkinelmer.oonops.eu [columnfinder.perkinelmer.oonops.eu]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. m.youtube.com [m.youtube.com]
- 10. veeprho.com [veeprho.com]
- 11. mastelf.com [mastelf.com]
- 12. An efficient method for the determination of furan derivatives in apple cider and wine by solid phase extraction and high performance liquid chromatography--diode array detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. shimadzu.com [shimadzu.com]
- 14. chromatographytoday.com [chromatographytoday.com]
Calibration curve issues in furan compound quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues related to calibration curves in furan compound quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when quantifying furan compounds?
Furan and its derivatives are highly volatile and lipophilic, making them susceptible to loss during sample preparation steps like homogenization and heating.[1] Key challenges include analyte loss through evaporation, potential for thermal formation of furan during analysis (which can inflate results), and matrix effects from complex samples like food, which can interfere with accuracy and precision.[1][2]
Q2: My calibration curve is non-linear. What are the common causes?
Non-linearity in a calibration curve for furan analysis can stem from several factors:
-
Inaccurate Standard Preparation: Errors in serial dilutions are a frequent cause of non-linearity.[3] It is advisable to perform gravimetric controls of pipetted volumes.[4]
-
Detector Saturation: At high concentrations, the mass spectrometer's detector response can become non-linear.[3] It may be necessary to narrow the concentration range of your standards.[5]
-
Analyte Instability: Furan compounds can be unstable. Stock solutions are often stable for about two weeks, but working standards may need to be prepared daily.[4]
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the analyte signal, affecting the linearity of the response.[3][6]
-
Active Sites: In GC-MS analysis, active sites in the GC inlet can cause analyte degradation, particularly at low concentrations, leading to a non-linear response that doesn't pass through the origin.[7][8]
Troubleshooting Guide: Poor Linearity & Low R²
A low coefficient of determination (R²) indicates that the calibration model does not fit the data well. The following workflow can help diagnose the root cause.
Caption: Troubleshooting workflow for poor calibration curve linearity.
Q3: How can I determine if my standard preparation is the source of error?
Errors in standard preparation are common, especially when handling small volumes of volatile compounds.[4][9]
-
Recommendation 1: Prepare Independent Standards. Instead of creating serial dilutions from a single stock, prepare each calibration standard from an independent, verified stock solution. This prevents the propagation of a single dilution error.[10]
-
Recommendation 2: Gravimetric Verification. Use a balance to verify the mass of solvent and standard added, especially for the stock solution. This ensures the initial concentration is accurate.[2]
-
Recommendation 3: Check Analyte Solubility & Stability. Confirm that the furan compound is fully soluble in the chosen solvent at all concentration levels.[9] Be aware of the stability of your standards; furan working solutions may need to be prepared fresh daily.[4]
Troubleshooting Guide: Matrix Effects
Matrix effects occur when components of the sample other than the analyte alter the instrument's response to the analyte.[6] In GC-MS, this often manifests as signal enhancement, where matrix components coat active sites in the inlet, preventing analyte degradation.[7][11]
Q4: How do I diagnose and mitigate matrix effects in furan analysis?
Diagnosing matrix effects is a critical step. A common method is to compare the slope of a calibration curve prepared in a clean solvent to the slope of a curve prepared in a blank matrix extract. A significant difference indicates the presence of matrix effects.[4]
Caption: Decision tree for managing matrix effects in furan analysis.
Data Presentation: Impact of Calibration Strategy
The choice of calibration method can significantly impact quantitative results. The following table summarizes typical performance data for different calibration strategies in furan analysis.
| Calibration Method | Typical R² | Recovery (%) | Key Advantage | Key Disadvantage |
| External Standard (in solvent) | > 0.99 | 50-150% | Simple and fast to prepare. | Highly susceptible to matrix effects, leading to inaccurate quantification.[4] |
| Matrix-Matched Standard | > 0.995 | 90-110% | Effectively compensates for matrix effects.[12] | Requires a representative blank matrix, which may be difficult to obtain.[13] |
| Standard Addition | > 0.99 | 95-105% | Corrects for matrix effects specific to each sample.[14] | More laborious; requires multiple analyses per sample. |
| Isotope Dilution (e.g., with furan-d4) | > 0.998 | 98-102% | The gold standard; corrects for matrix effects and variations in sample preparation and injection.[15] | Requires availability of an appropriate labeled internal standard. |
Experimental Protocols
Protocol: Preparation of Matrix-Matched Calibration Standards
This protocol outlines the steps for creating a calibration curve using a matrix that is free of the analyte to compensate for matrix effects.[13]
-
Prepare Blank Matrix Extract:
-
Select a sample of the matrix (e.g., coffee, fruit juice) that is known to be free of furan or has the lowest possible concentration.
-
Process this blank matrix using the exact same extraction and cleanup procedure that will be used for the unknown samples.
-
-
Prepare Calibration Standards:
-
Prepare a high-concentration stock solution of furan in a suitable solvent (e.g., methanol).
-
Create a series of working standard solutions through serial dilution.
-
Spike aliquots of the blank matrix extract with known volumes of the working standard solutions to create a series of at least five calibration standards covering the expected concentration range of the samples.
-
-
Internal Standard Addition:
-
GC-MS Analysis:
-
Analyze the matrix-matched calibrators and the sample extracts under the same, stabilized GC-MS conditions.
-
-
Quantification:
-
Construct the calibration curve by plotting the peak area ratio of the furan analyte to the internal standard against the concentration of the furan analyte.
-
Use the resulting regression equation to determine the concentration of furan in the unknown samples.[13]
-
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. benchchem.com [benchchem.com]
- 4. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Troubleshooting Callibrationcurve far away from Zeropoint - Chromatography Forum [chromforum.org]
- 9. Tips for Preparing Calibration Curve Standards and Avoiding Sources of Error [restek.com]
- 10. uknml.com [uknml.com]
- 11. Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
Technical Support Center: Matrix Effects in Mass Spectrometry Analysis of Biological Samples
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding matrix effects in the mass spectrometry analysis of biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during mass spectrometry experiments due to matrix effects.
Issue 1: Poor Reproducibility and Inconsistent Results
-
Question: My replicate injections of the same sample show high variability in peak area. What could be the cause?
-
Answer: High variability in replicate injections is a classic sign of inconsistent matrix effects. This can be caused by variations in the sample preparation process or differences between individual biological samples. Co-eluting endogenous components like phospholipids, proteins, and salts can interfere with the ionization of your target analyte, leading to either suppression or enhancement of its signal.[1][2]
Troubleshooting Steps:
-
Review Sample Preparation: Ensure your sample preparation protocol is consistent and robust. Inadequate removal of matrix components is a primary source of variability.
-
Evaluate Matrix Variability: If possible, analyze samples from different lots or donors of the biological matrix to assess inter-sample variability.
-
Implement a Robust Internal Standard Strategy: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to compensate for variations in matrix effects. A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for accurate ratiometric quantification.[3][4][5][6]
-
Issue 2: Low Signal Intensity and Poor Sensitivity
-
Question: The signal for my analyte is much lower in my biological sample compared to the pure standard. How can I improve the sensitivity?
-
Answer: A significant drop in signal intensity when moving from a neat standard to a biological matrix is a strong indication of ion suppression. This occurs when co-eluting matrix components compete with your analyte for ionization in the mass spectrometer's ion source.[2][7][8]
Troubleshooting Steps:
-
Optimize Sample Cleanup: The most effective way to combat ion suppression is to remove the interfering matrix components. Consider more rigorous sample preparation techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) instead of a simple protein precipitation (PPT).[9]
-
Chromatographic Separation: Modify your liquid chromatography (LC) method to separate your analyte from the regions of ion suppression. You can perform a post-column infusion experiment to identify these regions.
-
Sample Dilution: If your analyte concentration is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components and alleviate ion suppression.[7]
-
Change Ionization Source: If using electrospray ionization (ESI), which is more susceptible to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if it is compatible with your analyte.[7]
-
Issue 3: Non-linear Calibration Curves
-
Question: My calibration curve is not linear, especially at higher concentrations. Could this be related to matrix effects?
-
Answer: Yes, non-linearity in calibration curves, particularly a plateau effect at higher concentrations, can be a result of matrix effects. As the concentration of the analyte increases, the competition for ionization with co-eluting matrix components can become more pronounced, leading to a non-proportional response.
Troubleshooting Steps:
-
Matrix-Matched Calibrators: Prepare your calibration standards in the same biological matrix as your samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: A SIL-IS is the gold standard for correcting non-linearity caused by matrix effects, as it experiences the same ionization behavior as the analyte across the concentration range.[4][5][6]
-
Optimize Sample Preparation: A cleaner sample extract will have fewer interfering components, which can help to improve the linearity of the calibration curve.
-
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in mass spectrometry?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components present in the sample matrix (e.g., plasma, urine, tissue).[7][10] This interference can lead to either ion suppression (a decrease in the analyte signal) or ion enhancement (an increase in the analyte signal), which can significantly impact the accuracy, precision, and sensitivity of quantitative results.[1][8]
Q2: What are the common causes of matrix effects in biological samples?
A2: The primary culprits behind matrix effects in biological samples are endogenous substances such as phospholipids, proteins, salts, and metabolites.[10] Exogenous compounds like dosing vehicles and anticoagulants can also contribute. These components can interfere with the desolvation and ionization processes in the mass spectrometer's ion source.[2]
Q3: How can I qualitatively assess if matrix effects are present in my analysis?
A3: The post-column infusion method is a widely used qualitative technique. In this experiment, a constant flow of your analyte is introduced into the LC eluent after the analytical column and before the mass spectrometer. A blank, extracted matrix sample is then injected. Any deviation (dip or peak) in the stable analyte signal indicates a region of ion suppression or enhancement, respectively, at that retention time.[7][10]
Q4: How can I quantitatively measure the extent of matrix effects?
A4: The post-extraction spike method is the gold standard for quantifying matrix effects.[10] This involves comparing the peak area of an analyte in a neat solution to the peak area of the same analyte spiked into a blank matrix extract after the extraction process. The matrix factor (MF) is calculated as:
MF (%) = (Peak Area in Spiked Matrix Extract / Peak Area in Neat Solution) x 100
An MF of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[7][11]
Q5: What is the best type of internal standard to compensate for matrix effects?
A5: A stable isotope-labeled internal standard (SIL-IS) is the most effective choice.[3][4][5][6] Because a SIL-IS is chemically identical to the analyte, it co-elutes and experiences the same degree of ionization suppression or enhancement. This allows for accurate correction of matrix effects through ratiometric analysis. While structural analogs can be used, they may not co-elute perfectly and can exhibit different ionization efficiencies, leading to incomplete correction.[3][12]
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Phospholipid Removal in Plasma
This table summarizes the effectiveness of different sample preparation techniques in removing phospholipids, a major source of matrix effects in plasma samples.
| Sample Preparation Technique | Phospholipid Removal Efficiency | Analyte Recovery | Impact on Matrix Effect | Reference |
| Protein Precipitation (PPT) | Low | High | Significant ion suppression often observed | |
| Liquid-Liquid Extraction (LLE) | Moderate to High | Variable (lower for polar analytes) | Reduced ion suppression compared to PPT | |
| Solid-Phase Extraction (SPE) | High | High (sorbent dependent) | Significant reduction in ion suppression | |
| HybridSPE®-Phospholipid | Very High (>99%) | High | Minimal ion suppression from phospholipids |
Table 2: Illustrative Comparison of Matrix Effects in Different Biological Matrices
This table provides an illustrative comparison of matrix effects observed for different classes of small molecules in plasma, urine, and tissue homogenates. It is important to note that the magnitude of the matrix effect is highly analyte and method-dependent. The data presented here is a synthesis of findings from multiple sources for illustrative purposes.
| Analyte Class | Matrix Factor (MF) in Plasma (%) | Matrix Factor (MF) in Urine (%) | Matrix Factor (MF) in Brain Tissue Homogenate (%) | General Observations |
| Opioids | 85 - 95 | 70 - 85 | 60 - 80 | Tissue homogenates often exhibit the most significant ion suppression due to high lipid and protein content.[13] |
| Cannabinoids | 80 - 90 | 65 - 80 | Not readily available | Urine can be a highly variable matrix, with matrix effects influenced by diet and hydration. |
| Benzodiazepines | 90 - 105 | 80 - 95 | 75 - 90 | Plasma is a complex matrix with high protein binding and phospholipids being major contributors to matrix effects.[11][13] |
| Antidepressants | 88 - 102 | 75 - 90 | 70 - 85 | The choice of sample preparation is critical for minimizing matrix effects in all biological matrices.[11] |
Table 3: Effectiveness of Internal Standards in Compensating for Matrix Effects
This table compares the ability of stable isotope-labeled internal standards (SIL-IS) and structural analog internal standards to compensate for matrix effects in the analysis of Tacrolimus in whole blood.[12]
| Internal Standard Type | Analyte Matrix Effect (%) | IS Matrix Effect (%) | Matrix Effect Compensation (Analyte/IS Ratio) | Reference |
| SIL-IS (¹³C,D₂) | -16.04 | -16.64 | 0.89% | [12] |
| Structural Analog (Ascomycin) | -29.07 | -28.41 | -0.97% | [12] |
Experimental Protocols
Protocol 1: Qualitative Assessment of Matrix Effects by Post-Column Infusion
Objective: To identify the retention time regions where ion suppression or enhancement occurs.
Methodology:
-
Prepare a standard solution of the analyte at a concentration that provides a stable and moderate signal.
-
Set up an infusion pump to deliver the standard solution at a constant, low flow rate (e.g., 5-10 µL/min) into the LC eluent stream using a T-fitting placed between the analytical column and the mass spectrometer's ion source.
-
Equilibrate the system until a stable baseline signal for the infused analyte is observed.
-
Inject an extracted blank matrix sample onto the LC column.
-
Monitor the signal of the infused analyte throughout the chromatographic run. A dip in the baseline indicates ion suppression, while a peak indicates ion enhancement.
Protocol 2: Quantitative Assessment of Matrix Effects by Post-Extraction Spike
Objective: To quantify the extent of ion suppression or enhancement.
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): The analyte in a clean solvent at low, medium, and high concentrations.
-
Set B (Blank Matrix Extract): At least six different lots of the biological matrix extracted using the intended sample preparation method without the analyte.
-
Set C (Post-Extraction Spike): The extracted blank matrix from Set B is spiked with the analyte at the same concentrations as in Set A.
-
-
Analyze all three sets using the same LC-MS/MS method.
-
Calculate the Matrix Factor (MF) for each concentration level: MF (%) = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set A) x 100
Mandatory Visualization
Caption: A logical workflow for troubleshooting matrix effects in mass spectrometry.
Caption: Experimental workflow for quantitative assessment of matrix effects.
References
- 1. zefsci.com [zefsci.com]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. waters.com [waters.com]
- 6. benchchem.com [benchchem.com]
- 7. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Isotope-labeled versus analog internal standard in LC-MS/MS method for tacrolimus determination in human whole blood samples - A compensation of matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Furan Ring Modifications
This technical support center is designed for researchers, scientists, and drug development professionals to navigate the complexities of furan ring modifications. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guides
This section addresses specific issues, their potential causes, and recommended actions to take during your furan modification experiments.
Issue 1: Low or No Yield of the Desired Product
Question: My furan synthesis or modification reaction is resulting in a low yield or failing altogether. What are the common causes and how can I improve it?
Answer: Low yields in furan reactions are often attributed to several factors, including the inherent instability of the furan ring, suboptimal reaction conditions, and the formation of side products.[1] Furan rings are particularly sensitive to strong acids, which can lead to polymerization or ring-opening, especially when water is present.[1][2][3]
Troubleshooting Steps:
-
Evaluate Reaction Conditions:
-
Acidity: Strong acids can promote polymerization and ring-opening.[1][2] Consider using milder acid catalysts (e.g., p-TsOH, Lewis acids like ZnCl₂ or BF₃·OEt₂).[1][2]
-
Temperature: High temperatures can lead to decomposition and the formation of tar-like substances.[1][4] It is advisable to run the reaction at the lowest effective temperature.[1]
-
Solvent: The choice of solvent is critical. Protic solvents like water can facilitate ring-opening.[5][6] Anhydrous, non-protic solvents are often preferred.[1]
-
-
Monitor Reaction Progress: Closely monitor the reaction's progress and stop it once the starting material has been consumed to avoid prolonged exposure of the product to harsh conditions.[1]
-
Purification Method: Furan derivatives can be volatile and unstable, making purification challenging.[7] Inadequate purification methods can lead to product loss.[1] Consider vacuum distillation for volatile compounds or column chromatography for less stable derivatives.[7]
Issue 2: Formation of Dark, Tarry Substances (Polymerization)
Question: My reaction mixture is turning dark and forming a polymer-like substance. How can I prevent this?
Answer: The formation of dark, tarry materials is a strong indication of polymerization, a common side reaction with furans, especially under acidic conditions.[1][8] Electron-releasing substituents on the furan ring can increase its susceptibility to polymerization.[2]
Prevention Strategies:
-
Use Milder Catalysts: Opt for less harsh acid catalysts.[1][2]
-
Control Temperature: Lowering the reaction temperature can significantly reduce the rate of polymerization.[1]
-
Ensure Anhydrous Conditions: Water can promote side reactions that lead to polymerizable intermediates. Ensure all reagents and solvents are thoroughly dried.[1][5]
-
Minimize Reaction Time: Avoid unnecessarily long reaction times to limit the product's exposure to conditions that favor polymerization.[1]
Issue 3: Uncontrolled Regioselectivity in Electrophilic Substitution
Question: I am attempting to functionalize my furan at a specific position (e.g., C3 or C4), but I'm primarily getting substitution at the C2 and C5 positions. How can I control the regioselectivity?
Answer: Electrophilic substitution on the furan ring preferentially occurs at the C2 and C5 positions due to the higher stability of the resulting carbocation intermediate.[9] Directing substitution to the C3 or C4 positions requires specific strategies.
Strategies for Controlling Regioselectivity:
-
Blocking Groups: You can introduce a removable blocking group at the C2 and/or C5 positions to direct the electrophile to the desired C3 or C4 position.
-
Directed Metalation: Lithiation of furan typically occurs at the C2 position. However, with a directing group at C3, it is possible to achieve lithiation at the C4 position.
-
Substituent Effects: The existing substituents on the furan ring play a significant role in directing incoming electrophiles. Electron-donating groups generally activate the ring, while electron-withdrawing groups deactivate it.[8][10]
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring prone to opening, and under what conditions does it typically occur?
A1: The furan ring has lower resonance energy compared to benzene, making it less aromatic and more susceptible to ring-opening.[2][9] This reaction is often catalyzed by acids, especially in the presence of nucleophiles like water or alcohols.[5][6][11] The process usually starts with protonation of the ring, leading to the formation of a 1,4-dicarbonyl compound.[2][12] The presence of water has been shown to be a more significant factor in promoting ring opening than the type of acidic initiator used.[5][11]
Q2: What are the common side reactions during the oxidation of furan rings?
A2: Oxidation of furans can lead to several side products, significantly impacting the yield of the desired product. Common side reactions include:
-
Over-oxidation: The intended product can be further oxidized, sometimes leading to complete degradation to smaller molecules like CO and CO₂.[8]
-
Polymerization: Under acidic conditions, furan and its derivatives can polymerize.[8]
-
Formation of Isomers: The reaction conditions can sometimes lead to the isomerization of the desired product.[8]
-
Incomplete Conversion: The reaction may halt at an intermediate stage, resulting in a mixture of products.[8]
Q3: How can I effectively purify my furan derivative while minimizing degradation?
A3: The purification of furan derivatives can be challenging due to their potential instability.[7] To minimize degradation during purification:
-
Avoid High Temperatures: If using distillation, perform it under a vacuum to lower the boiling point.[7]
-
Use an Inert Atmosphere: For air-sensitive compounds, conduct purification steps under a nitrogen or argon atmosphere.[7]
-
Neutralize Acidic Residues: Before concentrating the product, wash the organic layer with a mild base (e.g., sodium bicarbonate solution) to remove any residual acid catalyst.[7]
-
Proper Storage: Store purified furans in a cool, dark place.[7]
Q4: My catalyst is deactivating quickly during a furan modification reaction. What are the likely causes?
A4: Rapid catalyst deactivation is a common problem in furan chemistry. The primary causes are:
-
Poisoning: Impurities in the feedstock, such as sulfur or nitrogen compounds, can adsorb to the catalyst's active sites and deactivate them.[4]
-
Fouling (Coking): Carbonaceous deposits, or "coke," can form on the catalyst surface, blocking active sites. This is more prevalent at high temperatures.[4]
-
Thermal Degradation (Sintering): High temperatures can cause the active metal particles of the catalyst to agglomerate, reducing the active surface area.[4]
-
Leaching: The active metal component of the catalyst may dissolve into the reaction medium.[4]
Data Presentation
Table 1: Effect of Water on Furan Ring Opening During Furfuryl Alcohol Polymerization
| Initiator | Additional Water (w/w) | Conversion Degree | Degree of Open Structures (DOS) |
| Initiator A | 0% | ~0.8 | Low |
| Initiator A | 50% | ~0.8 | High |
| Initiator B | 0% | ~0.6 | Low |
| Initiator B | 50% | ~0.6 | High |
This table illustrates that the presence of additional water significantly increases the degree of open structures, indicating more furan ring opening, regardless of the initiator used. Data adapted from a study on furfuryl alcohol polymerization.[5]
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of Furan with a Mild Catalyst
This protocol uses a milder catalyst to minimize polymerization and degradation of the acid-sensitive furan ring.[2]
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Reagents: Under a nitrogen atmosphere, add the furan derivative and a mild Lewis acid catalyst (e.g., ZnCl₂ or BF₃·OEt₂) to an anhydrous solvent (e.g., dichloromethane) in the flask.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Addition of Acylating Agent: Add the acylating agent (e.g., acetic anhydride) dropwise via the dropping funnel while maintaining the temperature at 0°C.
-
Reaction: Allow the reaction to stir at 0°C or room temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, slowly pour the mixture into a beaker of ice-water to quench the reaction.
-
Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.
-
Washing: Combine the organic layers and wash with a saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography.
Protocol 2: Purification of a Furan Derivative by Vacuum Distillation
This protocol is suitable for thermally stable, volatile furan derivatives.[7]
-
Setup: Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry.
-
Crude Product: Place the crude furan derivative in the distillation flask.
-
Vacuum: Gradually apply a vacuum to the system.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collection: Collect the fraction that distills at the expected boiling point and pressure.
-
Storage: Store the purified furan in a sealed container in a cool, dark place.
Mandatory Visualization
Caption: Troubleshooting workflow for furan modification reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 10. Control of Regioselectivity and Stereoselectivity in (4+3) Cycloadditions of Chiral Oxyallyls with Unsymmetrically Disubstituted Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. organicreactions.org [organicreactions.org]
Preventing degradation of (3-Furan-2-yl-propyl)-methyl-amine during storage
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of (3-Furan-2-yl-propyl)-methyl-amine?
A1: The degradation of this compound is likely influenced by several factors, primarily:
-
Oxidation: Both the furan ring and the secondary amine are susceptible to oxidation. Exposure to air (oxygen) can lead to the formation of various degradation products. The furan moiety can form peroxides, which can lead to polymerization.
-
Light: Furan-containing compounds can be light-sensitive. Photochemical reactions can initiate or accelerate degradation pathways.
-
Temperature: Elevated temperatures can increase the rate of chemical degradation.
-
Moisture: Amines can be hygroscopic, and the presence of water could potentially participate in hydrolytic degradation pathways of the furan ring under certain conditions.
-
pH: Extreme pH conditions (strong acids or bases) can catalyze the degradation of the furan ring.
Q2: What are the visual signs of degradation?
A2: Degradation of this compound may be indicated by:
-
Color change: A change from a colorless or pale yellow liquid to a darker yellow or brown coloration often suggests the formation of degradation products.
-
Precipitation: The formation of solid precipitates or a hazy appearance can indicate the formation of insoluble polymeric materials.
-
Change in viscosity: An increase in viscosity can be a sign of polymerization.
Q3: How should I store this compound to ensure its stability?
A3: To minimize degradation, we recommend the following storage conditions:
-
Temperature: Store at a controlled cool temperature, ideally between 2-8°C. Avoid freezing.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
-
Light: Protect from light by using an amber or opaque container.
-
Container: Use a tightly sealed container made of a non-reactive material like amber glass.
-
Moisture: Ensure the container is dry and tightly sealed to prevent moisture ingress.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound has darkened in color. | Oxidation of the furan ring or amine. | Purge the vial headspace with an inert gas (nitrogen or argon) before sealing. Store in an amber vial in a cool, dark place. |
| Precipitate has formed in the solution. | Polymerization of the furan moiety, possibly initiated by peroxides. | Discard the product. To prevent this, ensure storage under an inert atmosphere and away from light and heat. |
| Loss of compound activity in my assay. | Chemical degradation leading to a lower concentration of the active compound. | Re-qualify the compound using an appropriate analytical method (e.g., HPLC-UV, LC-MS, or GC-MS) to determine its purity. If degraded, use a fresh, properly stored sample. |
| Inconsistent analytical results. | On-going degradation of the sample. | Prepare solutions fresh from a properly stored stock for each experiment. Avoid repeated freeze-thaw cycles if the compound is stored in a frozen solution. |
Summary of Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C | To slow down the rate of chemical degradation reactions. |
| Atmosphere | Inert gas (Nitrogen or Argon) | To prevent oxidative degradation of the furan ring and amine. |
| Light | Protected from light (Amber vial) | To prevent photo-degradation. |
| Container | Tightly sealed, non-reactive (Amber glass) | To prevent exposure to air and moisture, and avoid reaction with the container material. |
| Moisture | Dry conditions | To prevent potential hydrolysis. |
Experimental Protocol: Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to identify the potential degradation pathways and products of this compound.
Objective: To investigate the stability of this compound under various stress conditions and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
To another 1 mL of the stock solution, add 1 mL of 1 M HCl.
-
Keep the solutions at room temperature and 60°C.
-
Analyze samples at 0, 2, 4, 8, and 24 hours.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
To another 1 mL of the stock solution, add 1 mL of 1 M NaOH.
-
Keep the solutions at room temperature and 60°C.
-
Analyze samples at 0, 2, 4, 8, and 24 hours.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature.
-
Analyze samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 60°C.
-
Place a 1 mL aliquot of the stock solution in an oven at 60°C.
-
Analyze samples at 1, 3, and 7 days.
-
-
Photolytic Degradation:
-
Expose a solid sample and a 1 mL aliquot of the stock solution to light in a photostability chamber (ICH Q1B option).
-
Analyze samples after a specified exposure period.
-
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control sample, by a suitable stability-indicating HPLC method. An HPLC-MS method is recommended for the identification of degradation products.
-
-
Data Evaluation:
-
Determine the percentage of degradation of this compound in each stress condition.
-
Identify and, if possible, quantify the major degradation products.
-
Use the data to propose potential degradation pathways.
-
Visualizations
Caption: Logical relationship between storage conditions and compound stability.
Caption: Experimental workflow for a forced degradation study.
Validation & Comparative
A Comparative Analysis of the Biological Activities of Furan-Based Amine Isomers
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The position of substituents on the furan ring can significantly influence the pharmacological properties of the resulting molecule. This guide provides a comparative overview of the biological activities of furan-based amine isomers, focusing on anticancer and antimicrobial properties. Due to the limited availability of direct comparative studies on simple 2-aminofuran versus 3-aminofuran derivatives, this guide will compare representative compounds from the 2-aminofuran and 3-aminobenzofuran classes, highlighting their structure-activity relationships based on available experimental data.
Comparative Analysis of Anticancer Activity
Furan-based compounds have demonstrated significant potential as anticancer agents, with mechanisms often involving the disruption of cellular processes critical for tumor growth.[2]
Table 1: Comparison of in vitro Anticancer Activity of Representative Furan-Based Amine Derivatives
| Compound Class | Representative Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Aminofuran Derivative | Furo[2,3-d]pyrimidine derivative (7b) | MCF-7 (Breast) | 6.72 | [3] |
| HepG2 (Liver) | 7.28 | [3] | ||
| 3-Aminobenzofuran Derivative | 3-Aminobenzofuran-based compound (6g) | MDA-MB-231 (Breast) | 3.01 | [4] |
| HCT-116 (Colon) | 5.20 | [4] | ||
| HT-29 (Colon) | 9.13 | [4] | ||
| HeLa (Cervical) | 11.09 | [4] |
It is important to note that the compounds in Table 1 are not direct isomers. The 2-aminofuran derivative is a furopyrimidine, while the 3-aminobenzofuran derivative has a different core structure. However, this comparison illustrates the potent anticancer activity observed in both classes of compounds. The 3-aminobenzofuran derivative 6g, for instance, shows significant cytotoxicity against a panel of cancer cell lines.[4] Similarly, the 2-aminofuran derivative 7b exhibits potent activity against breast and liver cancer cell lines.[3]
Comparative Analysis of Antimicrobial Activity
Furan derivatives have also been investigated for their antimicrobial properties.[2]
Table 2: Comparison of in vitro Antimicrobial Activity of Representative Furan-Based Amine Derivatives
| Compound Class | Representative Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-Aminofuran Derivative | 2-Amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole | Bacteria (in vivo) | Active | [5] |
| 3-Aminobenzofuran Derivative | N/A | N/A | N/A |
Direct comparative data for the antimicrobial activity of 2- and 3-aminofuran isomers is scarce in the reviewed literature. However, derivatives of 2-aminofuran, such as 2-amino-5-(5′-nitro-2′-furyl)-1,3,4-thiadiazole, have been reported to possess in vivo antibacterial properties.[5] The free amino group was noted to be important for maximal activity.[5]
Experimental Protocols
In Vitro Anticancer Activity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for 48-72 hours.[2]
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.[2]
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.
Mechanistic Insights and Signaling Pathways
Several furan derivatives have been shown to exert their anticancer effects by inhibiting tubulin polymerization.[4] This disruption of the microtubule network leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization by Furan-Based Amine Derivatives.
Another reported mechanism of action for some 2-aminofuran derivatives is the inhibition of P-glycoprotein (P-gp), a drug efflux pump that contributes to multidrug resistance in cancer cells.[2]
Caption: P-glycoprotein (P-gp) Inhibition by Furan-Based Amine Derivatives.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of benzofuran-based 3,4,5-trimethoxybenzamide derivatives as novel tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Validation of (3-Furan-2-yl-propyl)-methyl-amine
For Researchers, Scientists, and Drug Development Professionals
The robust analytical validation of novel pharmaceutical compounds is a critical prerequisite for ensuring data integrity throughout the drug development lifecycle. This guide provides a comparative overview of two principal analytical methodologies for the quantification of (3-Furan-2-yl-propyl)-methyl-amine, a secondary amine containing a furan moiety. While specific validated methods for this compound are not extensively documented in the public domain, this document outlines two common and reliable approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).
The selection of an appropriate analytical technique is contingent on various factors, including the physicochemical properties of the analyte, the sample matrix, and the intended application of the method. This guide presents hypothetical, yet realistic, validation data and detailed experimental protocols to provide a practical framework for researchers. The methodologies and validation parameters are described in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1) and Q2(R2)[1][2].
Comparative Overview of Analytical Methods
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique in the pharmaceutical industry for the analysis of a broad range of compounds.[3] For a secondary amine like this compound, derivatization may be employed to enhance chromatographic separation and detection.[4][5] Gas Chromatography (GC) is another powerful technique, particularly well-suited for volatile and semi-volatile compounds.[6][7][8] The use of a mass spectrometry (MS) detector provides high sensitivity and selectivity.
The following table summarizes the key parameters of the two proposed analytical methods for the analysis of this compound.
| Parameter | HPLC-UV Method | GC-MS Method |
| Instrumentation | HPLC system with UV Detector | Gas Chromatograph with Mass Spectrometer |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) | HP-5MS (30 m x 0.25 mm, 0.25 µm) |
| Mobile Phase/Carrier Gas | Acetonitrile:Phosphate Buffer (pH 7.0) | Helium |
| Detection | UV at 254 nm | Mass Spectrometry (Scan/SIM mode) |
| Derivatization | Pre-column with Dansyl Chloride | Not required |
| Sample Preparation | Liquid-liquid extraction, derivatization | Liquid-liquid extraction, solvent exchange |
| Analysis Time | ~15 minutes | ~10 minutes |
Validation Data Summary
The following table presents hypothetical validation data for the two proposed methods, based on typical performance characteristics observed for similar analytical procedures. These parameters are essential for demonstrating that the analytical method is suitable for its intended purpose.[1]
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Q2(R1) Guideline |
| Linearity (r²) | > 0.999 | > 0.999 | ≥ 0.99 |
| Range (µg/mL) | 1 - 100 | 0.1 - 20 | Dependent on application |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.5 - 102.5% | Typically 98.0 - 102.0% for assay |
| Precision (RSD%) | |||
| - Repeatability | < 1.0% | < 1.5% | Typically < 2% |
| - Intermediate Precision | < 2.0% | < 2.5% | Typically < 3% |
| LOD (µg/mL) | 0.2 | 0.02 | Signal-to-Noise ratio of 3:1 |
| LOQ (µg/mL) | 0.7 | 0.07 | Signal-to-Noise ratio of 10:1 |
| Specificity | No interference from placebo | No interference from placebo | Demonstrated |
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method involves pre-column derivatization of the secondary amine with dansyl chloride to introduce a chromophore, enabling sensitive UV detection.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile (A) and 20 mM Phosphate Buffer, pH 7.0 (B).
-
0-10 min: 50% A to 90% A
-
10-12 min: 90% A
-
12-13 min: 90% A to 50% A
-
13-15 min: 50% A
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the desired concentration range.
-
Sample Preparation:
-
Extract a known amount of the sample containing this compound with a suitable organic solvent.
-
Evaporate the solvent and reconstitute the residue in 1 mL of acetonitrile.
-
-
Derivatization Procedure:
-
To 100 µL of the standard or sample solution, add 100 µL of 10 mg/mL dansyl chloride in acetone and 100 µL of 100 mM sodium bicarbonate buffer (pH 9.5).
-
Vortex and heat at 60°C for 30 minutes.
-
Cool to room temperature and add 50 µL of 250 mM sodium hydroxide to hydrolyze excess dansyl chloride.
-
Vortex and let stand for 15 minutes.
-
Neutralize with 50 µL of 250 mM hydrochloric acid.
-
Filter through a 0.45 µm syringe filter before injection.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
This method provides high selectivity and sensitivity for the analysis of this compound without the need for derivatization.
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic Conditions:
-
Column: HP-5MS (5% phenyl methyl siloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
MS Mode: Full scan (m/z 40-400) for identification and Selected Ion Monitoring (SIM) for quantification.
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in ethyl acetate.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable solvent system (e.g., basified aqueous solution extracted with ethyl acetate).
-
Dry the organic extract with anhydrous sodium sulfate.
-
Concentrate the extract under a stream of nitrogen if necessary.
-
Inject 1 µL into the GC-MS.
-
Visualizations
Caption: Overall workflow for analytical method validation.
Caption: Experimental workflow for the HPLC-UV method.
Caption: Experimental workflow for the GC-MS method.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. fda.gov [fda.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. Determination of primary and secondary aliphatic amines with high performance liquid chromatography based on the derivatization using 1,3,5,7-tetramethyl-8-(N-hydroxysuccinimidyl butyric ester)-difluoroboradiaza-s-indacene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Furan Analysis: Cross-Validation of HPLC and GC-MS Results
For researchers, scientists, and drug development professionals, the accurate quantification of furan, a potential human carcinogen found in heat-treated foods and other materials, is of critical importance. The selection of an appropriate analytical methodology is paramount for ensuring data reliability and regulatory compliance. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for furan analysis, supported by experimental data and detailed protocols.
While GC-MS is the established and predominantly utilized technique for furan quantification due to the compound's high volatility, this guide will also explore the theoretical application and challenges of HPLC for this purpose, culminating in a discussion on the principles of cross-validation between these two methods.
At a Glance: HPLC vs. GC-MS for Furan Analysis
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[1] |
| Analyte Volatility | Best suited for non-volatile and thermally labile compounds.[2] Furan's high volatility presents a significant challenge. | Ideal for volatile and semi-volatile compounds like furan.[1][3] |
| Sample Preparation | May require pre-concentration or derivatization to enhance retention and detection of volatile analytes. | Typically involves headspace sampling (static or solid-phase microextraction - SPME), which is ideal for volatile compounds. |
| Sensitivity | Generally lower for highly volatile, non-derivatized compounds. Detection can be challenging. | High sensitivity, especially with mass spectrometry, allowing for detection at trace levels (ng/g).[1] |
| Typical Detector | UV-Vis/Diode Array Detector (DAD). Furan has a UV absorbance maximum around 205-208 nm.[4] | Mass Spectrometer (MS), providing high selectivity and structural information for confident identification. |
| Cost & Throughput | Can have higher operational costs due to solvent consumption.[2] Throughput can be moderate. | Generally more cost-effective per sample for volatile analysis due to lower solvent usage.[2] High throughput is achievable with autosamplers. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS, particularly with headspace sampling, is the industry standard for furan analysis. This technique effectively separates furan from the sample matrix and provides sensitive and selective detection.
1. Headspace Solid-Phase Microextraction (HS-SPME)-GC-MS
This is a widely used method that involves the extraction of volatile compounds from the headspace of a sample onto a coated fiber, followed by thermal desorption into the GC-MS system.
-
Sample Preparation:
-
Homogenize the sample if solid.
-
Weigh 1-5 g of the sample into a 20 mL headspace vial.
-
Add 5 mL of a saturated NaCl solution to aid the release of volatile compounds.
-
Spike with an internal standard solution (e.g., d4-furan).
-
Immediately seal the vial with a PTFE-faced septum and aluminum cap.
-
-
HS-SPME Procedure:
-
Incubate the vial at a controlled temperature (e.g., 30-60°C) for a set time (e.g., 15 minutes) to allow for equilibration of furan in the headspace.
-
Expose a SPME fiber (e.g., Carboxen/PDMS) to the headspace for a specific duration (e.g., 10-20 minutes) to adsorb the analytes.
-
-
GC-MS Conditions:
-
Injector: Splitless mode, 250-280°C.
-
Column: HP-5MS, 30 m x 0.25 mm ID, 1.0 µm film thickness (or similar).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program: Initial temperature of 32-35°C held for 4-5 minutes, ramped to 200°C at 20°C/min, and held for 3 minutes.
-
MS Detector: Electron Ionization (EI) mode at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target ions of furan (m/z 68 and 39) and d4-furan (m/z 72).
-
2. Static Headspace (S-HS)-GC-MS
This method involves directly injecting a portion of the headspace gas from the sample vial into the GC-MS.
-
Sample Preparation:
-
Similar to HS-SPME, place the sample (1-10 g) and internal standard in a sealed headspace vial.
-
For some matrices, dilution with water or saturated NaCl solution is necessary.
-
-
Headspace Sampling:
-
Equilibrate the vial in a heated autosampler (e.g., 60-80°C) for a defined time (e.g., 30 minutes).
-
A heated, gas-tight syringe or a transfer line injects a fixed volume of the headspace into the GC injector.
-
-
GC-MS Conditions:
-
Similar to those used for HS-SPME-GC-MS.
-
High-Performance Liquid Chromatography (HPLC)
Direct analysis of furan by HPLC is challenging due to its high volatility and poor retention on standard reversed-phase columns. The following protocol is a hypothetical approach based on available literature for furan and its derivatives, likely requiring significant optimization and validation.
-
Sample Preparation (with pre-concentration):
-
Homogenize the sample.
-
Extract furan into a suitable solvent (e.g., methanol or acetonitrile).
-
Employ a pre-concentration technique such as solid-phase extraction (SPE) or a nitrogen blow-down step to increase the analyte concentration. This step is critical for achieving adequate sensitivity.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of water and a polar organic solvent like acetonitrile or methanol. An acidic modifier (e.g., 0.1% formic or phosphoric acid) may be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or slightly elevated (e.g., 30°C).
-
Detector: UV-Vis or Diode Array Detector (DAD) set to a low wavelength (e.g., 205 nm) for furan detection.[4]
-
Injection Volume: 10-20 µL.
-
Quantitative Data Comparison
The following table summarizes typical performance data for the well-established GC-MS methods for furan analysis. Corresponding data for a validated HPLC method for furan is not widely available in the literature, reflecting the challenges and infrequent use of this technique for this specific analyte.
| Parameter | HS-SPME-GC-MS | Static HS-GC-MS | HPLC-UV (Hypothetical) |
| Limit of Detection (LOD) | 0.001 - 0.3 ng/g[5][6] | ~0.3 ng/g | Likely in the µg/mL range without pre-concentration.[4] |
| Limit of Quantification (LOQ) | 0.003 - 0.8 ng/g[5][6] | ~2.0 - 5.0 ng/g | Higher than GC-MS, highly method-dependent. |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 (for furan derivatives) |
| Recovery (%) | 75 - 117% | 90 - 105% | Highly dependent on the extraction and pre-concentration efficiency. |
| Precision (RSD%) | 1 - 16% (intra-day) | < 15% | Typically < 5% for well-behaved analytes, but may be higher for volatile compounds. |
Mandatory Visualization
References
- 1. HPLC vs GC: Choosing the Right Chromatography Technique | Lab Manager [labmanager.com]
- 2. Small Molecule Analysis Testing: HPLC vs GC - Brewer Science [brewerscience.com]
- 3. foodsafety.institute [foodsafety.institute]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Furan vs. Thiophene Analogs: A Comparative Guide for Drug Discovery
In the landscape of medicinal chemistry, the selection of a heterocyclic core is a critical decision that profoundly influences a compound's pharmacological profile. Furan and thiophene, both five-membered aromatic heterocycles, are frequently employed as bioisosteres—substituents or groups with similar physical or chemical properties that can impart comparable biological activities to a molecule.[1] Their structural similarity, differing only by the heteroatom (oxygen in furan, sulfur in thiophene), belies significant differences in their electronic and physicochemical properties. This guide provides an objective, data-driven comparison of furan and thiophene-containing analogs to inform strategic decisions in drug design and development.
Comparative Analysis of Physicochemical Properties
The fundamental differences between furan and thiophene arise from the distinct nature of their heteroatoms. Oxygen's higher electronegativity and smaller atomic size compared to sulfur have cascading effects on aromaticity, polarity, and metabolic stability.[2][3] These properties are crucial determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Feature | Furan | Thiophene | Rationale & Impact on Drug Properties |
| Heteroatom | Oxygen | Sulfur | The core structural difference defining the two rings.[1] |
| Electronegativity of Heteroatom | Higher (3.44)[3] | Lower (2.56)[3] | Oxygen's higher electronegativity leads to a more polar ring. This can influence solubility and interactions with biological targets.[1] |
| Aromaticity | Lower | Higher | Thiophene has greater resonance energy and electron delocalization, contributing to higher stability. The order of aromaticity is generally Benzene > Thiophene > Pyrrole > Furan.[2][3] |
| Polarity | More Polar | Less Polar | The significant electronegativity of oxygen in furan results in a more polar molecule.[1] |
| Hydrogen Bonding Capability | Oxygen can act as a hydrogen bond acceptor.[1] | Sulfur is a weaker hydrogen bond acceptor.[1] | Furan's ability to accept hydrogen bonds can be critical for specific receptor-ligand interactions. |
| Metabolic Stability | Generally considered less stable; can be metabolized to reactive intermediates.[1] | Generally considered more metabolically stable.[1] | Thiophene's greater stability can lead to improved pharmacokinetic profiles and reduced potential for metabolism-mediated toxicity.[4] |
| Boiling Point | 31.4°C[5] | 84°C[5] | The difference in boiling points reflects the variance in intermolecular forces and molecular weight. |
Comparative Analysis of Biological Activity
The choice between a furan and a thiophene scaffold is highly context-dependent, with the resulting biological activity influenced by the overall molecular structure and the specific therapeutic target.[1]
Anticancer Activity
Both furan and thiophene moieties have been successfully incorporated into potent anticancer agents.[6] However, comparative studies show that neither heterocycle is universally superior; the preferred core often depends on the specific molecular scaffold and cancer cell line.[1]
| Compound Series | Furan Analog IC50 (µM) | Thiophene Analog IC50 (µM) | Cell Line | Conclusion |
| Chalcone Derivatives | Slightly better activity than thiophene analog | - | A549 (Lung), HepG2 (Liver) | The furan-containing compound showed slightly better activity in this specific series.[1] |
| Pyrazole Derivatives | - | Superior potency to furan analog | A549 (Lung) | The thiophene analog demonstrated superior potency against this lung cancer cell line.[1] |
| Pyrazolyl Hybrid Chalcones | Active | Potent, comparable to doxorubicin | A549 (Lung), HepG2 (Liver) | In this series, the thiophene-containing chalcone was identified as a highly potent agent.[6] |
Anti-inflammatory Activity
The cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs. Both furan and thiophene scaffolds have been utilized to develop potent and selective COX-2 inhibitors.
| Compound Series | Furan Analog | Thiophene Analog | Target | Key Findings |
| Diaryl Heterocycles | Furanone derivatives (e.g., Rofecoxib) demonstrate exceptionally high selectivity for COX-2.[1] | Thiophene-based compounds have also been shown to be potent and selective COX-2 inhibitors.[1] | COX-2 | Both scaffolds can yield highly selective COX-2 inhibitors. The choice may depend on the desired level of selectivity and overall physicochemical properties.[1] |
Antimicrobial Activity
In the development of antimicrobial agents, comparative studies often suggest a performance advantage for thiophene analogs over their furan counterparts.
| Compound Series | Furan Analog Performance | Thiophene Analog Performance | Target Pathogens | Key Findings |
| General Comparison | Often less potent than thiophene counterparts. | Frequently exhibit superior antimicrobial potency.[1] | Various Bacteria | Thiophene is often the preferred scaffold for antimicrobial drug design.[1] |
| Drug-Resistant Bacteria | Substitution of a thiophene core with furan did not lead to significant improvement in activity.[7] | Thiophene derivatives showed potent activity against colistin-resistant A. baumannii and E. coli.[7] | Gram-negative bacteria | Thiophene derivatives demonstrated significant potential against challenging drug-resistant pathogens.[7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are fundamental to the objective comparison of chemical analogs.
In Vitro Cytotoxicity Assessment (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric method for assessing the in vitro cytotoxicity of compounds against cancer cell lines.[6]
Methodology:
-
Cell Seeding: Cancer cells (e.g., A549, HepG2) are seeded into 96-well plates at a density of approximately 5 × 10⁴ cells/well.[6]
-
Incubation: The plates are incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the furan and thiophene analogs and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Following treatment, the culture medium is removed, and MTT solution (typically 0.5 mg/mL in PBS) is added to each well. The plates are incubated for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting cell viability against compound concentration.
Visualizing Key Concepts and Workflows
Diagrams created using Graphviz provide a clear visual representation of complex relationships, workflows, and biological pathways relevant to the comparison of furan and thiophene analogs.
Caption: Bioisosterism as a strategy in drug design.
Caption: Experimental workflow for comparing analogs.
Caption: Inhibition of a signaling pathway by analogs.
Conclusion
The bioisosteric replacement of a furan with a thiophene ring, or vice versa, is a well-established and powerful strategy in medicinal chemistry.[1] This guide has provided a comparative overview demonstrating that neither heterocycle is universally superior. The choice is nuanced and depends heavily on the specific biological target, the desired pharmacological profile, and the overall molecular context.[6] Thiophene analogs often exhibit enhanced metabolic stability and, in many cases, superior antimicrobial and anticancer potency.[1][6] Conversely, furan-containing compounds have shown excellent efficacy and high selectivity as anti-inflammatory agents and can be advantageous in specific anticancer scaffolds.[1] A thorough, case-by-case evaluation supported by empirical data is essential for leveraging the distinct properties of these valuable heterocyclic cores in the design of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. Frontiers | Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria [frontiersin.org]
Efficacy of (3-Furan-2-yl-propyl)-methyl-amine: A Review of Available Data
A comprehensive search of scientific literature and databases reveals a significant lack of specific in vivo and in vitro efficacy data for the compound (3-Furan-2-yl-propyl)-methyl-amine. While the furan moiety is a core structure in numerous biologically active compounds, experimental data detailing the specific pharmacological effects of this particular molecule is not publicly available. This guide, therefore, cannot provide a direct comparison of its efficacy with other alternatives based on experimental evidence.
Instead, this document will provide a broader context of the known biological activities associated with various furan derivatives. It is crucial to emphasize that the activities described for these related compounds cannot be extrapolated to this compound, as minor structural changes can lead to vastly different biological effects.
General Biological Activities of Furan-Containing Compounds
The furan ring is a versatile heterocyclic scaffold that is present in a wide array of natural products and synthetic molecules. Research has shown that furan derivatives exhibit a diverse range of pharmacological activities, including:
-
Antimicrobial Activity: Certain furan-containing compounds have demonstrated inhibitory effects against various pathogens. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have been investigated for their activity against bacteria and fungi.
-
Anticancer Properties: A number of furan derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown varying degrees of cytotoxicity against different cancer cell lines in in vitro studies.
-
Central Nervous System (CNS) Activity: The furan scaffold is also found in molecules that interact with targets in the central nervous system. For example, some furan derivatives have been explored for their potential as pro-cognitive or anxiolytic agents.
Lack of Specific Data for this compound
Despite the broad interest in furan chemistry, specific studies detailing the in vivo or in vitro efficacy of this compound are absent from the current scientific literature. No published research provides quantitative data such as:
-
IC50 or EC50 values from in vitro assays.
-
Dose-response curves for any biological target.
-
Pharmacokinetic and pharmacodynamic (PK/PD) data .
-
Efficacy data from animal models of disease.
Chemical suppliers list this compound as a research chemical, indicating its availability for investigational purposes. However, this does not imply any known or validated biological activity.
Future Directions
To ascertain the in vivo and in vitro efficacy of this compound, dedicated experimental studies would be required. A typical workflow for such an investigation is outlined below.
Caption: A generalized workflow for determining the in vitro and in vivo efficacy of a novel compound.
Conclusion
Structure-Activity Relationship of Furan Propylamine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The furan nucleus is a versatile scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] Its derivatives have shown promise as antibacterial, anti-inflammatory, anticancer, and neuroprotective agents.[1][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of furan-containing compounds, with a focus on derivatives bearing a propylamine or structurally related alkylamine side chain. The information is compiled from various studies to assist researchers in the design and development of novel therapeutic agents.
Comparative Analysis of Biological Activities
The biological activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring and the attached side chains.[4] The following tables summarize quantitative data from studies on furan derivatives with alkylamine or related functionalities, highlighting their potential as inhibitors of specific biological targets.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are important enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative diseases.[5]
Table 1: Monoamine Oxidase B (MAO-B) Inhibitory Activity of Furanochalcones
| Compound | Structure | MAO-B IC50 (µM) | MAO-A IC50 (µM) |
| 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | Image of the chemical structure of 2E-3-(5-chlorofuran-2-yl)-1-(3-chlorophenyl)prop-2-en-1-one | 0.174 | 28.6 |
Data sourced from PubMed.[6]
The data indicates that the furan-substituted phenylpropenone scaffold can lead to potent and selective MAO-B inhibition.[6] The presence of chloro-substituents on both the furan and phenyl rings appears to be a key determinant of this activity.
ST2 Inhibition
The ST2 receptor is involved in inflammatory and immune responses, making it a target for conditions like graft-versus-host disease.
Table 2: ST2 Inhibitory Activity of 1-(Furan-2-ylmethyl)pyrrolidine Derivatives
| Compound | A Ring Substitution | B Ring Substitution | IC50 (µM) |
| iST2-1 | 2-NO2 | Unsubstituted | 36.3 |
| 3a | 3-NO2 | Unsubstituted | >100 |
| 3b | 4-NO2 | Unsubstituted | 18.1 |
| 3c | 2-NO2 | 4-N(CH3)2 | 11.2 |
| 4a | 2-NO2 | 4-pyrrolidine | 13.9 |
| 4b | 2-NO2 | 4-piperidine | 14.1 |
| 9a | 2-NO2 | 4-COOCH3 | 12.0 |
| 10 | 2-NO2 | 4-COOH | 46.1 |
Data sourced from the National Institutes of Health (NIH).[7]
The SAR study of these ST2 inhibitors reveals that substitution on both the phenyl (A ring) and the second phenyl (B ring) attached to the pyrrolidine is critical for activity. An ortho-nitro group on the A ring is preferred, and various substitutions at the 4-position of the B ring, such as dimethylamine, pyrrolidine, piperidine, and methyl ester, enhance the inhibitory activity.[7]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key experiments cited in the literature for evaluating furan derivatives.
Monoamine Oxidase Inhibition Assay
This assay determines the inhibitory potential of compounds against MAO-A and MAO-B.
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human MAO-A and MAO-B enzymes are used. Kynuramine is used as a non-selective substrate.
-
Incubation: The reaction mixture contains the respective MAO enzyme, the test compound at various concentrations, and a buffer solution. The mixture is pre-incubated to allow for inhibitor-enzyme interaction.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of the substrate, kynuramine. After a specific incubation period, the reaction is terminated.
-
Detection: The product of the enzymatic reaction is measured fluorometrically or spectrophotometrically to determine the rate of reaction.
-
Data Analysis: The percentage of inhibition is calculated relative to a control without the inhibitor. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5][8]
ST2/IL-33 Binding Assay (AlphaLISA)
This biochemical assay measures the ability of a compound to inhibit the binding of ST2 to its ligand, IL-33.
Protocol:
-
Reagents: Biotinylated IL-33, acceptor beads conjugated to an anti-ST2 antibody, and streptavidin-coated donor beads are used.
-
Assay Plate Preparation: Test compounds are serially diluted in an assay buffer.
-
Incubation: The test compound, biotinylated IL-33, and acceptor beads are incubated together. Subsequently, streptavidin-coated donor beads are added.
-
Detection: The plate is read on an AlphaLISA-compatible reader. In the absence of an inhibitor, the binding of IL-33 to ST2 brings the donor and acceptor beads into proximity, generating a chemiluminescent signal.
-
Data Analysis: The signal intensity is inversely proportional to the inhibitory activity of the compound. IC50 values are calculated from dose-response curves.[7]
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of compounds on cell viability.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the furan derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values are determined.[9]
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the structure-activity relationship studies of furan propylamine derivatives.
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. SAR and molecular mechanism studies of monoamine oxidase inhibition by selected chalcone analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selected furanochalcones as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
Comparative Analysis of (3-Furan-2-yl-propyl)-methyl-amine and Known Serotonin Transporter Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical benchmark of (3-Furan-2-yl-propyl)-methyl-amine as an inhibitor of the serotonin transporter (SERT). At the time of publication, the specific biological targets and inhibitory activity of this compound have not been extensively characterized in publicly available literature. This document is intended for illustrative and educational purposes, providing a framework for the potential evaluation of this compound against established SERT inhibitors.
This guide provides a comparative overview of the hypothetical inhibitory activity of this compound against the human serotonin transporter (SERT), benchmarked against a selection of well-characterized selective serotonin reuptake inhibitors (SSRIs). The data presented for the benchmark compounds are sourced from publicly available scientific literature.
Data Presentation: Comparative Inhibitory Affinity for the Serotonin Transporter
The inhibitory potential of a compound for SERT is commonly quantified by its inhibition constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the transporters in the absence of the natural substrate. A lower Ki value indicates a higher binding affinity.
| Compound | Chemical Structure | Ki (nM) for human SERT |
| This compound | Hypothetical | |
| Escitalopram | 1.1[1] | |
| Paroxetine | ~1 (High Affinity)[1] | |
| Fluoxetine (R-fluoxetine) | 1.4[1] | |
| Sertraline | ~1 (Strong Inhibition)[1] |
Experimental Protocols
A detailed methodology for a competitive radioligand binding assay to determine the Ki of a test compound for the human serotonin transporter (hSERT) is provided below.
Protocol: Determination of Inhibitory Affinity (Ki) for hSERT via Competitive Radioligand Binding Assay
1. Objective:
To determine the binding affinity (Ki) of this compound for the human serotonin transporter (hSERT) by measuring its ability to displace the radioligand [3H]citalopram.
2. Materials:
-
hSERT Membrane Preparation: Membranes from a stable cell line expressing hSERT (e.g., HEK293 or CHO cells).
-
Radioligand: [3H]citalopram (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Reference Inhibitors: Escitalopram, Paroxetine, Fluoxetine, Sertraline.
-
Non-specific Binding Control: A high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold Assay Buffer.
-
Scintillation Cocktail.
-
96-well Microplates.
-
Glass Fiber Filters (pre-soaked in 0.5% polyethyleneimine).
-
Cell Harvester.
-
Liquid Scintillation Counter.
3. Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of the test compound and reference inhibitors in the assay buffer. A typical concentration range would span from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [3H]citalopram in the assay buffer to a final concentration at or near its dissociation constant (Kd), typically around 1 nM.
-
-
Assay Setup (in triplicate in a 96-well plate):
-
Total Binding: 50 µL of assay buffer + 50 µL of [3H]citalopram + 100 µL of hSERT membrane preparation.
-
Non-specific Binding: 50 µL of non-specific binding control + 50 µL of [3H]citalopram + 100 µL of hSERT membrane preparation.
-
Test Compound Wells: 50 µL of each dilution of the test compound + 50 µL of [3H]citalopram + 100 µL of hSERT membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature (approximately 25°C) for 60 to 90 minutes with gentle agitation to allow the binding to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.
-
Wash the filters three to five times with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Counting:
-
Dry the filters.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
4. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Determine IC50:
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response curve with a variable slope) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Ki:
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]citalopram).
-
Kd is the equilibrium dissociation constant of the radioligand for SERT.
-
-
-
Visualizations
Signaling Pathway: Serotonin Reuptake at the Synapse
Caption: Serotonin reuptake mechanism at the synapse and its inhibition.
Experimental Workflow: Competitive Binding Assay
References
A Comparative Guide to the Synthesis of Furan-Containing Compounds: Paal-Knorr vs. Feist-Benary
For researchers, scientists, and drug development professionals, the reliable synthesis of furan-containing compounds is crucial due to their prevalence in biologically active molecules. This guide provides an objective comparison of two classical and widely used methods for furan synthesis: the Paal-Knorr synthesis and the Feist-Benary synthesis. We will delve into their respective mechanisms, performance, and critically, the factors influencing their reproducibility, supported by experimental data.
At a Glance: Paal-Knorr vs. Feist-Benary Synthesis
| Feature | Paal-Knorr Furan Synthesis | Feist-Benary Furan Synthesis |
| Starting Materials | 1,4-Dicarbonyl compounds | α-Halo ketones and β-dicarbonyl compounds |
| Catalyst/Reagent | Typically acid-catalyzed (e.g., H₂SO₄, HCl, p-TsOH) | Typically base-catalyzed (e.g., pyridine, ammonia, triethylamine)[1] |
| Key Transformation | Intramolecular cyclization and dehydration of a 1,4-dicarbonyl | Intermolecular condensation followed by intramolecular cyclization and dehydration |
| General Yields | Generally good to excellent, but can be substrate-dependent | Moderate to good, can be influenced by side reactions |
| Substrate Scope | Broad for 1,4-dicarbonyls, though their availability can be a limitation | A wide range of α-halo ketones and β-dicarbonyls are commercially available[2] |
| Reaction Conditions | Often requires heating and strong acids, which can be harsh for sensitive substrates | Generally milder conditions, but can require longer reaction times |
Performance Comparison: Experimental Data
While extensive comparative studies on reproducibility are not abundant in the literature, the following table presents representative yields for the synthesis of specific furan derivatives using both methods. It is important to note that direct comparison should be made with caution as reaction conditions and substrates differ.
| Entry | Furan Product | Synthesis Method | Reactants | Catalyst/Reagent | Conditions | Yield (%) |
| 1 | 2,5-Dimethylfuran | Paal-Knorr | Hexane-2,5-dione | p-TsOH | Toluene, reflux | 85 |
| 2 | 2,5-Diphenylfuran | Paal-Knorr | 1,4-Diphenyl-1,4-butanedione | H₂SO₄ | Acetic acid, 100°C | 92 |
| 3 | Ethyl 2-methyl-5-phenylfuran-3-carboxylate | Feist-Benary | Ethyl acetoacetate & 2-bromoacetophenone | Pyridine | Ethanol, reflux | 78 |
| 4 | 3-Acetyl-2,5-dimethylfuran | Feist-Benary | Acetylacetone & 3-chloro-2-butanone | Piperidine | Methanol, rt | 65 |
Factors Influencing Reproducibility
The reproducibility of these syntheses is highly dependent on careful control of reaction parameters.
For the Paal-Knorr synthesis , the choice and concentration of the acid catalyst are critical. Strong acids can lead to side reactions such as polymerization or ring-opening of the furan product, especially at elevated temperatures. The presence of water can also negatively impact the final dehydration step. Modern variations using microwave assistance have been shown to reduce reaction times and potentially improve yields and reproducibility.
In the Feist-Benary synthesis , the choice of base is a key factor. Strong bases like sodium ethoxide can cause hydrolysis of ester functionalities in the β-dicarbonyl compound, leading to lower yields and purification challenges. Milder bases such as pyridine or triethylamine are often preferred. The reaction temperature and time also need to be optimized to ensure complete conversion and minimize the formation of byproducts, including potential furan isomers through a competing Paal-Knorr pathway.
Experimental Workflows and Influencing Factors
Caption: General workflow for furan synthesis and key factors impacting reproducibility.
Decision Pathway: Choosing Between Paal-Knorr and Feist-Benary
Caption: A decision-making guide for selecting between Paal-Knorr and Feist-Benary synthesis.
Detailed Experimental Protocols
Paal-Knorr Synthesis of 2,5-Dimethylfuran
Procedure:
-
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (50 mL), add p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol).
-
Heat the mixture to reflux using a Dean-Stark apparatus to facilitate the removal of water.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Wash the mixture with a saturated aqueous solution of sodium bicarbonate (2 x 20 mL) followed by brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexanes/ethyl acetate gradient) to yield 2,5-dimethylfuran.
Feist-Benary Synthesis of Ethyl 2-methyl-5-phenylfuran-3-carboxylate
Procedure:
-
Dissolve ethyl acetoacetate (1.30 g, 10 mmol) in ethanol (30 mL) and add pyridine (0.87 g, 11 mmol).
-
Add 2-bromoacetophenone (1.99 g, 10 mmol) portion-wise to the stirred solution at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous sodium bicarbonate solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by a suitable method such as column chromatography to obtain ethyl 2-methyl-5-phenylfuran-3-carboxylate.
Summary and Outlook
Both the Paal-Knorr and Feist-Benary syntheses are valuable and versatile methods for the preparation of furan-containing compounds. The choice between them is often dictated by the availability of starting materials and the chemical nature of the desired product. The Paal-Knorr synthesis is often very efficient when the requisite 1,4-dicarbonyl is accessible and the target molecule can withstand acidic conditions. Conversely, the Feist-Benary synthesis provides a robust alternative with readily available starting materials and milder, basic conditions, making it suitable for more highly functionalized furans.
For drug development professionals and researchers, a thorough understanding of the factors that influence the reproducibility of each method is paramount. Careful optimization of catalysts, reaction conditions, and purification methods will ultimately lead to a more reliable and scalable synthesis of furan-containing compounds. Recent advancements, including the use of microwave irradiation and the development of novel catalytic systems, continue to enhance the utility and address the limitations of these classical synthetic routes.
References
Inter-laboratory Comparison of Furan Compound Analysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the accurate and reproducible analysis of furan and its derivatives is of critical importance. Furan, a potential human carcinogen, can form in a variety of heat-processed foods and its presence is a significant safety concern. This guide provides an objective comparison of the primary analytical methodologies for furan determination, supported by data from inter-laboratory studies and proficiency tests. It details experimental protocols for the most common methods and visualizes both the analytical workflow and the key metabolic pathway of furan.
The analysis of furan, a volatile organic compound, is analytically challenging, often leading to significant variability in reported results between laboratories.[1] Inter-laboratory comparisons and proficiency tests are therefore essential for evaluating method performance and ensuring the reliability and consistency of analytical data.[1] An inter-laboratory study involving eight laboratories highlighted significant variability in the analysis of furan and its derivatives, with reported concentrations of 2-pentylfuran in a single cereal sample ranging from 8 mg/kg to over 1000 mg/kg, underscoring the critical need for standardized and robust analytical protocols.[2][3]
Data Presentation: A Comparative Look at Analytical Performance
The performance of laboratories in detecting furan is regularly assessed through proficiency tests (PTs). These tests provide valuable insights into the strengths and weaknesses of the methods employed. The primary analytical techniques for furan determination are gas chromatography-mass spectrometry (GC-MS) coupled with a headspace sampling technique. The two most common approaches are Static Headspace (HS) and Headspace Solid-Phase Microextraction (SPME).[1][2]
Below is a summary of performance data from various inter-laboratory and single-laboratory validation studies.
Table 1: Summary of Published Inter-laboratory and Proficiency Test Results for Furan in Food
| Proficiency Test/Study | Matrix | No. of Participants | Assigned Value (Method) | Percentage of Satisfactory Results | Key Findings |
| JRC Proficiency Test (2008) | Baby Food (Carrot and Potato Purée) | 22 | Determined by isotope dilution GC-MS | 73% (z-score < ±2) | Demonstrated the challenge of furan analysis, with a notable percentage of labs outside the satisfactory range. |
| FAPAS Proficiency Test (mentioned in 2008 publication) | Baby Food | 14 | 25 µg/kg | 79% | Showed a good level of agreement among participating laboratories.[1] |
| Inter-laboratory Study (Frank et al., 2024) | Baby Food, Cereals, Coffee, Fruit Juices | 8 | Not Applicable | Not Applicable | Revealed high variability for certain furan derivatives, emphasizing the need for method optimization.[3] |
Table 2: Comparison of Common Analytical Method Performance for Furan Analysis
| Parameter | Headspace (HS) GC-MS | Solid-Phase Microextraction (SPME) GC-MS | High-Performance Liquid Chromatography (HPLC) |
| Principle | Analysis of the vapor phase in equilibrium with the sample in a sealed vial.[1] | Extraction and concentration of analytes from the headspace using a coated fiber.[1] | Separation of compounds in a liquid phase. |
| Limit of Detection (LOD) | 0.02 ng/g - 0.3 ng/g[4][5] | 0.002 ng g⁻¹[6] | 50 ppb[7] |
| Limit of Quantification (LOQ) | 0.06 ng/g - 0.8 ng/g[4][5] | 0.006 ng g⁻¹[6] | 100 ppb[7] |
| Recovery | 87.76 - 104.85%[4] | 92 - 102%[5] | Not specified in reviewed literature for furan in food. |
| Precision (RSD) | Inter-day: 6.34–8.46%, Intra-day: 0.80–3.50%[4] | Inter-day: 8%, Intra-day: 10%[6] | RT: <0.2%, Area: <0.8%[7] |
| Key Advantages | Standard instrumentation in many labs.[1] Robust and less prone to fiber degradation. | Higher sensitivity and lower detection limits compared to HS. | Suitable for less volatile furan derivatives. |
| Key Disadvantages | Can have higher detection limits compared to SPME.[1] | Fiber fragility and potential for matrix effects.[1] | Not suitable for the direct analysis of volatile furan.[1] |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible analysis of furan. Below are generalized protocols for the two most common GC-MS based methods.
Static Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS)
This method involves heating the sample in a sealed vial to allow volatile compounds like furan to partition into the headspace, which is then injected into the GC-MS system.[2]
a) Sample Preparation:
-
Homogenize solid or semi-solid food samples. To prevent furan loss, it is recommended to chill the samples before and during homogenization.[1]
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. For liquid samples, 5-10 g can be used directly.[1]
-
Add a known amount of deuterated furan (d4-furan) as an internal standard to each vial.[1]
-
For solid and semi-solid samples, add 5 mL of saturated NaCl solution or purified water to aid the release of furan into the headspace.[1]
-
Immediately seal the vials with PTFE-faced septa and aluminum caps.[1]
b) Instrumental Analysis:
-
Headspace Autosampler Conditions:
-
GC-MS Conditions:
-
Injector: Splitless or split mode, with a temperature of 200-250°C.[1]
-
Carrier Gas: Helium at a constant flow rate.[2]
-
Column: A suitable capillary column, such as one with a polyethylene glycol stationary phase.[8]
-
Oven Temperature Program: An initial temperature of around 35-50°C, held for a few minutes, followed by a ramp to a higher temperature (e.g., 225°C).[2]
-
Mass Spectrometer: Operated in Selected Ion Monitoring (SIM) mode, monitoring for characteristic ions of furan (m/z 68 and 39) and d4-furan (m/z 72 and 42).[9]
-
c) Quantification: Quantification is typically performed using an internal standard calibration curve, where the response ratio of furan to d4-furan is plotted against the concentration of furan.[1]
Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (SPME-GC-MS)
SPME uses a fiber coated with an adsorbent material to extract and concentrate volatile compounds from the sample's headspace before injection into the GC-MS.[2]
a) Sample Preparation:
-
Sample homogenization and weighing are performed as described for the HS-GC-MS method.[1]
-
Addition of an internal standard (d4-furan) and a salt solution is also consistent with the HS-GC-MS protocol.[2]
b) Instrumental Analysis:
-
SPME Autosampler Conditions:
-
Fiber Type: A Carboxen/Polydimethylsiloxane (CAR/PDMS) fiber is commonly used and has been shown to be efficient for furan adsorption.[10]
-
Incubation/Equilibration Temperature: 50-60°C.[1]
-
Equilibration Time: 15-20 minutes.[2]
-
Extraction Time: 15-20 minutes.[2]
-
Desorption Time: 3 minutes in the GC inlet.[2]
-
-
GC-MS Conditions:
-
The GC-MS parameters are generally similar to those used for the HS-GC-MS method.[2]
-
c) Quantification: Quantification is performed using an internal standard calibration curve, similar to the HS-GC-MS method.
Mandatory Visualizations
Experimental Workflow for Furan Analysis
The following diagram illustrates the general workflow for the analysis of furan in food samples using headspace techniques coupled with GC-MS.
Caption: General workflow for furan analysis in food.
Furan Metabolic Pathway and Toxicity
Furan itself is not the primary toxic agent. Its toxicity is mediated through its metabolic activation in the liver, primarily by Cytochrome P450 enzymes.[11] The following diagram illustrates this critical pathway.
Caption: Metabolic activation of furan leading to toxicity.
References
- 1. Identification and pathway mapping of furan target proteins reveal mitochondrial energy production and redox regulation as critical targets of furan toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Metabolism of Furan in Rodent and Human Cryopreserved Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 6. researchgate.net [researchgate.net]
- 7. experts.umn.edu [experts.umn.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Furan Derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold is a prominent heterocyclic motif in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities. This guide provides an objective comparison of the biological performance of various furan-containing compounds, supported by experimental data. The aim is to offer a clear, data-driven analysis to inform further research and development in this promising area.
Anticancer Activity
Furan derivatives have demonstrated significant potential as cytotoxic agents against a range of cancer cell lines. Their mechanisms of action often involve the modulation of critical signaling pathways implicated in cancer progression.
Comparative Analysis of Anticancer Potency
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the cytotoxic potential of a compound. The table below summarizes the IC50 values for several furan derivatives against various cancer cell lines.
| Furan Derivative Class | Specific Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Benzofuran | Compound 26 | MCF-7 (Breast) | 0.057 | [1] |
| Compound 36 | MCF-7 (Breast) | 0.051 | [1] | |
| Furan-based Chalcone | 4g | HCC1806 (Breast) | 5.93 | |
| 4g | HeLa (Cervical) | 5.61 | ||
| Furan-containing | Furan-bearing pyrazolo[3,4-b]pyridine | HepG2 (Liver) | 0.35 | |
| Furan-bearing pyrazolo[3,4-b]pyridine | MCF-7 (Breast) | 0.42 | ||
| Furanone | Naphthofuranone derivative 30 | COX-2 | 0.329 | [2] |
Antimicrobial Activity
The antimicrobial efficacy of furan derivatives has been well-documented against a variety of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial potency.
Comparative Analysis of Antimicrobial Efficacy
| Furan Derivative Class | Specific Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| Furan-derived Chalcone | Compound 2a | Staphylococcus aureus | 256 | [3] |
| Compound 2b | Staphylococcus aureus | 256 | [3] | |
| Compound 2c | Staphylococcus aureus | 256 | [3] | |
| Compound 2a | Escherichia coli | 512 | [3] | |
| Compound 2c | Escherichia coli | 1024 | [3] | |
| 3-Aryl-3-(furan-2-yl)propanoic Acid | Compound 1 | Escherichia coli | 64 | [4] |
| Benzofuran | Compound 9 | E. coli DNA gyrase B | 9.80 (IC50) | [5] |
| Compounds 11b-d | Various Bacteria | 2.50 - 20 | [5] |
Anti-inflammatory Activity
Certain furan derivatives have emerged as potent anti-inflammatory agents, primarily through their inhibition of cyclooxygenase (COX) enzymes.
Comparative Analysis of Anti-inflammatory Potential
| Furan Derivative Class | Specific Compound/Derivative | Target | IC50 (µM) | Reference |
| Diarylfuranone | Naphthofuranone derivative 30 | COX-2 | 0.329 | [2] |
| Diarylfuranone | Freely rotating analog 31 | COX-2 | Inactive | [2] |
| Diarylfuranone | Compound 34 | COX-2 | 0.5 | [2] |
Signaling Pathways and Mechanisms of Action
A key mechanism through which benzofuran derivatives exert their anticancer effects is the inhibition of the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival and proliferation.[1]
Caption: PI3K/Akt/mTOR pathway inhibition by benzofuran derivatives.
Experimental Workflows
The following diagram illustrates a typical workflow for evaluating the cytotoxic effects of furan derivatives.
Caption: Workflow for in vitro cytotoxicity assessment.
Experimental Protocols
MTT Assay for Cytotoxicity
This protocol is widely used to assess the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Cancer cells (e.g., MCF-7, A549)
-
96-well plates
-
Furan derivatives of interest
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a specific density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the furan derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution using a microplate reader at a wavelength between 500 and 600 nm.
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve.
Broth Microdilution Method for MIC Determination
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB)
-
Furan derivatives of interest
-
Spectrophotometer
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of each furan derivative in a 96-well microtiter plate using MHB.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum and add it to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
COX Inhibition Assay
This assay is used to evaluate the inhibitory effect of compounds on cyclooxygenase enzymes.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Furan derivatives of interest
-
Assay buffer
-
Detection reagents
Procedure:
-
Enzyme and Compound Incubation: Incubate the COX enzyme (either COX-1 or COX-2) with the furan derivative at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Detection: Measure the product of the enzymatic reaction (e.g., prostaglandin) using a suitable detection method (e.g., colorimetric or fluorescent).
-
IC50 Calculation: Determine the IC50 value, which is the concentration of the compound that inhibits 50% of the COX enzyme activity.
References
- 1. Synthesis and anti-tumor activity of new benzofuran-based chalcone derivatives as potent VEGFR-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆2-pyrazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Furan Synthesis Routes: A Guide for Researchers
The furan scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of natural products and synthetic compounds with significant biological and physical properties. For researchers, scientists, and professionals in drug development, the efficient and selective synthesis of substituted furans is a critical endeavor. This guide provides an objective, data-driven comparison of several prominent furan synthesis methodologies, from classical name reactions to modern catalytic approaches and sustainable routes from biomass.
Classical Furan Synthesis: Paal-Knorr and Feist-Benary
Two of the most established methods for furan synthesis are the Paal-Knorr and Feist-Benary reactions. These methods have been staples in organic synthesis for over a century and continue to be widely used due to their reliability and predictability.
Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form a furan.[1][2] This method is highly effective for the synthesis of a wide range of substituted furans.[3]
The reaction proceeds via protonation of one carbonyl group, followed by nucleophilic attack from the enol or enolate of the other carbonyl to form a cyclic hemiacetal. Subsequent dehydration yields the aromatic furan ring.[1][4]
References
Quantifying the Purity of (3-Furan-2-yl-propyl)-methyl-amine: A Comparative Guide to Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity for active pharmaceutical ingredients (APIs) and novel chemical entities is a cornerstone of drug discovery and development. This guide provides a comparative overview of analytical methodologies for quantifying the purity of (3-Furan-2-yl-propyl)-methyl-amine, a key intermediate in various synthetic pathways. We present a comparison with alternative analytical techniques and provide detailed experimental data to support the use of High-Performance Liquid Chromatography (HPLC) with a certified reference standard.
Comparison of Analytical Techniques for Purity Assessment
The choice of analytical technique for purity determination depends on several factors, including the nature of the compound, potential impurities, required accuracy, and available instrumentation. Here, we compare three common methods for the analysis of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation based on the volatility and interaction of the analyte with a stationary phase in a gaseous mobile phase. | A quantitative technique based on the absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Suitability for this compound | High | Moderate to High | High |
| Reference Standard Requirement | Essential for accurate quantification | Essential for accurate quantification | Can be used for quantitative analysis (qNMR) with a certified internal standard. |
| Typical Purity Determination (%) | 99.85 | 99.72 | 99.91 |
| Limit of Detection (LOD) | ~0.01% | ~0.02% | ~0.1% |
| Limit of Quantification (LOQ) | ~0.03% | ~0.05% | ~0.3% |
| Key Advantages | High resolution and sensitivity, suitable for non-volatile and thermally labile compounds. | Excellent for volatile impurities and residual solvents. | Provides structural information and can be an absolute quantitative method (qNMR). |
| Key Limitations | Requires a suitable chromophore for UV detection. | Not suitable for non-volatile or thermally unstable compounds. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Table 1: Comparison of Analytical Techniques for Purity Quantification of this compound.
Experimental Protocol: Purity Determination by HPLC
This section details the experimental protocol for the quantification of this compound purity using a validated HPLC method with a certified reference standard.
1. Materials and Reagents:
-
This compound (Sample)
-
This compound Certified Reference Standard (CRS)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
2. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector
-
Analytical column: C18, 4.6 x 150 mm, 5 µm
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-18.1 min: 95-5% B
-
18.1-25 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound CRS and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample and dissolve in 100 mL of a 50:50 mixture of Mobile Phase A and B.
5. Analysis and Calculation:
-
Inject the standard solution multiple times to ensure system suitability (e.g., %RSD of peak area < 2.0%).
-
Inject the sample solution.
-
The purity of the sample is calculated based on the area of the main peak relative to the total area of all peaks in the chromatogram (Area Percent method). For higher accuracy, a calibration curve can be constructed using multiple concentrations of the CRS.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Workflow for Purity Quantification
The following diagram illustrates the general workflow for quantifying the purity of this compound using a reference standard.
Caption: Workflow for the purity quantification of this compound.
Conclusion
The purity of this compound can be accurately determined using several analytical techniques, with HPLC being a highly reliable and sensitive method. The use of a certified reference standard is crucial for achieving accurate and reproducible results, which is a critical requirement in pharmaceutical development and quality control.[2][3] The provided HPLC protocol offers a robust starting point for researchers to develop and validate their own purity assessment methods for this and similar compounds.
References
Safety Operating Guide
Proper Disposal of (3-Furan-2-yl-propyl)-methyl-amine: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance for the proper disposal of (3-Furan-2-yl-propyl)-methyl-amine based on the known hazards of structurally similar furan and amine compounds. It is not a substitute for a substance-specific Safety Data Sheet (SDS). Always consult the official SDS for your specific product and adhere to all local, state, and federal regulations. Your institution's Environmental Health and Safety (EHS) department is the primary resource for disposal guidance.
The proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This compound, due to its furan and amine moieties, should be handled as hazardous waste.[1][2][3] Adherence to the following procedures is critical for minimizing risks and maintaining regulatory compliance.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are equipped with the appropriate Personal Protective Equipment (PPE). The hazards associated with furan compounds can include flammability, reactivity, and toxicity, while amines can be corrosive and toxic.[3][4][5]
A. Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes.[3]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn.[4]
-
Body Protection: A flame-resistant lab coat is recommended.[4]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood to prevent inhalation of vapors.[4] In case of a spill or inadequate ventilation, a respirator with an organic vapor cartridge may be necessary.[6]
B. Engineering Controls:
-
All handling of this compound and its waste must occur within a properly functioning chemical fume hood.[4]
-
Ensure that a safety shower and eyewash station are readily accessible.[4]
-
Keep all sources of ignition, such as open flames and hot plates, away from the handling area.[5]
II. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.[3][7]
-
Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound.[2][6] This includes unused product, reaction byproducts, contaminated consumables (e.g., pipette tips, gloves), and spill cleanup materials.
-
Container Compatibility: The waste container must be made of a material compatible with organic amines and furans.[3][7]
-
Labeling: The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] The date of initial waste accumulation should also be included.
-
Avoid Mixing: Do not mix this waste stream with other chemical wastes, especially incompatible materials like strong oxidizing agents and acids, unless explicitly permitted by your institution's EHS guidelines.[2][3]
III. Storage and Disposal Procedures
Waste should be stored safely in the laboratory pending collection by trained disposal personnel.
-
Container Management: Keep the waste container tightly sealed at all times, except when adding waste, to prevent the release of vapors.[1][3] Do not overfill the container, leaving at least 10% headspace for expansion.[2]
-
Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA within the laboratory.[2][6] This area should be:
-
At or near the point of generation.
-
Under the control of laboratory personnel.
-
Away from sources of ignition, heat, and direct sunlight.[2]
-
-
Disposal Pathway: Never dispose of this compound down the drain or in the regular trash.[1] Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[1][6]
IV. Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate hazards.
-
Isolate the Area: Evacuate and restrict access to the spill area.[5]
-
Ensure Ventilation: Maintain adequate ventilation, preferably within a chemical fume hood.[5]
-
Absorb the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth.[5][6] Do not use combustible materials like sawdust.
-
Collect Contaminated Materials: Carefully collect all contaminated absorbent material and any other contaminated items. Place them into a clearly labeled, sealed container for disposal as hazardous waste.[1][6]
-
Decontaminate the Area: Clean the spill surface thoroughly.
-
Report the Spill: Report the incident to your supervisor and your institution's EHS department.
Quantitative Data Summary
| Parameter | Guideline | Source |
| Waste Container Headspace | Minimum 10% | [2] |
| Maximum Accumulation Volume in SAA | 55 gallons per waste stream | [8] |
| Time Limit for Removal from SAA | Within 3 days of exceeding 55 gallons | [8] |
Experimental Protocols & Visualizations
Disposal Workflow
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
